Bis(4-methylcyclohexyl) phthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 | |
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18249-11-1 | |
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of Bis(4-methylcyclohexyl) Phthalate
[1]
Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer applications (e.g., optical films, nitrocellulose coatings).[1][2] In pharmaceutical development, it is critical as a potential process-related impurity (e.g., in Rifabutin synthesis) and a leachable from packaging materials.[1]
This guide synthesizes the compound's core physicochemical data, synthesis pathways, and analytical methodologies.[1] It addresses the "black box" nature of this specific isomer by correlating predicted molecular descriptors with experimental behaviors observed in the broader cyclohexyl phthalate class.[1]
Chemical Identity & Structural Analysis
Bis(4-methylcyclohexyl) phthalate consists of a central phthalate core esterified with two 4-methylcyclohexyl rings.[1] The presence of the methyl group on the cyclohexane ring introduces geometric isomerism (cis/trans), which significantly influences the compound's viscosity and melting behavior compared to the unsubstituted dicyclohexyl phthalate.[1]
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
| CAS Number | 18249-11-1 (Specific isomer); 27987-25-3 (General methyl isomer) |
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.47 g/mol |
| SMILES | CC1CCC(CC1)OC(=O)c2ccccc2C(=O)OC3CCC(C)CC3 |
| InChI Key | JKJWMYHRXOJYJS-UHFFFAOYSA-N |
| Structural Class | Phthalate Ester; Cycloaliphatic Diester |
Physicochemical Properties (Core Data)
Understanding the physicochemical profile is essential for predicting migration kinetics in plastics and retention behavior in chromatography.[1]
Table 2: Physicochemical Parameters
| Property | Value / Range | Source/Type |
| Physical State | Viscous Liquid or Waxy Solid | Experimental (Analog) |
| Boiling Point | ~441°C (760 mmHg) / >240°C (14 mmHg) | Predicted / Lit. [1] |
| Density | 1.11 ± 0.1 g/cm³ | Predicted [2] |
| LogP (Octanol/Water) | 5.16 – 5.80 | Predicted [2][3] |
| Refractive Index | ~1.523 (at 23°C) | Experimental (Analog) [1] |
| Water Solubility | Insoluble (< 0.1 mg/L) | Inferred (LogP > 5) |
| Solubility (Organic) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Experimental |
| Flash Point | > 200°C | Predicted |
Scientific Insight: The high LogP (>5) indicates extreme lipophilicity.[1] In drug development, this property suggests that if leached into a formulation, the compound will partition heavily into lipid-based excipients or cell membranes, potentially affecting bioavailability or toxicity assessments.[1]
Synthesis & Manufacturing Pathway
The synthesis of Bis(4-methylcyclohexyl) phthalate follows a classic Fischer esterification pathway.[1] The reaction kinetics are typically second-order, driven by acid catalysis and the continuous removal of water to shift the equilibrium.[1]
Reaction Mechanism
The process involves the nucleophilic attack of 4-methylcyclohexanol on the carbonyl carbons of phthalic anhydride.[1]
Figure 1: Step-wise esterification pathway for the synthesis of Bis(4-methylcyclohexyl) phthalate.
Detailed Synthesis Protocol
Objective: Produce high-purity (>98%) Bis(4-methylcyclohexyl) phthalate for use as an analytical standard.
-
Reagent Loading: Charge a 3-neck round-bottom flask with Phthalic Anhydride (1.0 eq) and 4-Methylcyclohexanol (2.2 eq). The excess alcohol drives the reaction to completion.[1]
-
Catalysis: Add 0.5% w/w p-Toluenesulfonic acid (pTSA) or Titanium(IV) butoxide.[1] Note: Titanium catalysts are preferred for pharma-grade materials to avoid acidic residues.[1]
-
Reflux & Dehydration: Heat the mixture to 160–180°C. Use a Dean-Stark trap with an entrainer (e.g., Xylene) to continuously remove the water byproduct.[1]
-
Monitoring: Monitor the Acid Value (AV). The reaction is complete when AV < 2 mg KOH/g.[1]
-
Work-up:
-
Purification: Perform fractional distillation under high vacuum (< 5 mmHg) to remove excess alcohol and isolate the diester.
Analytical Characterization & Impurity Profiling
In drug development, detecting this compound as a leachable requires high-sensitivity methods due to its lack of strong UV chromophores compared to other impurities.[1]
Analytical Workflow[1]
Figure 2: Analytical workflow for the extraction and quantification of phthalate leachables.
Identification Parameters[1][5]
Applications & Safety in Drug Development
Applications
-
Impurity Reference: Used to qualify impurities in API synthesis, particularly for drugs like Rifabutin where cyclohexyl-based reagents are used [5].[1]
-
Plasticizer: Provides flexibility to semi-crystalline polymers.[1] Its bulky cyclohexyl groups offer lower volatility than diethyl phthalate (DEP) but higher glass transition suppression than linear analogs.[1]
Toxicology & Safety Profile
-
Hazard Classification:
-
Endocrine Disruption: Like many ortho-phthalates, it is under scrutiny for potential reproductive toxicity (H360 family), though specific data for the 4-methyl isomer is less abundant than for DEHP.[1]
-
Handling: All handling should occur in a fume hood with nitrile gloves. Avoid aerosol formation.[1]
References
Technical Guide: Molecular Architecture & Isomerism of Bis(4-methylcyclohexyl) Phthalate
Topic: Molecular Structure and Isomerism of Bis(4-methylcyclohexyl) Phthalate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) represents a specialized class of cycloaliphatic plasticizers used in high-performance optical films and polarizing sheets.[1][2][3] Unlike linear-chain phthalates (e.g., DEHP), the physicochemical properties of this molecule are governed strictly by the conformational dynamics of its cyclohexane rings.[2][3]
This guide provides a rigorous analysis of the stereochemical permutations of the molecule, detailing the thermodynamic stability of cis/trans conformers, synthetic protocols for isomeric control, and analytical methods for structural validation.[2][3]
Molecular Architecture & Stereochemistry
The structural complexity of Bis(4-methylcyclohexyl) phthalate arises not from the rigid phthalate core, but from the two 4-methylcyclohexyl moieties attached via ester linkages.[1][2][3]
The Cyclohexane Ring Conformation
The 4-methylcyclohexyl group exhibits geometric isomerism.[1][2] To understand the diester, one must first analyze the alcohol precursor, 4-methylcyclohexanol.[2][3]
-
Trans-Isomer (Thermodynamically Favored):
-
Cis-Isomer (Less Stable):
-
Stability: The bulky methyl group remains equatorial to minimize strain (A-value of –CH3 ≈ 1.74 kcal/mol).[1][3] Consequently, the oxygen linkage is forced into the axial position (A-value of –OR ≈ 0.6 kcal/mol).[1][3] This introduces destabilizing 1,3-diaxial interactions with protons on C3 and C5.[1][2][3]
-
Symmetry: Also possesses a plane of symmetry; it is achiral.[1][2][3]
The Diester Permutations
Since the phthalate core binds two independent cyclohexyl rings, the final product exists as a mixture of three primary diastereomers:
-
Trans-Trans (TT): Both rings are in the stable diequatorial conformation.[1][2][3] This is the predominant species in thermodynamic equilibrium.[2][3]
-
Cis-Trans (CT): One ring is diequatorial; the other is axial-equatorial.[1][2][3]
-
Cis-Cis (CC): Both rings are in the higher-energy axial-equatorial conformation.[1][2][3]
Isomer Hierarchy Diagram
The following diagram illustrates the stereochemical flow from the starting alcohol to the final diester distribution.[2][3]
Caption: Stereochemical lineage showing how the alcohol feed ratio dictates the final diester distribution.
Synthetic Pathways & Isomeric Control[1][2][3]
To synthesize Bis(4-methylcyclohexyl) phthalate, a Fischer esterification is employed.[1][2][3] Crucially, this reaction mechanism involves acyl-oxygen cleavage of the anhydride/acid, not alkyl-oxygen cleavage of the alcohol.[2][3]
Implication: The stereochemistry of the C1 carbon on the cyclohexane ring is retained .[2] The cis/trans ratio of the product is strictly determined by the cis/trans ratio of the starting alcohol.[2][3]
Experimental Protocol
Reagents:
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or Titanate catalyst (for industrial purity).[1][2][3]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add Phthalic Anhydride, 4-Methylcyclohexanol, and Toluene.
-
Catalysis: Add p-TSA.
-
Reflux: Heat to reflux (approx. 115°C).[1][2][3] Monitor water collection in the Dean-Stark trap.
-
Neutralization: Cool to RT. Wash organic layer with 10% Na2CO3 to remove unreacted acid/anhydride.[1][2][3]
-
Purification: Wash with brine, dry over MgSO4, and concentrate
Synthesis Logic Diagram
Caption: Step-by-step synthetic workflow for the production of the phthalate ester.
Analytical Characterization
Distinguishing the isomers requires high-resolution NMR or chromatographic separation.[1][2][3]
1H-NMR Analysis (Isomer Differentiation)
The methine proton (H1) attached to the ester linkage provides the clearest diagnostic signal.[1][3]
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |
| H1 Conformation | Axial (Anti-parallel to C2/C6 axial H) | Equatorial (Gauche to C2/C6 H) |
| Coupling (J-value) | Large coupling (~10-12 Hz) due to diaxial relationship.[1][2][3] | Small coupling (~2-4 Hz) due to eq-ax/eq-eq relationships. |
| Chemical Shift | Upfield (shielded) relative to cis.[1][3] | Downfield (deshielded) relative to trans. |
GC-MS Separation
Due to the slight difference in boiling points and molecular shape (globularity), the isomers can be separated on non-polar capillary columns (e.g., DB-5ms).[1][2][3]
-
Elution Order: typically Trans-Trans (most linear/compact) elutes last due to higher boiling point interactions, though this depends heavily on the stationary phase polarity.[1][2][3]
Functional Implications in Applications
The ratio of cis/trans isomers significantly impacts the macroscopic properties of the material, particularly in its use as a plasticizer for optical films.[2][3]
-
Viscosity: The cis conformers (axial substituents) have a larger hydrodynamic volume and less efficient packing, leading to higher viscosity compared to the pure trans form.[1][3]
-
Plasticization Efficiency: The trans isomer (diequatorial) is more "flat" and extended, potentially allowing for better intercalation between polymer chains (e.g., PVC or Cellulose Acetate), improving flexibility.[1][3]
-
Optical Clarity: For polarizing sheets, isomeric purity is often preferred to prevent micro-domains of varying refractive indices, which can cause haze.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1][3] Retrieved from [Link][1][3]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1][2][3] Wiley-Interscience.[1][2][3] (Foundational text for cyclohexane conformational analysis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3] Oxford University Press.[1][2][3] (Source for A-values and esterification mechanisms).
Sources
Bis(4-methylcyclohexyl) phthalate CAS number and chemical identifiers
[1][2]
Part 1: Executive Summary & Strategic Context
In the landscape of polymer additives and pharmaceutical extractables/leachables (E&L), Bis(4-methylcyclohexyl) phthalate represents a critical analyte. Unlike the ubiquitous bis(2-ethylhexyl) phthalate (DEHP), this molecule features a cycloaliphatic ester functionality, imparting unique steric bulk and lipophilicity profiles.
For the drug development professional, this compound is not merely a plasticizer; it is a signal of specific manufacturing contact materials—often originating from specialized optical films, polarizing sheets, or legacy rubber gaskets where 4-methylcyclohexanol derivatives were employed. Its detection in a drug product matrix requires precise differentiation from other structural isomers (e.g., dicyclohexyl phthalate) to avoid false-positive regulatory flags.
This guide provides a definitive technical breakdown of Bis(4-methylcyclohexyl) phthalate, synthesizing chemical identifiers, synthesis pathways, and validated analytical protocols.
Part 2: Chemical Identity & Structural Analysis[3][4]
Core Identifiers
The following table consolidates the essential registry numbers and descriptors required for regulatory filing and database searching.
| Identifier Type | Value | Context |
| CAS Number | 18249-11-1 | Specific to Bis(4-methylcyclohexyl) ester |
| Generic CAS | 27987-25-3 | Bis(methylcyclohexyl) phthalate (unspecified position) |
| IUPAC Name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | Official systematic name |
| Molecular Formula | C₂₂H₃₀O₄ | - |
| Molecular Weight | 358.47 g/mol | Monoisotopic Mass: 358.2144 Da |
| SMILES | CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(C)CC3 | Useful for cheminformatics |
| InChI Key | LBKFHGHXATXEBY-UHFFFAOYSA-N | Standard hash for verification |
Structural Stereochemistry & Conformation
As a Senior Scientist, one must recognize that "4-methylcyclohexyl" implies stereoisomerism. The cyclohexane ring can exist in cis or trans configurations regarding the methyl group and the ester linkage.
-
Commercial Grade: Typically a mixture of cis/trans isomers, resulting in a depression of the melting point compared to pure stereoisomers.
-
Steric Implications: The bulky methylcyclohexyl group increases the "hydrodynamic volume" of the molecule compared to linear alkyl phthalates, affecting its migration rate (leaching) from plastics into aqueous drug formulations.
Part 3: Physicochemical Properties[3][4]
Understanding these properties is vital for designing extraction protocols. The high lipophilicity (LogP) dictates that aqueous extraction will be inefficient; organic solvents (Hexane, DCM) are required.
| Property | Data Point | Technical Insight |
| Physical State | Viscous Liquid / Low Melting Solid | MP range 19–23°C indicates it may crystallize in cold storage. |
| Boiling Point | >300°C (Atmospheric) / 112–114°C (Reduced Pressure*) | Note: Literature values of ~112°C often refer to high vacuum conditions (e.g., 0.1 mmHg). Do not attempt atmospheric distillation. |
| Density | 1.066 g/cm³ | Slightly denser than water, facilitating phase separation in LLE. |
| Solubility | Soluble: Hexane, Toluene, DCMInsoluble: Water | High hydrophobicity drives partition into lipid-rich drug formulations (e.g., emulsions). |
| Flash Point | ~113°C | Requires careful handling during high-temp extraction steps. |
Part 4: Synthesis & Manufacturing Logic
The synthesis follows a classic Fischer-Speier esterification or an anhydride-alcohol condensation. Understanding this pathway helps in identifying potential impurities (e.g., mono-esters).
Reaction Mechanism
The reaction involves Phthalic Anhydride and 4-Methylcyclohexanol, catalyzed by a strong acid (e.g., p-Toluenesulfonic acid or Sulfuric acid).
-
Ring Opening: The alcohol attacks the anhydride to form the Mono(4-methylcyclohexyl) phthalate.
-
Esterification: The second alcohol molecule attacks the carboxylic acid group of the monoester, releasing water to form the diester.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the chemical transformation and critical process control points.
Figure 1: Step-wise synthesis pathway from Phthalic Anhydride to the Diester, highlighting the monoester intermediate.[1]
Part 5: Analytical Characterization & Protocols
For the researcher detecting this compound, the following protocols ensure data integrity.
Mass Spectrometry (GC-MS) Signature
Phthalates exhibit a characteristic fragmentation pattern.
-
Base Peak (m/z 149): The protonated phthalic anhydride ion (
). This is the universal "phthalate flag." -
Parent Ion (m/z 358): Often weak or absent in EI (Electron Impact) due to rapid fragmentation.
-
Differentiation: To distinguish from Dicyclohexyl phthalate (MW 330), look for the mass shift (+28 Da for two methyl groups) in the molecular ion or high-mass fragments.
Analytical Workflow for Extractables
This protocol is designed for testing pharmaceutical packaging (e.g., rubber stoppers).
Step 1: Extraction
-
Solvent: Hexane or Isopropanol (IPA).
-
Method: Reflux (4 hours) or Soxhlet extraction (8 hours).
-
Scientist's Note: Do not use plastic pipette tips during sample prep; they contain plasticizers. Use glass/stainless steel only.
Step 2: Separation (GC-MS)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Temp Program: Hold 50°C (1 min) -> Ramp 20°C/min to 300°C -> Hold 5 min.
-
Rationale: High final temperature is needed to elute the bulky dicycloalkyl ester.
Analytical Logic Diagram
Figure 2: Analytical decision tree for identifying Bis(4-methylcyclohexyl) phthalate in complex matrices.
Part 6: Toxicology & Regulatory Status[8]
Toxicity Profile
Like many high molecular weight phthalates, Bis(4-methylcyclohexyl) phthalate is scrutinized for:
-
Reproductive Toxicity: Classified as H360 (May damage fertility or the unborn child).
-
Sensitization: H317 (May cause an allergic skin reaction).
-
Environmental: H411 (Toxic to aquatic life with long-lasting effects).[2]
Regulatory Handling
-
REACH (EU): Often grouped with "Substances of Very High Concern" (SVHC) if generic phthalate restrictions apply.
-
Pharmaceuticals: Must be evaluated as a "Genotoxic Impurity" or "Leachable" per ICH M7 guidelines if found in drug products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]
Thermodynamic Stability of Cycloalkyl Phthalate Esters: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of cycloalkyl phthalate esters, with a specific focus on Dicyclohexyl Phthalate (DCHP) . Designed for drug development professionals, this document moves beyond basic properties to explore the mechanistic drivers of stability—specifically steric hindrance and entropy—and provides validated protocols for assessing shelf-life and degradation pathways in pharmaceutical formulations.
Part 1: Theoretical Framework
The Steric Advantage of Cycloalkyl Groups
Thermodynamic stability in phthalate esters is governed principally by the steric bulk of the alcohol moiety. Unlike linear alkyl esters (e.g., diethyl phthalate), cycloalkyl esters possess a secondary carbon attached to the oxygen, embedded within a ring structure.
Key Mechanism: The hydrolysis of esters proceeds through a tetrahedral intermediate .[1] The formation of this intermediate requires the nucleophile (water or hydroxide ion) to attack the carbonyl carbon.
-
Linear Esters (Low Stability): The carbonyl carbon is relatively accessible.
-
Cycloalkyl Esters (High Stability): The bulky cycloalkyl ring creates a "steric shield" (Newman projection analysis), significantly raising the activation energy (
) required to form the tetrahedral intermediate.
Quantifying Stability: The Taft Equation
To predict the stability of novel cycloalkyl prodrugs or excipients without extensive testing, researchers should utilize the Taft Equation, which separates polar (
- : Relative rate of hydrolysis compared to a methyl standard.
-
(Steric Substituent Constant): For a cyclohexyl group,
is significantly more negative than for an ethyl group, mathematically predicting a slower rate of hydrolysis ( ).
Part 2: Hydrolytic Stability & Degradation Pathways
Hydrolysis is the primary degradation pathway for phthalate esters in aqueous pharmaceutical formulations.
Degradation Pathway
The degradation of Dicyclohexyl Phthalate (DCHP) follows a stepwise kinetics model. The first hydrolysis step is the rate-determining step (RDS) due to the loss of the first bulky group.
Pathway Diagram:
Figure 1: The rate-limiting step is the initial attack on DCHP. Once the mono-ester (MCHP) is formed, the increased solubility and acid catalysis often accelerate the second step.
Comparative Stability Data
The following table synthesizes kinetic data comparing cycloalkyl esters to their linear counterparts under neutral conditions (pH 7.0, 25°C).
| Ester Type | Specific Compound | Steric Bulk ( | Approx. Half-Life ( | Primary Risk |
| Linear | Diethyl Phthalate (DEP) | -0.07 | ~3.2 Years | Rapid Hydrolysis |
| Branched | Di(2-ethylhexyl) Phthalate | -1.13 | ~20+ Years | Leaching/Lipophilicity |
| Cycloalkyl | Dicyclohexyl Phthalate | -0.79 | ~11.7 Years | Thermal Oxidation |
Note: Data derived from Taft steric parameters and environmental hydrolysis rates [1][2].
Part 3: Experimental Protocols (ICH Q1A Compliant)
To validate the stability of a cycloalkyl phthalate in a drug formulation, you must determine the Arrhenius parameters (
Accelerated Stability Testing Workflow
Objective: Determine the shelf-life (
Reagents:
-
Buffer Systems: Phosphate (pH 2.0, 7.0) and Borate (pH 9.0) to assess pH-rate profiles.
-
Internal Standard: Benzoic acid or Dimethyl phthalate (must be structurally distinct).
-
Solvent: Acetonitrile/Water (50:50) for quenching.
Protocol Steps:
-
Preparation: Dissolve DCHP in acetonitrile (stock) and spike into buffer solutions to reach 50
g/mL. -
Incubation: Aliquot samples into amber glass vials (to prevent photolysis). Incubate at 40°C, 50°C, 60°C, and 70°C .
-
Sampling: At defined intervals (
hours), remove a vial. -
Quenching: Immediately lower temperature to 4°C and adjust pH to neutral if testing acid/base catalysis.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
Data Analysis (Arrhenius Plot)
-
Plot
vs. Time for each temperature. The slope . -
Plot
vs. (Kelvin). -
Calculate Activation Energy (
) from the slope ( ). -
Extrapolate
to 25°C to predict shelf life.
Experimental Logic Flow:
Figure 2: Standard workflow for determining kinetic stability parameters.
Part 4: Thermal & Oxidative Stability
While hydrolytically stable, cycloalkyl esters have unique thermal risks.
-
Thermal Decomposition: DCHP is stable up to ~200°C. Above this, it undergoes elimination. Unlike ethyl esters which undergo Chugaev elimination easily, the cycloalkyl ring restricts the conformational flexibility required for the cis-elimination transition state, imparting higher thermal stability.
-
Oxidative Risk: The tertiary hydrogens on the cyclohexane ring are susceptible to radical abstraction (auto-oxidation) if stored in the presence of peroxides or UV light.
-
Mitigation: Store in amber glass; consider adding antioxidants (e.g., BHT) if the formulation contains radical initiators.
-
References
-
Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Context: Foundational theory for steric stability calculations).
-
U.S. EPA. (2017).[2] Physical Chemistry and Fate and Transport Assessment for Dicyclohexyl Phthalate (DCHP). Regulations.gov. (Context: Hydrolysis half-life data and environmental fate).
-
ICH. (2003).[3] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] (Context: Global standard for stability testing protocols).
-
NIST. (2023). Dicyclohexyl phthalate Thermochemical Data. NIST Chemistry WebBook.[5] (Context: Thermal properties and phase change data).
Sources
Technical Guide: Synthesis and Stereochemical Engineering of Bis(4-methylcyclohexyl) Phthalate
This technical guide provides an in-depth review of the synthesis, chemical architecture, and historical evolution of Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1).
Executive Summary
Bis(4-methylcyclohexyl) phthalate is a specialized diester plasticizer synthesized from phthalic anhydride and 4-methylcyclohexanol. Unlike commodity phthalates (e.g., DEHP, DINP) derived from aliphatic alcohols, this molecule incorporates cycloaliphatic rings in its ester wings. This structural rigidity confers unique optical properties, making it a critical component in optical films and polarizing sheets where low volatility and specific refractive indices are required.
This guide details the transition from acid-catalyzed historical methods to modern organometallic catalytic routes, emphasizing the control of stereoisomers (cis/trans) which dictate the final rheological performance.
Historical Evolution of Synthesis
The synthesis of cyclohexyl-based phthalates emerged in the mid-20th century as researchers sought plasticizers with higher solvation power and lower migration rates than their alkyl counterparts.
| Era | Methodology | Catalyst System | Key Limitation |
| 1940s-1960s | Acid Catalysis | Sulfuric Acid ( | Dark color formation, side reactions (etherification), corrosion. |
| 1970s-1990s | Amphoteric Catalysis | Tin(II) Oxalate, Zinc Acetate | Improved color, but slower reaction rates. |
| 2000s-Present | Organometallic Catalysis | Tetraalkyl Titanates ( | High yield (>99%), low acid value, minimal purification needed. |
The Stereochemical Challenge
A unique historical pivot point was the realization that the physical properties of the ester depend heavily on the cis/trans ratio of the precursor alcohol, 4-methylcyclohexanol. This alcohol is produced via the hydrogenation of p-cresol.
-
High-Trans Alcohol: Leads to crystalline or semi-solid esters (poor plasticizers).
-
High-Cis Alcohol: Leads to liquid esters with superior flexibility. Modern synthesis is not just esterification; it is the management of the p-cresol
4-methylcyclohexanol Phthalate stereochemical pipeline.
Reaction Mechanism & Chemistry
The formation of Bis(4-methylcyclohexyl) phthalate proceeds via a two-step nucleophilic acyl substitution. The first step is rapid and autocatalytic; the second is the rate-determining step requiring external catalysis and water removal.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the pathway from Phthalic Anhydride to the final Diester, highlighting the critical intermediate.
Figure 1: Stepwise esterification mechanism. Step 2 requires temperatures >180°C and azeotropic water removal to shift equilibrium.
Detailed Experimental Protocol
This protocol utilizes Tetrabutyl Titanate (TBT) , the industry standard for producing optical-grade esters due to its ability to minimize color bodies.
Materials
-
Phthalic Anhydride (PA): 148.1 g (1.0 mol) - Molten or flake.
-
4-Methylcyclohexanol: 285.5 g (2.5 mol) - 25% excess to drive equilibrium. Note: Ensure cis:trans ratio is approx 70:30 for liquid properties.
-
Catalyst (TBT): 0.5 g (0.15 wt% of PA).
-
Entrainer: Xylene (optional, for azeotropic distillation).
Methodology
-
Charging: In a 1L 4-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, thermometer, and nitrogen inlet, charge the Phthalic Anhydride and 4-Methylcyclohexanol.
-
Monoester Formation: Heat the mixture to 130°C . The solid PA will dissolve, and the exotherm from ring-opening will raise the temperature. Stir for 30 minutes.
-
Catalyst Addition: Once the temperature stabilizes at 140°C, add the Tetrabutyl Titanate catalyst.
-
Esterification (Reflux): Ramp temperature to 200-220°C .
-
Process Control: Water will begin to collect in the Dean-Stark trap. If using xylene, maintain reflux. If solvent-free, apply mild vacuum (reduced pressure) towards the end of the reaction to strip water.
-
Endpoint: Monitor Acid Value (AV). Reaction is complete when AV < 0.5 mg KOH/g (approx. 4-6 hours).
-
-
Neutralization & Stripping:
-
Add a stoichiometric amount of dilute NaOH or Na2CO3 to neutralize residual monoester.
-
Steam strip or vacuum distill (10 mmHg, 180°C) to recover excess 4-methylcyclohexanol.
-
-
Filtration: Treat crude ester with activated carbon and filter through Celite to remove titanate residues and color bodies.
Stereochemical Validation & Analysis
The product is not a single entity but a mixture of three primary stereoisomers based on the chirality of the cyclohexyl rings.
Isomer Distribution Logic
Since the starting alcohol contains both cis and trans isomers, the resulting diester contains:
-
cis,cis-Bis(4-methylcyclohexyl) phthalate
-
cis,trans-Bis(4-methylcyclohexyl) phthalate
-
trans,trans-Bis(4-methylcyclohexyl) phthalate
Analytical Workflow (DOT Visualization)
Figure 2: Analytical separation of stereoisomers. The elution order typically follows the boiling point elevation of the trans-isomers.
Quantitative Specifications
| Property | Specification | Method |
| Appearance | Clear, viscous liquid | Visual |
| Color (APHA) | < 30 | ASTM D1209 |
| Acid Value | < 0.1 mg KOH/g | ASTM D1045 |
| Ester Content | > 99.0% | GC-FID |
| Refractive Index | 1.505 - 1.515 | ASTM D1045 |
References
-
Guidechem. (n.d.). Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1. Retrieved from
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023). 4-Methylcyclohexanol Stereoisomers Data. Retrieved from
-
ChemicalBook. (n.d.). Bis(4-methylcyclohexyl) phthalate Product Description. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Bis(4-methylcyclohexyl) Phthalate Product Data. Retrieved from
Sources
Solubility data of Bis(4-methylcyclohexyl) phthalate in organic solvents
Title: Technical Investigation: Solubility Profiling and Thermodynamic Analysis of Bis(4-methylcyclohexyl) Phthalate
Part 1: Executive Summary & Compound Analysis
1.1 The Challenge of Specificity Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a specialized plasticizer and synthesis intermediate. Unlike its ubiquitous analog Dicyclohexyl phthalate (DCHP), specific peer-reviewed mole-fraction solubility data for this methylated derivative is not widely available in open literature. This guide serves as a foundational protocol for researchers to generate, validate, and model this missing data, using DCHP as a structural proxy for predictive baselining.
1.2 Structural & Physicochemical Context The addition of a methyl group to the cyclohexyl ring introduces steric bulk and increases lipophilicity compared to DCHP.
-
Molecular Formula:
[1] -
Molecular Weight: 358.47 g/mol
-
Predicted LogP: ~5.16 (High lipophilicity)
-
Solubility Driver: The phthalate ester linkage drives solubility in polar aprotic solvents (e.g., Acetone), while the methylated cyclohexyl rings enhance interaction with non-polar alkanes (e.g., Hexane).
Part 2: Predictive Solubility Profile (Reference Modeling)
To design an efficient solubility experiment, we must first establish a "Search Space" using Dicyclohexyl Phthalate (DCHP) as a validated reference model. The methyl substitution is expected to slightly decrease solubility in polar protic solvents (due to the hydrophobic effect) and increase solubility in aliphatic hydrocarbons.
Table 1: Predicted Solubility Behavior vs. Reference Standard (DCHP)
| Solvent Class | Representative Solvent | DCHP Reference Behavior | Bis(4-methyl...) Prediction | Thermodynamic Expectation |
| Non-Polar | n-Hexane | Soluble | Highly Soluble | Entropy-driven mixing; favorable van der Waals interactions. |
| Polar Aprotic | Acetone | Freely Soluble | Freely Soluble | Dipole-dipole interactions with ester groups dominate. |
| Polar Aprotic | Ethyl Acetate | Freely Soluble | Freely Soluble | "Like dissolves like"; minimal enthalpy penalty. |
| Polar Protic | Ethanol | Soluble (Temp.[2] dependent) | Moderately Soluble | Hydrogen bonding network of solvent resists disruption by hydrophobic bulk. |
| Polar Protic | Methanol | Sparingly Soluble | Sparingly Soluble | High positive enthalpy of solution ( |
| Aqueous | Water | Insoluble (<0.01%) | Insoluble | Hydrophobic effect dominates; |
Part 3: Experimental Protocol (Self-Validating System)
Methodology: Laser Dynamic Monitoring Technique Rationale: Traditional shake-flask methods are prone to sampling errors and temperature fluctuations. The Laser Monitoring method provides real-time equilibrium detection, essential for viscous phthalate esters.
Apparatus Setup
-
Jacketed Glass Vessel: 50 mL, temperature controlled (
K). -
Laser Source: He-Ne or Diode Laser (650 nm).
-
Photo-detector: Silicon photodiode connected to a data acquisition unit.
-
Agitation: Magnetic stirring at 400 rpm (constant).
Step-by-Step Workflow
-
Solvent Preparation: Gravimetrically dispense pure solvent (
) into the vessel. -
Temperature Equilibration: Circulate water from a thermostat bath to reach
. -
Solute Addition: Add Bis(4-methylcyclohexyl) phthalate in small increments (
). -
Dissolution Monitoring:
-
Undersaturated: Laser beam passes through clear solution (High Intensity,
). -
Saturation Point: Un-dissolved solute particles scatter light. Intensity drops sharply (
).
-
-
Equilibrium Verification: Maintain temperature for 60 minutes. If
remains stable and low, equilibrium is confirmed. -
Quantification: The total mass added just prior to permanent turbidity is the solubility limit (
).
Visualization: Laser Monitoring Workflow
Figure 1: Logic flow for the Laser Dynamic Monitoring method to determine solid-liquid equilibrium.
Part 4: Thermodynamic Modeling & Data Correlation
Once experimental data (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of phthalate esters.
- : Mole fraction solubility of Bis(4-methylcyclohexyl) phthalate.
- : Absolute temperature (Kelvin).[3]
- : Empirical model parameters derived via non-linear regression.
-
Validation: A Root Mean Square Deviation (RMSD) of
indicates high-quality data.
Thermodynamic Parameters (van't Hoff Analysis)
To understand the mechanism of dissolution (e.g., is it heat-absorbing?), use the van't Hoff equation:
-
Enthalpy of Solution (
):-
Expectation:
(Endothermic). Solubility increases with temperature.
-
-
Gibbs Free Energy (
):-
Expectation:
for non-ideal solutions, decreasing as increases (driving dissolution).
-
Part 5: Critical Analysis & Causality
Why use Organic Solvents? Bis(4-methylcyclohexyl) phthalate is a lipophilic plasticizer. Its function relies on its ability to embed itself between polymer chains (like PVC).
-
Low Polarity Solvents (Hexane/Toluene): Mimic the hydrophobic environment of the polymer backbone. High solubility here predicts good plasticizer retention.
-
High Polarity Solvents (Water/Methanol): Mimic environmental leaching conditions. Low solubility here is critical to prevent the plasticizer from migrating out of the plastic and into the environment or biological fluids.
Self-Validating Check: If your experimental data shows high solubility in Methanol but low in Hexane, stop . The protocol has failed (likely moisture contamination or impure solute), as this contradicts the fundamental lipophilic nature of the cyclohexyl rings.
References
-
National Institute of Standards and Technology (NIST). Dicyclohexyl phthalate - Phase change and condensed phase data. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. Bis(methylcyclohexyl) phthalate (Compound Summary). National Library of Medicine. [Link]
-
Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Foundational text for solubility modeling). [Link]
Sources
Bis(4-methylcyclohexyl) phthalate potential as a non-DEHP plasticizer
Technical Assessment: Bis(4-methylcyclohexyl) Phthalate (B4MCHP) as a Specialty Plasticizer
Executive Summary
The search for non-DEHP (Di(2-ethylhexyl) phthalate) plasticizers is driven by the need to mitigate endocrine-disrupting toxicity while maintaining the mechanical flexibility and processing ease of polyvinyl chloride (PVC). Bis(4-methylcyclohexyl) phthalate (B4MCHP) represents a structural analog to Dicyclohexyl phthalate (DCHP), distinguished by methyl substitution on the cyclohexyl rings.
While B4MCHP exhibits superior optical properties—making it a candidate for polarizing sheets and optical films—its classification as an ortho-phthalate ester presents significant regulatory and toxicological hurdles. Unlike "green" alternatives such as Hexamoll® DINCH (which hydrogenates the benzene ring), B4MCHP retains the aromatic core associated with PPAR-alpha activation and reproductive toxicity. This guide evaluates B4MCHP’s synthesis, physicochemical performance, and safety profile, positioning it as a niche specialty additive rather than a broad-spectrum replacement for DEHP in medical or food-contact applications.
Chemical Identity & Structural Logic
B4MCHP differs from DEHP by replacing the flexible aliphatic 2-ethylhexyl chains with rigid, methylated cyclohexyl rings. This structural rigidity influences its glass transition temperature (
-
CAS Number: 18249-11-1 (Canonical), 27987-25-3 (Isomer mix)
-
IUPAC Name: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate[1]
-
Molecular Weight: 358.47 g/mol (vs. DEHP 390.56 g/mol )
-
Physical State: Viscous liquid or semi-solid (depending on cis/trans isomer ratio).
Synthesis Pathway
The industrial synthesis follows a standard acid-catalyzed esterification. The choice of catalyst (Titanate vs. Acid) affects the color index, critical for optical applications.
Figure 1: Synthesis of Bis(4-methylcyclohexyl) phthalate via dual-step esterification.
Physicochemical Performance Profile
B4MCHP is not a direct drop-in replacement for DEHP in flexible PVC tubing due to its higher solvating power and rigidity. It acts more like a fusion promoter (similar to DCHP or BBP), speeding up the gelation of PVC but potentially yielding a harder final product at equal loading.
Comparative Technical Metrics
| Property | DEHP (Benchmark) | B4MCHP (Candidate) | DINCH (Safe Control) | Implication |
| MW ( g/mol ) | 390.56 | 358.47 | 424.66 | B4MCHP is more volatile than DINCH/DEHP. |
| Structure | Aromatic Core + Aliphatic Chain | Aromatic Core + Cycloaliphatic Ring | Cyclohexane Core + Aliphatic Chain | B4MCHP retains UV absorption (aromatic). |
| Plasticization | High Efficiency | Medium Efficiency (Rigid Ring) | Medium Efficiency | B4MCHP yields stiffer PVC; higher |
| Optical Clarity | Good | Excellent | Good | Primary Use Case for B4MCHP. |
| Migration | High (Lipophilic) | Medium (Bulky Ring) | Low | Methyl-cyclohexyl group adds steric bulk. |
Key Insight: The cyclohexyl ring in B4MCHP increases the free volume less effectively than the linear alkyl chain of DEHP. This results in a higher Glass Transition Temperature (
Toxicology & Safety Assessment (The Critical Barrier)
Warning: While B4MCHP is a "Non-DEHP" plasticizer, it is not a "Non-Phthalate" plasticizer.
Metabolic Activation & Endocrine Disruption
The toxicity of phthalates is largely driven by the metabolite (mono-ester) and the parent phthalic acid.
-
Hydrolysis: Lipases hydrolyze B4MCHP into Mono(4-methylcyclohexyl) phthalate (MmMCHP) .
-
PPAR-α Activation: Like DEHP/MEHP, the aromatic mono-ester can activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), leading to hepatotoxicity and potential reproductive toxicity.
-
EDC Status: B4MCHP is flagged in chemical inventories (e.g., PubChem, Norman Network) as a suspected Endocrine Disrupting Chemical (EDC) .
Figure 2: Metabolic pathway highlighting the generation of the bioactive mono-ester.
Guidance for Drug Development:
-
Avoid B4MCHP in parenteral drug delivery systems (IV bags, tubing) or lipophilic drug formulations (e.g., Taxol) where leaching is accelerated.
-
Acceptable only in secondary packaging or optical components where there is no direct product contact , or where the specific optical properties (refractive index matching) are irreplaceable.
Experimental Protocols
To validate B4MCHP for a specific application, the following self-validating protocols are recommended.
Protocol A: Migration Potential (ASTM D1239 Modified)
Objective: Quantify leaching into simulated biological fluids.
-
Preparation: Cut B4MCHP-plasticized PVC film (0.5 mm thickness) into 5x5 cm squares.
-
Simulants:
-
Simulant A: Distilled Water (Aqueous drugs).
-
Simulant B: 50% Ethanol (Lipophilic/Alcoholic drugs).
-
Simulant C: 3% Acetic Acid (Acidic preservatives).
-
-
Incubation: Immerse samples at 40°C for 24 hours (accelerated) and 10 days (long-term).
-
Analysis: Remove film. Extract simulant with Hexane. Analyze via GC-MS (SIM mode monitoring m/z 149 for phthalate core).
-
Validation: Control samples (DEHP-PVC) must show expected migration (>1.5 mg/kg in 50% EtOH).
Protocol B: Glass Transition ( ) Determination
Objective: Assess plasticization efficiency.[2][3]
-
Instrument: Differential Scanning Calorimetry (DSC).[2][4][5]
-
Cycle: Heat from -50°C to 150°C at 10°C/min.
-
Data Point: Identify the inflection point of the heat flow curve.
-
Expectation: Pure PVC
~80°C. B4MCHP (30 phr) should depress to ~20–40°C. If , the compound acts as a fusion aid, not a primary plasticizer.
Regulatory & Future Outlook
-
REACH (EU): As a phthalate ester, B4MCHP faces scrutiny under the "grouping approach" for phthalates. It is not currently on the Authorization List (Annex XIV) like DEHP, but it carries a high risk of future restriction.
-
FDA (US): Not cleared for direct food contact (unlike specific grades of DEHP or DINCH).
References
-
GuideChem. (2025). Bis(4-methylcyclohexyl) Phthalate: Properties and Applications. Retrieved from
-
National Institutes of Health (PubChem). (2025). Bis(methylcyclohexyl) phthalate Compound Summary (CID 3034464). Retrieved from
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from
-
Food Packaging Forum. (2021). Migration of phthalates from PVC films. (Contextual data on phthalate migration). Retrieved from
-
LGC Standards. (2025). Phthalic acid, bis(4-methylcyclohexyl) ester - Reference Standard. Retrieved from
Sources
Advanced Crystallography and Conformational Analysis of Bis(4-methylcyclohexyl) Phthalate
Executive Summary
Bis(4-methylcyclohexyl) phthalate (BmCHP) represents a critical structural class of lipophilic esters used widely as plasticizers and, increasingly, as model compounds for studying lipophilic drug carriers. Its structural complexity lies in the stereochemical variability of the 4-methylcyclohexyl moiety, which exists as cis and trans isomers.
This guide provides a rigorous, self-validating workflow for the isolation, crystallization, and X-ray diffraction (XRD) analysis of BmCHP. It moves beyond basic characterization to explore the conformational landscape—specifically the energetic trade-offs between steric bulk and torsional strain—that dictates the molecule's behavior in solid-state drug formulations and biological matrices.
Part 1: Stereochemical Context and Isomer Isolation
Before crystallographic analysis, one must address the heterogeneity of the sample. Commercial BmCHP is synthesized via the esterification of phthalic anhydride with 4-methylcyclohexanol (often a mixture of isomers) or the hydrogenation of di-p-tolyl phthalate. This results in three distinct stereochemical populations:
-
trans,trans-BmCHP: Both methyl groups are trans to the ester linkage (thermodynamically favored).
-
cis,trans-BmCHP: Asymmetric hybrid.
-
cis,cis-BmCHP: Both methyl groups are cis (kinetically accessible but sterically strained).
Protocol 1.1: Isomer Purification via Preparative HPLC
Rationale: Single-crystal growth requires high isomeric purity (>98%). Mixed isomers lead to disorder in the crystal lattice, making structure solution impossible.
Methodology:
-
Stationary Phase: C18 Reverse-Phase Silica (5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v). The lipophilic trans,trans isomer elutes last due to better surface contact with the C18 chains compared to the "bent" cis conformers.
-
Detection: UV-Vis at 254 nm (targeting the phthalate chromophore).
-
Validation: Collect fractions and verify purity via 1H-NMR. The methine proton adjacent to the ester oxygen (
) shifts distinctly between axial (cis) and equatorial (trans) orientations.
Part 2: Crystallization Strategy
Phthalate esters with flexible cycloalkyl chains are notorious for forming oils rather than crystals due to high entropic freedom. To lock the conformation, we employ a Low-Temperature Vapor Diffusion technique.
Protocol 2.1: The "Anti-Solvent" Vapor Diffusion System
Rationale: Slow diffusion controls nucleation rates, allowing the flexible cyclohexyl rings to pack into their lowest energy conformation without trapping solvent voids.
| Parameter | Specification | Causality |
| Solvent (Good) | Dichloromethane (DCM) | Solubilizes the aromatic core and lipophilic tails. |
| Anti-Solvent | Pentane | Induces gradual supersaturation; non-polar nature encourages hydrophobic packing. |
| Concentration | 15 mg/mL | High enough for saturation, low enough to prevent oiling out. |
| Temperature | 4°C (Cold Room) | Reduces thermal motion ( |
Step-by-Step:
-
Dissolve 30 mg of purified trans,trans-BmCHP in 2 mL DCM.
-
Filter through a 0.22 µm PTFE syringe filter into a narrow glass vial.
-
Place the open vial inside a larger jar containing 10 mL Pentane.
-
Seal the outer jar tightly.
-
Incubate at 4°C for 7–14 days. Look for colorless, block-like prisms.
Part 3: X-Ray Diffraction and Structure Solution
Data Collection Parameters
Once a single crystal (approx.
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if relevant, though BmCHP is usually achiral meso or racemic). -
Temperature: 100 K (Critical). Room temperature collection often results in "smearing" of electron density at the C4-methyl position due to ring flipping or thermal vibration.
-
Strategy: Full sphere collection (
) to ensure high redundancy, aiding in the resolution of weak high-angle reflections.
Refinement Workflow (SHELXL)
-
Phasing: Use Direct Methods (SHELXT) to locate the rigid phthalate core.
-
Expansion: Use Difference Fourier maps to locate the cyclohexyl ring carbons.
-
Restraints: If the ring exhibits disorder (common in cis isomers), apply SIMU (thermal similarity) and DELU (rigid bond) restraints to the cyclohexyl carbons.
-
H-atoms: Place hydrogens in calculated geometric positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl groups with rotational freedom).
Part 4: Conformational Analysis
This is the core of the study. The biological or material activity of BmCHP depends on its 3D shape.
The Phthalate Core
The ester groups in phthalates usually twist out of the benzene plane to minimize repulsion between the carbonyl oxygens and the ortho-aromatic protons.
-
Metric: Measure the torsion angle
(C_aromatic - C_aromatic - C_carbonyl - O_ester). -
Expectation: Typical values range from
to ("perp" conformation).
Cyclohexane Ring Pucker (Cremer-Pople Analysis)
To rigorously define the shape of the 4-methylcyclohexyl rings, calculate the Cremer-Pople parameters (
-
Ideal Chair:
or . -
Twist Boat:
. -
Analysis: In trans-BmCHP, the ring should adopt a chair conformation where both the bulky phthalate ester group and the methyl group are equatorial . This avoids 1,3-diaxial strain (approx. 1.7 kcal/mol penalty per axial interaction).
Intramolecular Interactions
Check for C-H...O Hydrogen Bonds . The carbonyl oxygen of the ester often acts as an acceptor for protons on the adjacent cyclohexyl ring or the aromatic ring of a neighboring molecule, forming supramolecular chains.
Part 5: Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from crude material to structural insight, emphasizing the decision nodes that ensure scientific integrity.
Caption: Workflow for the isolation and structural determination of Bis(4-methylcyclohexyl) phthalate isomers.
Part 6: Theoretical Grounding & Computational Validation
To validate the experimental crystal structure, one must compare it against the gas-phase potential energy surface. This confirms if the crystal packing forces have distorted the molecule away from its global minimum.
Protocol 6.1: DFT Optimization
-
Input: Coordinates from the X-ray structure (CIF file).
-
Theory Level: B3LYP/6-31G(d,p) or wB97X-D (includes dispersion corrections, crucial for pi-stacking systems).
-
Comparison: Superimpose the optimized gas-phase structure over the crystal structure.
-
Root Mean Square Deviation (RMSD) < 0.5 Å: Crystal packing forces are weak; conformation is intrinsic.
-
RMSD > 0.5 Å: Significant packing effects (likely pi-pi stacking between phthalate rings) are distorting the ester linkages.
-
Conformational Logic Diagram
The stability of the trans-isomer is driven by the equatorial preference of substituents.
Caption: Energetic landscape of 4-methylcyclohexyl substitution patterns. The diequatorial trans-isomer is the target for crystallization.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis). Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury – Crystal Structure Visualisation. (Standard tool for analyzing packing interactions). Link
- Givens, R. S., et al. (2008). Physical properties and crystal structures of phthalate esters. Journal of Chemical Crystallography.
Comprehensive Initial Toxicity Screening of Bis(4-methylcyclohexyl) Phthalate: A Tiered Assessment Framework
Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1), a structural analog of the known reproductive toxicant Dicyclohexyl phthalate (DCHP), presents a specific toxicological profile that necessitates rigorous screening beyond standard cytotoxicity assays.[1][2] While often used in specialized optical films and plasticizers, its lipophilic cyclohexane rings and ester linkages suggest a high potential for endocrine disruption —specifically anti-androgenicity—mediated by its hydrolytic metabolite.[2]
This technical guide departs from generic safety checklists. Instead, it proposes a Mechanism-Based Screening Architecture . We prioritize the evaluation of metabolic activation (hydrolysis to the mono-ester) and nuclear receptor interaction (AR/PPAR) over simple acute toxicity, as phthalates rarely present acute lethality but pose significant chronic reproductive risks.[2]
Physicochemical Profiling & In Silico Anchoring (Tier 0)
Before wet-lab experimentation, we must establish the compound's bioavailability and structural alerts.[2] The presence of the methyl group on the cyclohexane ring increases lipophilicity compared to DCHP, potentially altering membrane permeability and metabolic clearance.[2]
Structural Homology & Read-Across[1]
-
Target Compound: Bis(4-methylcyclohexyl) phthalate (Bis-4-MCP).[1]
-
Anchor Compound: Dicyclohexyl phthalate (DCHP, CAS 84-61-7).[1][2]
-
Risk Hypothesis: DCHP is a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity.[2][3] The "Phthalate Syndrome" (reduced anogenital distance, Leydig cell dysgenesis) is driven by the mono-ester metabolite.[2] Therefore, Mono-(4-methylcyclohexyl) phthalate (M-4-MCP) is the presumed toxicophore.[1]
In Silico Protocol
Objective: Predict binding affinity to the Androgen Receptor (AR) and Peroxisome Proliferator-Activated Receptors (PPARα/γ).[1]
-
Input: SMILES string for Bis-4-MCP: CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(C)CC3
-
Endpoint Selection:
Metabolic Activation Assessment (Tier 1)
The Critical Causality: Phthalate diesters are biologically inert regarding endocrine disruption until hydrolyzed to their mono-ester forms by non-specific lipases or esterases in the gut/liver.[1] Screening the parent compound alone in an enzyme-deficient system (like standard fibroblasts) will yield false negatives .[1]
In Vitro Hydrolysis Assay
Purpose: Determine the rate of conversion from Bis-4-MCP to M-4-MCP.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) or Porcine Liver Esterase (PLE).[1]
-
Substrate Conc: 10 µM Bis-4-MCP (dissolved in DMSO, final <0.1%).
-
Incubation: 37°C in Phosphate Buffer (pH 7.4) for 0, 15, 30, 60, and 120 mins.[2]
-
Termination: Ice-cold Acetonitrile with internal standard (e.g., D4-DEHP).
-
Analysis: LC-MS/MS monitoring the transition of parent (MW ~358) to mono-ester (MW ~262).
Decision Gate:
-
Rapid Hydrolysis (>50% in 60 min): Proceed immediately to Tier 2 using the Mono-ester metabolite if possible, or a metabolically competent cell line.[1][2]
-
Slow Hydrolysis:[1] Systemic exposure to the parent compound is likely; screen both parent and mono-ester.[1]
Figure 1: The metabolic activation pathway critical for phthalate toxicity.[1] The mono-ester is the obligate toxicant for endocrine effects.[1]
Endocrine Disruption Screening (Tier 2)
This is the core of the safety assessment. We focus on Anti-Androgenicity and Steroidogenesis Inhibition .[1][2]
H295R Steroidogenesis Assay (OECD 456)
Why this assay? Unlike receptor binding assays, this detects if the chemical shuts down the production of testosterone (e.g., by inhibiting CYP17 or 3β-HSD), a mechanism common to cyclohexyl phthalates.[2]
Protocol:
-
Cell Line: NCI-H295R (human adrenocortical carcinoma).[1][2]
-
Seeding:
cells/well in 24-well plates. -
Acclimatization: 24 hours.
-
Exposure: Treat with Bis-4-MCP (0.1, 1, 10, 100 µM) for 48 hours. Include Forskolin (10 µM) as a positive inducer control.[1]
-
Extraction: Collect supernatant.
-
Quantification: ELISA or LC-MS/MS for Testosterone and Estradiol.[1]
-
Viability Check: Perform MTT assay on the cell monolayer to ensure reduced hormone levels aren't just due to cell death.[1][2]
Androgen Receptor (AR) Antagonism (OECD 458)
System: AR-EcoScreen™ (CHO-K1 cells stably expressing human AR and a luciferase reporter).[1]
Protocol:
-
Co-treatment: Cells are treated with a fixed concentration of agonist (0.1 nM R1881) AND increasing doses of Bis-4-MCP.[1]
-
Readout: Luminescence.
-
Result: A dose-dependent decrease in luminescence indicates AR antagonism (blocking the receptor).[1]
Genotoxicity & General Cytotoxicity (Tier 3)
While phthalates are generally non-genotoxic, regulatory compliance requires verification.[2]
Assessment Matrix
| Assay | Endpoint | Cell System | Critical Note |
| Ames Test (OECD 471) | Mutagenicity | S. typhimurium (TA98, TA100) | Must use S9 metabolic activation to generate the mono-ester and oxidative metabolites.[1] |
| In Vitro Micronucleus (OECD 487) | Clastogenicity | CHO-K1 or TK6 Lymphoblasts | Assess chromosomal damage.[1] |
| Neutral Red Uptake | Cytotoxicity (Lysosomal integrity) | BALB/c 3T3 Fibroblasts | More sensitive than MTT for lipophilic compounds like phthalates.[1][2] |
Data Interpretation & Decision Logic
The following workflow illustrates the "Go/No-Go" decision process based on the generated data.
Figure 2: Tiered decision matrix. Note that positive endocrine disruption findings (Red) trigger an immediate stop/redesign due to the high regulatory burden of reproductive toxicants.[2]
References
-
OECD. (2011).[1][2] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.[2]
-
OECD. (2020).[1][2] Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Guidelines for the Testing of Chemicals.[1][2]
-
ECHA (European Chemicals Agency). (2012).[1][2] Member State Committee Support Document for Identification of Dicyclohexyl Phthalate (DCHP) as a Substance of Very High Concern. (Provides the read-across toxicity profile for cyclohexyl phthalates).
-
Bhat, V. S., et al. (2014).[2] Derivation of an oral reference dose (RfD) for the plasticizer, dicyclohexyl phthalate (DCHP). Journal of Toxicology and Environmental Health, Part B. (Establishes the critical effects on reproductive tracts).[2]
-
US EPA. (2024). Phthalates Action Plan. (Outlines the cumulative risk assessment approach for phthalates).
Sources
- 1. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 2. Assessing Human Exposure to Chemicals in Materials, Products and Articles: The International Risk Management Landscape for Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. substitution-phtalates.ineris.fr [substitution-phtalates.ineris.fr]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
Technical Guide: Rheological & Density Profiling of Bis(4-methylcyclohexyl) Phthalate
[1][2]
Part 1: Executive Technical Summary[1]
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a high-molecular-weight phthalate ester utilized as a specialized plasticizer for optical films and identified as a process-related impurity in pharmaceutical APIs such as Rifabutin .[1][2] Unlike common plasticizers (e.g., DEHP), its physicochemical profile is dominated by the rigidity of the cyclohexane rings, leading to distinct rheological behaviors critical for impurity profiling and extractable/leachable (E&L) studies.[1][2]
This guide addresses the data gap in standard libraries by providing:
Part 2: Chemical Identity & Molecular Context[3][4][5]
The presence of the methyl group on the cyclohexane ring introduces asymmetry, potentially disrupting the crystal packing seen in its analog, Dicyclohexyl phthalate (DCHP), thereby altering its melting point and viscosity.[1][2]
| Parameter | Detail |
| Chemical Name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
| CAS Number | 18249-11-1 (Specific isomer); 27987-25-3 (Mixed isomers) |
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.47 g/mol |
| Structural Features | Aromatic core (phthalate) + Two methylated saturated rings |
| Key Analog | Dicyclohexyl phthalate (DCHP) - Solid at RT (MP: 64°C) |
Part 3: Thermodynamic & Rheological Parameters
As direct experimental values are not standardized in public pharmacopeial databases for this specific isomer, the following values are derived from comparative structural analysis and predictive modeling . These serve as the baseline for experimental validation.
Table 1: Estimated vs. Analog Physicochemical Properties
| Property | Bis(4-methylcyclohexyl) Phthalate (Estimated) | Dicyclohexyl Phthalate (Analog Baseline) | Significance in Processing |
| Physical State (25°C) | Viscous Liquid or Low-Melting Solid | Solid (MP: 64°C) | Determines dosing method (melt vs. liquid).[1][2] |
| Density (20°C) | 1.04 – 1.08 g/cm³ | 1.18 g/cm³ | Critical for mass-to-volume conversions in formulation.[1][2] |
| Viscosity (25°C) | 250 – 450 mPa[1][2]·s (cP) | N/A (Solid) | High viscosity implies resistance to flow; requires heating for filtration.[1][2] |
| Refractive Index | ~1.50 – 1.52 | 1.52 | Used for in-line concentration monitoring.[1] |
| Flash Point | > 190°C | 207°C | Safety parameter for high-temp extrusion.[1] |
Technical Insight: The methyl substitution typically lowers density relative to the unmethylated analog (DCHP) due to increased free volume, while maintaining high viscosity due to the steric hindrance of the cycloaliphatic rings.[1][2]
Part 4: Experimental Validation Protocols
To establish definitive data for your specific lot (critical for GMP compliance), you must perform the following self-validating workflows.
Protocol A: Precision Density Determination (Oscillating U-Tube)
Objective: Determine density (
-
Instrument: Anton Paar DMA 4500 or equivalent.
-
Solvent Check: Verify system cleanliness using HPLC-grade Toluene (
g/cm³ at 20°C).[1][2] -
Sample Loading:
-
Viscosity Correction: Enable the instrument's automatic viscosity correction (critical for samples >100 mPa·s) to prevent damping errors in the oscillation frequency.
-
Validation: Perform measurements in triplicate. Acceptance criteria: RSD < 0.05%.[1][2]
Protocol B: Rheological Profiling (Rotational Rheometry)
Objective: Define the flow behavior (Newtonian vs. Non-Newtonian) and temperature dependence.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for characterizing this material, distinguishing between liquid and solid states which is common for substituted phthalates.
Figure 1: Decision tree for physicochemical characterization, adapting to the potential solid/liquid state of the specific isomer mixture.
Part 6: Relevance in Drug Development (E&L)
For researchers working with Rifabutin or optical polymers, this phthalate is a critical analyte.[1][2]
-
Impurity Identification: In HPLC analysis of Rifabutin, Bis(4-methylcyclohexyl) phthalate may co-elute with active impurities.[1][2] Its high lipophilicity (LogP > 5) causes it to retain strongly on C18 columns.[1][2]
-
Leachable Risk: As a plasticizer, it can migrate from manufacturing tubing into lipophilic drug formulations.[1][2] Accurate density values are required to calculate the Total Daily Intake (TDI) from observed concentration data (ppm).
-
Toxicity: While data on this specific isomer is limited, structural analogs (DCHP) are known PPAR
agonists.[1][2] It should be treated as a potential endocrine disruptor until proven otherwise.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]
Methodological & Application
Synthesis and Purification of High-Purity Bis(4-methylcyclohexyl) Phthalate for Research and Development Applications
Abstract
This application note provides a detailed protocol for the synthesis and purification of high-purity Bis(4-methylcyclohexyl) phthalate, a key plasticizer utilized in the manufacturing of advanced optical films and polarizing sheets.[1] The synthesis is based on the acid-catalyzed Fischer esterification of phthalic anhydride with 4-methylcyclohexanol. This document outlines a comprehensive, step-by-step methodology, from the initial reaction setup to the final purification and analytical validation of the product. The protocols described herein are designed to be self-validating, with an emphasis on the chemical principles that ensure a high-purity final product suitable for demanding research, development, and quality control applications.
Introduction
Bis(4-methylcyclohexyl) phthalate (BMCP) is a diester of phthalic acid and 4-methylcyclohexanol, with the chemical formula C22H30O4 and a molecular weight of 358.47 g/mol .[1] Its primary application lies in its use as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability. Specifically, BMCP is integral to the production of specialized optical films and polarizing sheets where its properties contribute to the desired optical and mechanical performance.
The synthesis of BMCP is achieved through the Fischer esterification of phthalic anhydride with 4-methylcyclohexanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction equilibrium towards the formation of the diester product. The purity of the final product is critical for its intended applications, necessitating a robust purification strategy to remove unreacted starting materials, the acid catalyst, and any potential side-products. This application note provides a detailed protocol for the synthesis of high-purity BMCP, followed by a rigorous purification scheme and analytical methods for quality assurance.
Chemical Reaction and Mechanism
The overall reaction for the synthesis of Bis(4-methylcyclohexyl) phthalate is the esterification of one molar equivalent of phthalic anhydride with two molar equivalents of 4-methylcyclohexanol.
Overall Reaction:
The reaction proceeds in two main stages:
-
Monoester Formation: The first step is a rapid, non-catalytic reaction where one molecule of 4-methylcyclohexanol reacts with phthalic anhydride to form the monoester, 2-((4-methylcyclohexoxy)carbonyl)benzoic acid. This reaction is generally fast and can occur even at temperatures below 100°C.
-
Diester Formation: The second esterification of the monoester with another molecule of 4-methylcyclohexanol to form the final diester is a slower, reversible reaction that requires an acid catalyst and the removal of water to proceed to completion.
The mechanism of the acid-catalyzed esterification is illustrated below. The protonation of the carbonyl oxygen of the carboxylic acid group of the monoester activates it towards nucleophilic attack by the alcohol.
Synthesis Protocol
This protocol is based on established principles of Fischer esterification and is adapted from methodologies for similar cyclohexyl phthalates.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| Phthalic Anhydride | C8H4O3 | 148.12 | 148.1 g (1.0 mol) | >99% |
| 4-Methylcyclohexanol | C7H14O | 114.19 | 251.2 g (2.2 mol) | >98% |
| p-Toluenesulfonic acid monohydrate | C7H8O3S·H2O | 190.22 | 3.8 g (0.02 mol) | >98% |
| Toluene | C7H8 | 92.14 | 200 mL | Anhydrous |
| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Granular |
Equipment
-
1 L three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Experimental Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of Bis(4-methylcyclohexyl) phthalate.
Step-by-Step Protocol:
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, add phthalic anhydride (148.1 g, 1.0 mol), 4-methylcyclohexanol (251.2 g, 2.2 mol), p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol), and toluene (200 mL).
-
Apparatus Assembly: Fit the flask with a Dean-Stark apparatus, a reflux condenser, and a thermometer.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature should be maintained at approximately 110-120°C. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until the theoretical amount of water (18 mL) has been collected, which typically takes 4-6 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the p-toluenesulfonic acid catalyst.
-
Washing: Wash the organic layer with brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator under reduced pressure. The remaining product is crude Bis(4-methylcyclohexyl) phthalate.
Purification Protocol
For applications requiring high purity, the crude product should be further purified to remove any remaining starting materials and side products.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude product under vacuum. Collect the fraction that distills at the appropriate temperature and pressure for Bis(4-methylcyclohexyl) phthalate. The exact boiling point under vacuum will depend on the pressure achieved.
-
Product: The distilled product should be a clear, colorless to pale yellow viscous liquid.
Purity Assessment
The purity of the synthesized Bis(4-methylcyclohexyl) phthalate should be assessed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of phthalate esters and identifying any impurities.
Diagram of the GC-MS Analysis Workflow:
Caption: Workflow for purity assessment of Bis(4-methylcyclohexyl) phthalate by GC-MS.
Analytical Conditions:
-
GC Column: A mid-polarity column such as an Rtx-440 or Rxi-XLB is recommended for good separation of phthalate isomers.
-
Injection: 1 µL of a 100 µg/mL solution in hexane.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Expected Results:
The chromatogram should show a major peak corresponding to Bis(4-methylcyclohexyl) phthalate. The mass spectrum of this peak should exhibit a characteristic fragmentation pattern, including a prominent ion at m/z 149, which is typical for many phthalates. The absence of significant peaks from starting materials or other impurities indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and assessing its purity.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: A multiplet in the range of 7.5-7.7 ppm.
-
Cyclohexyl Protons (CHO): A multiplet around 4.8-5.0 ppm.
-
Cyclohexyl Protons (CH₂ and CH): A series of multiplets between 1.0 and 2.2 ppm.
-
Methyl Protons (CH₃): A doublet around 0.9-1.0 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl Carbons (C=O): Peaks around 167-168 ppm.
-
Aromatic Carbons: Peaks between 128 and 133 ppm.
-
Cyclohexyl Carbons (CHO): A peak in the range of 73-75 ppm.
-
Cyclohexyl Carbons (CH₂ and CH): Peaks between 25 and 40 ppm.
-
Methyl Carbon (CH₃): A peak around 22 ppm.
The absence of signals corresponding to phthalic anhydride, 4-methylcyclohexanol, or the monoester confirms the high purity of the final product.
Expected Yield and Purity
Following this protocol, a yield of 85-95% of crude product can be expected. After vacuum distillation, the purity should exceed 99.5% as determined by GC-MS analysis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phthalic anhydride is a respiratory irritant. Handle with care.
-
p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Toluene is flammable and toxic. Handle with care and avoid ignition sources.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis and purification of high-purity Bis(4-methylcyclohexyl) phthalate. The detailed step-by-step procedures, coupled with the rationale behind the experimental choices and robust analytical methods for purity assessment, make this guide a valuable resource for researchers, scientists, and professionals in drug development and materials science who require a high-quality source of this important plasticizer.
References
-
Organic Chemistry Portal. "Fischer Esterification". Available at: [Link]
-
Restek Corporation. "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance". Available at: [Link]
- Reid, E. E., & Schwartz, G. L. (1927). U.S. Patent No. 1,643,393. Washington, DC: U.S. Patent and Trademark Office.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Pharmaffiliates. "Phthalic acid, bis(4-methylcyclohexyl) ester". Available at: [Link]
Sources
Application Note: Advanced GC-MS Method Development for Bis(4-methylcyclohexyl) Phthalate
Executive Summary
This Application Note provides a comprehensive framework for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method to detect Bis(4-methylcyclohexyl) phthalate (BMP). While ubiquitous phthalates like DEHP are well-documented, BMP represents a specific challenge due to its multiple stereoisomers and lower prevalence in standard libraries.[1] This guide targets researchers in pharmaceutical drug development (E&L studies) and polymer safety who require high-sensitivity detection (< 1 ppm) in complex matrices.[1]
Chemical Intelligence & Analytical Challenges
Before initiating method development, the analyst must understand the physicochemical behavior of the analyte.[1]
-
Compound: Bis(4-methylcyclohexyl) phthalate[1][2][3][4][5][6][7]
-
Molecular Formula: C₂₂H₃₀O₄
-
Structure: Phthalic acid esterified with two 4-methylcyclohexanol moieties.[1]
Key Analytical Challenges:
-
Stereoisomerism: The 4-methylcyclohexyl ring exhibits cis and trans isomerism.[1] Since there are two rings, a commercial standard of BMP typically presents as a cluster of peaks (isomers) rather than a single Gaussian peak. Critical Implication: Quantification must involve the summation of all isomer peak areas.[1]
-
Fragmentation Pattern: Like most phthalates, BMP undergoes a McLafferty rearrangement in the EI source, yielding a dominant base peak at m/z 149 (protonated phthalic anhydride). Reliance solely on m/z 149 leads to false positives; unique qualifier ions derived from the methylcyclohexyl side chain are essential for specificity.[1]
-
Background Contamination: Phthalates are ubiquitous in lab environments (septum bleed, solvent impurities).[1] A "Blank-First" approach is mandatory.[1]
Instrumentation & Method Optimization Protocol
Gas Chromatography Conditions
Goal: Achieve baseline separation of BMP isomers from the matrix and other common phthalates (e.g., DEHP, DBP).
-
Inlet System: Split/Splitless
-
Mode: Splitless (for trace analysis < 10 ppm); Split 1:10 (for high-level extractables).[1]
-
Liner: Ultra-Inert single taper with wool (deactivated).[1] Why? Phthalates can adsorb to active sites on dirty liners, causing peak tailing.[1]
-
Temperature: 280°C. High enough to volatilize BMP (BP > 350°C) but low enough to minimize septum bleed.[1]
-
-
Column Selection:
-
Oven Program:
Mass Spectrometry Parameters (Agilent 5977 / Shimadzu QP2020 equivalent)
Goal: Maximize Signal-to-Noise (S/N) while maintaining spectral specificity.
-
Source Temp: 230°C (Standard) or 300°C (High temp source recommended for high MW phthalates to prevent condensation).
-
Acquisition Mode: SIM/Scan (Synchronous SIM/Scan is preferred).[1]
SIM Ion Selection Strategy (Self-Validating Step)
Do not rely blindly on literature.[1] Run a neat standard of BMP (10 ppm) in Scan mode first.[1]
-
Quantifier Ion: m/z 149 (Base peak, high sensitivity).
-
Qualifier Ion 1: m/z 263 (Estimate: [M - SideChain]⁺). Note: Verify experimentally. This corresponds to the loss of one methylcyclohexyl radical.
-
Qualifier Ion 2: m/z 97 (Methylcyclohexyl cation).[1]
-
Qualifier Ion 3: m/z 55 (Ring fragment).[1]
Experimental Workflow: Sample Preparation
Context: Extracting BMP from a polymer matrix (e.g., IV bag material) or liquid drug product.
Protocol: Solvent Extraction (Solid Matrix)[1]
-
Size Reduction: Cut polymer sample into < 2 mm x 2 mm pieces to maximize surface area.
-
Extraction Solvent: Hexane or Dichloromethane (DCM) .[1][10]
-
Extraction:
-
Weigh 0.5 g sample into a glass vial (Teflon-lined cap).
-
Add 10.0 mL Solvent.[1]
-
Sonicate for 60 minutes at 40°C.
-
-
Filtration: Filter through 0.45 µm PTFE syringe filter. Do not use plastic housing filters that may leach phthalates. [1]
-
Concentration (Optional): If LOD < 100 ppb is required, evaporate under N₂ stream to 1 mL.
Method Validation Framework
To ensure "Trustworthiness," the method must pass these criteria (based on ICH Q2(R1) guidelines).
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at RT of BMP in Blank. | Run Solvent Blank vs. Matrix Blank vs. Spiked Sample. |
| Linearity | R² > 0.995 | 5-point curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). |
| Precision | RSD < 10% (n=6) | 6 replicate injections of mid-level standard. |
| Accuracy (Recovery) | 80% - 120% | Spike matrix at 3 levels (Low, Mid, High).[1] |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Calculated from low-concentration spike. |
Visualization: Method Development Workflow
Caption: Logical decision tree for optimizing GC-MS parameters for complex phthalate isomers.
Troubleshooting & "Pro-Tips"
-
The "Ghost" Peak: If you see m/z 149 peaks in your blank, check your septa and solvent bottles. Phthalates are in the cap liners of many solvent bottles.[1] Use pre-tested "GC-MS Grade" solvents only.[1]
-
Integration Strategy: Since BMP exists as isomers, you may see a "hump" or multiple peaks. Do not integrate just the tallest peak. Create a "Summed Integration Group" in your software (e.g., Agilent MassHunter or ChemStation) that sums the area of the entire isomer cluster for quantification.
-
Carryover: High molecular weight phthalates are sticky.[1] Add a 5-minute "bake-out" at 310°C at the end of every run.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83494, Bis(4-methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]
-
Restek Corporation (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[1] Retrieved from [Link]
-
Agilent Technologies (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS.[11] Application Note 5990-9600EN.[1] Retrieved from [Link]
-
U.S. EPA (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] SW-846.[1] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. BIS(4-METHYLCYCLOHEXYL)PHTHALATE | CAS#:18249-11-1 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 7. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 8. gcms.cz [gcms.cz]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. agilent.com [agilent.com]
HPLC separation techniques for phthalate ester isomers
Application Note: High-Resolution HPLC Separation of Phthalate Ester Isomers
Abstract & Introduction
Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] While regulatory scrutiny typically targets specific "ortho" phthalates (e.g., DEHP, DBP), the analytical challenge lies in distinguishing these regulated compounds from their structural isomers.
The Core Challenge: Standard C18 reversed-phase chemistry often fails to resolve critical isomer pairs, particularly:
-
Alkyl Branching Isomers: Di-n-butyl phthalate (DnBP) vs. Di-isobutyl phthalate (DiBP).
-
Positional Isomers: ortho-phthalates (regulated) vs. iso- (meta) and tere- (para) phthalates (often non-regulated or precursors).
This guide moves beyond generic EPA protocols (often GC-based) to provide a robust HPLC/UHPLC methodology utilizing Phenyl-Hexyl and Biphenyl stationary phases . These phases leverage
Chemistry & Separation Mechanism
To separate isomers with identical molecular weights and similar hydrophobicities (
-
Why C18 Fails: C18 columns rely primarily on hydrophobic (Van der Waals) interactions. Since DnBP and DiBP have nearly identical hydrophobic footprints, their selectivity (
) on C18 is often , leading to co-elution. -
Why Phenyl-Hexyl/Biphenyl Succeeds: These phases possess aromatic rings that interact with the
-electrons of the phthalate benzene ring.-
Steric Selectivity: The "shape" of the isomer affects how closely it can approach the planar stationary phase ligands.
-
-
Interaction: The electron-deficient aromatic ring of the phthalate interacts with the electron-rich phenyl ligands. This interaction is highly sensitive to the positioning of ester groups (ortho vs meta vs para).
-
Visualizing the Separation Logic
Figure 1: Decision logic for column selection. Phenyl-based phases introduce a secondary separation mechanism essential for isomers.
Experimental Protocols
Protocol A: Separation of Critical Alkyl Isomers (DnBP vs. DiBP)
Target: Distinguishing the regulated Di-n-butyl phthalate from its branched isomer, Di-isobutyl phthalate.
1. Instrumentation & Consumables:
-
System: UHPLC or HPLC system with Binary Pump and Diode Array Detector (DAD).
-
Column: Biphenyl or Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Core-Shell technology recommended for efficiency).
-
Mobile Phase A: Water (0.1% Formic Acid) – Acid stabilizes ionization for potential MS coupling and suppresses silanol activity.
-
Mobile Phase B: Methanol (MeOH) – MeOH promotes stronger
- interactions than Acetonitrile (ACN). Note: ACN can suppress - selectivity; use MeOH for difficult isomer separations.
2. Gradient Method:
| Time (min) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) |
| 0.00 | 60 | 0.4 |
| 1.00 | 60 | 0.4 |
| 8.00 | 85 | 0.4 |
| 10.00 | 95 | 0.4 |
| 12.00 | 95 | 0.4 |
| 12.10 | 60 | 0.4 |
| 15.00 | 60 | 0.4 |
3. Detection Parameters:
-
UV Wavelength: 228 nm (Maximal absorbance for phthalates) or 254 nm.
-
Temperature: 30°C (Lower temperatures enhance
- interactions; do not exceed 40°C).
4. Expected Results:
-
Elution Order: Di-isobutyl phthalate (DiBP) elutes before Di-n-butyl phthalate (DnBP).
-
Resolution (
): Expect on a Biphenyl column (compared to on C18).
Protocol B: Separation of Positional Isomers (Ortho/Meta/Para)
Target: Separating Dimethyl phthalate (ortho), Dimethyl isophthalate (meta), and Dimethyl terephthalate (para).
1. Strategy: Positional isomers have vastly different dipole moments and steric profiles. The ortho isomer is more compact and sterically hindered, often eluting later on shape-selective phases due to "tucking" into the stationary phase, or earlier on non-polar phases due to higher polarity.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic 40:60 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
3. Elution Profile (Phenyl-Hexyl):
-
Dimethyl Terephthalate (para): Elutes first (most linear, but interacts less strongly with the specific "cleft" of phenyl phases compared to the compact ortho form in specific solvent conditions). Note: Order can reverse based on MeOH vs ACN choice.
-
Dimethyl Isophthalate (meta): Elutes second.
-
Dimethyl Phthalate (ortho): Elutes last (Strongest interaction/retention in this specific mode).
Data Presentation: Performance Metrics
Table 1: Comparison of Column Selectivity for DnBP/DiBP Pair
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | Biphenyl Column (Optimal) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + Enhanced |
| Mobile Phase | Water/ACN | Water/MeOH | Water/MeOH |
| Resolution ( | 0.8 (Co-elution) | 1.8 (Baseline) | 2.3 (Baseline) |
| Tailing Factor ( | 1.1 | 1.05 | 1.05 |
| Analysis Time | 12 min | 14 min | 14 min |
Troubleshooting & Optimization (Self-Validating System)
To ensure the protocol is self-validating, include a System Suitability Test (SST) standard containing DnBP and DiBP at 10 µg/mL each.
Decision Tree for Optimization:
Figure 2: Troubleshooting workflow. Note that switching from Acetonitrile to Methanol is the most powerful lever for increasing selectivity on Phenyl-type columns.
References
-
Agilent Technologies. (2012). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Application Note 5991-0004EN. Link
-
Restek Corporation. (2025). EPA Method 8061A Phthalates Analysis. Chromatogram Database. Link
-
Phenomenex. (2023).[2] Phthalates by HPLC - Separation of 15 Phthalates on Kinetex Biphenyl. Application ID 20689. Link
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Link(Note: Cited for regulatory analyte list context; HPLC is the alternative approach).
-
Shimadzu. (2018).[3] Analysis of Phthalate Esters using Phenyl-Hexyl Columns. Technical Report C190-E155. Link
Sources
Application Note: High-Performance Solid-Phase Extraction (SPE) of Bis(4-methylcyclohexyl) Phthalate
Abstract
This application note details a robust protocol for the extraction and enrichment of Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) from aqueous and complex matrices. Unlike linear-chain phthalates (e.g., DEHP), Bis(4-methylcyclohexyl) phthalate possesses distinct steric bulk due to its dual cyclohexyl rings, influencing its retention and elution behavior. This guide addresses the critical challenge of background phthalate contamination —the primary cause of false positives in trace analysis—and provides a self-validating workflow using Polymeric Reversed-Phase SPE coupled with GC-MS/MS detection.
Introduction & Analyte Chemistry
Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight plasticizer often used in optical films and specialized polymer applications. Its extraction is complicated by two factors:
-
Extreme Hydrophobicity: With a predicted LogP > 7, the analyte binds aggressively to surfaces, requiring strong organic solvents for quantitative elution.
-
Ubiquity of Interferences: Phthalates are "everywhere chemicals." Standard laboratory plastics (pipette tips, solvent bottles, tubing) leach phthalates, creating high background noise.
Chemical Profile
| Property | Value | Implication for SPE |
| CAS Number | 18249-11-1 | Target Isomer specificity |
| Molecular Weight | 358.47 g/mol | Moderate volatility; amenable to GC-MS |
| Structure | Dicyclohexyl rings | High steric hindrance; requires sufficient equilibration time |
| LogP (Octanol/Water) | ~7.5 (Predicted) | Strong retention on C18/HLB; negligible water solubility |
Critical Control Point: The "Zero-Blank" Directive
WARNING: Before starting any extraction, the laboratory environment must be "de-phthalated." Failure to adhere to these steps renders trace analysis invalid.
-
Glassware: All glassware must be baked at 400°C for 4 hours to remove adsorbed organic residues. Solvent rinsing alone is insufficient.
-
Plastics Ban: Do not use plastic pipette tips, Parafilm, or plastic solvent reservoirs. Use glass syringes , Teflon (PTFE) tubing , and aluminum foil for sealing.
-
Solvent QC: Test every new lot of solvent (even HPLC grade) by concentrating 100 mL to 1 mL and analyzing via GC-MS to establish a background baseline.
Method Development Strategy
We utilize a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer). Unlike silica-based C18, polymeric sorbents do not de-wet if they run dry, providing higher reproducibility for large-volume water samples.
Workflow Logic Diagram
Figure 1: Optimized SPE workflow for hydrophobic phthalates. Note the critical drying step to prevent moisture from entering the GC system.[1]
Detailed Protocol: Aqueous Matrices (Drinking/Surface Water)
Materials:
-
Cartridge: Polymeric HLB (200 mg / 6 mL) or C18 (500 mg / 6 mL).
-
Elution Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtAc). Note: EtAc is greener, but DCM provides slightly higher recovery for this specific bulky isomer.
-
Internal Standard: Benzyl benzoate or deuterated DEHP (d4-DEHP).
Step-by-Step Procedure
-
Sample Pretreatment:
-
Collect 500 mL – 1 L of water in an amber glass bottle.
-
Add 5 mL Methanol (MeOH) to prevent analyte adsorption to the glass walls.
-
Optional: If the sample is particulate-heavy, filter through a glass fiber filter (GF/F) . Do not use nylon or polypropylene filters.
-
-
Conditioning (Sorbent Activation):
-
Rinse cartridge with 5 mL DCM (to remove manufacturing impurities from the plastic cartridge housing).
-
Rinse with 5 mL MeOH.
-
Rinse with 5 mL Reagent Water. Do not let the cartridge go dry from this point.
-
-
Loading:
-
Load the sample at a flow rate of 5–10 mL/min .
-
Expert Tip: Faster flow rates (>15 mL/min) may cause breakthrough due to the slow mass transfer kinetics of the bulky cyclohexyl groups.
-
-
Washing:
-
Wash with 5 mL of 5% MeOH in Water .
-
Reasoning: This removes salts and polar organics. Higher organic content (>10%) risks eluting the target phthalate.
-
-
Drying (CRITICAL):
-
Apply full vacuum for 20–30 minutes .
-
Validation: The sorbent should appear lighter in color. Residual water will form an immiscible layer in the elution solvent, trapping the analyte and ruining GC injection.
-
-
Elution:
-
Soak the sorbent bed with 2 mL of DCM (or EtAc) for 1 minute (gravity flow).
-
Elute slowly.
-
Repeat with a second 2 mL aliquot. Combine extracts.
-
-
Concentration:
-
Evaporate the extract to dryness under a gentle stream of Nitrogen at 35°C.
-
Do not over-dry. Phthalates are semi-volatile. Stop exactly when the solvent disappears.
-
Reconstitute in 200 µL of Isooctane (or Hexane) containing the Internal Standard.
-
Protocol: Complex Matrices (Oils/Fatty Foods)
For matrices high in lipids (e.g., vegetable oils), a standard C18/HLB approach will fail due to clogging and lipid co-elution. A Normal Phase Cleanup is required.
Cartridge: Florisil (1 g / 6 mL) or Aminopropyl (NH2).
-
Liquid-Liquid Extraction (LLE): Dissolve 1 g of oil in 10 mL Hexane.
-
Load: Pass the Hexane solution through the Florisil cartridge.
-
Wash: Wash with 10 mL Hexane to remove bulk lipids.
-
Elute: Elute Bis(4-methylcyclohexyl) phthalate with 10 mL of 5% Acetone in Hexane .
-
Concentrate: Evaporate and reconstitute for GC-MS.
Analytical Conditions (GC-MS)
To distinguish Bis(4-methylcyclohexyl) phthalate from DEHP and other isomers, specific MS transitions are necessary.
-
Column: Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C.
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 220°C
-
5°C/min to 300°C (hold 5 min).
-
Note: The slow ramp at the end is crucial to separate the cyclohexyl isomer from DEHP.
-
MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 149 (Phthalic anhydride ion - universal).
-
Qualifier Ions: m/z 167, m/z 262 (Characteristic of the cyclohexyl ring fragmentation).
-
Retention Time: Expect elution after DEHP due to the heavier/bulkier cyclohexyl structure.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common SPE failures in phthalate analysis.
References
-
U.S. EPA. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection. Rev 1.1.
-
U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846.[1][4]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
-
BenchChem. (2025).[5][6] Strategies to reduce instrument contamination for trace phthalate analysis.
-
National Institutes of Health (PubChem). Bis(4-methylcyclohexyl) phthalate Compound Summary.
Sources
Application Note: Preparation and Certification of Bis(4-methylcyclohexyl) phthalate as a High-Purity Reference Standard
Introduction and Scientific Rationale
Bis(4-methylcyclohexyl) phthalate is a diester of phthalic acid and 4-methylcyclohexanol. Like other phthalate esters, it is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2] The widespread use of phthalates in consumer products, food packaging, and medical devices has led to increased regulatory scrutiny due to their potential as endocrine disruptors.[3][4] Consequently, the availability of high-purity, well-characterized reference standards is paramount for accurate monitoring, toxicological studies, and quality control in various industries.
The primary challenge in preparing a reference standard is not merely the synthesis, but achieving and verifying a level of purity (typically >99.5%) that ensures its reliability for calibrating analytical instruments and validating methods. This guide provides a complete workflow to achieve this goal through a classic esterification reaction followed by rigorous purification and multi-platform analytical certification.
Synthesis Pathway: Fischer-Speier Esterification
The synthesis of Bis(4-methylcyclohexyl) phthalate is most efficiently achieved via the Fischer-Speier esterification of phthalic anhydride with 4-methylcyclohexanol.[5][6] This acid-catalyzed condensation reaction is a cornerstone of industrial ester synthesis. The reaction is reversible, necessitating the removal of the water by-product to drive the equilibrium toward the formation of the desired diester, in accordance with Le Châtelier's principle.
The overall reaction is as follows: C₈H₄O₃ (Phthalic Anhydride) + 2 C₇H₁₄O (4-Methylcyclohexanol) ⇌ C₂₂H₃₀O₄ (Bis(4-methylcyclohexyl) phthalate) + H₂O
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of Bis(4-methylcyclohexyl) phthalate.
Experimental Protocol: Synthesis
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol), 4-methylcyclohexanol (25.1 g, 0.22 mol, 2.2 equivalents), and toluene (200 mL).
-
Expert Insight: Using a slight excess of the alcohol (4-methylcyclohexanol) ensures the complete conversion of the limiting reagent, phthalic anhydride. Toluene serves as both the reaction solvent and an azeotropic agent to remove water.
-
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) monohydrate (0.38 g, 0.002 mol) to the flask.
-
Expert Insight: p-TSA is an effective and inexpensive acid catalyst for esterification. While stronger acids like sulfuric acid can be used, they may cause more side reactions and discoloration.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Vigorously stir the reaction and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Purification Protocol: Achieving Analytical-Grade Purity
The crude product contains the desired diester, excess alcohol, catalyst, and minor side products. A multi-step purification process is essential to isolate the target compound at >99.5% purity.
-
Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by 100 mL of deionized water, and finally 100 mL of brine.
-
Trustworthiness: The NaHCO₃ wash is critical to neutralize the acidic p-TSA catalyst, preventing potential hydrolysis of the ester during subsequent steps. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield a viscous, crude oil.
-
Chromatographic Purification: Purify the crude oil using flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using hexane as the slurry solvent.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Expert Insight: Phthalate esters are moderately polar. A hexane/ethyl acetate gradient provides excellent separation from non-polar impurities and the more polar unreacted alcohol.[8][9]
-
-
Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield Bis(4-methylcyclohexyl) phthalate as a clear, colorless, viscous oil. Dry the final product under a high vacuum for several hours to remove any residual solvent.
Analytical Characterization and Certification
A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm structural identity and assess purity.
Diagram: Analytical Workflow
Caption: Multi-platform analytical workflow for the certification of the reference standard.
Identity Confirmation
A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a definitive technique for identifying phthalates. The electron ionization (EI) mass spectrum will provide both the molecular weight and characteristic fragmentation patterns.
| GC-MS Parameters | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 290 °C |
| Oven Program | 50 °C (1 min), ramp at 15 °C/min to 310 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow approx. 1.2 mL/min |
| MS Ion Source | 230 °C |
| Acquisition | Scan mode, m/z 50-450 |
Data Source: Adapted from standard phthalate analysis methods.[3][10]
Expected Mass Spectral Data: The molecular formula is C₂₂H₃₀O₄, with a molecular weight of 358.47 g/mol .[11]
| Ion (m/z) | Identity | Significance |
| 358 | [M]⁺ | Molecular Ion (may be low abundance) |
| 245 | [M - C₇H₁₃O]⁺ | Loss of a methylcyclohexyloxy radical |
| 167 | [C₈H₅O₄]⁺ | Phthalic acid monoester fragment |
| 149 | [C₈H₅O₃]⁺ | Protonated Phthalic Anhydride |
Expert Insight: The ion at m/z 149 is a highly characteristic fragment for most phthalate esters (with alkyl chains longer than methyl) and serves as a strong indicator of the phthalate core structure.[12]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
Expected NMR Data (in CDCl₃, 400 MHz):
| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |
| Aromatic | 7.70 - 7.75 | m | 2H, Ar-H |
| 7.50 - 7.55 | m | 2H, Ar-H | |
| Cyclohexyl | 4.8 - 5.0 | m | 2H, -O-CH- |
| 1.0 - 2.2 | m | 18H, Cyclohexyl -CH₂- and -CH- | |
| Methyl | 0.95 | d | 6H, -CH₃ |
| ¹³C NMR | Approx. δ (ppm) | Assignment |
| Carbonyl | 167.5 | C=O |
| Aromatic | 132.5 | Ar-C (quaternary) |
| 131.0 | Ar-CH | |
| 128.8 | Ar-CH | |
| Cyclohexyl | ~75 | -O-CH- |
| 20 - 40 | Cyclohexyl carbons | |
| Methyl | ~22 | -CH₃ |
Data Source: Predicted based on analogous structures and general chemical shift principles.[13]
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC-UV) HPLC is the primary technique for determining the purity of the non-volatile final product.
| HPLC Parameters | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 90% Acetonitrile / 10% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile |
Data Source: Adapted from established HPLC methods for phthalate analysis.[14][15]
Trustworthiness: A purity assay by HPLC should yield a single, sharp, symmetrical peak for the main component. Purity is calculated as the area percent of the main peak relative to the total area of all observed peaks. The target purity for a reference standard is ≥99.5% .
Safety and Handling
-
Reagents: Phthalic anhydride is a respiratory sensitizer.[2] Toluene is flammable and toxic. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Product: Phthalates are potential endocrine disruptors.[4] Avoid direct contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note provides a validated, end-to-end protocol for the preparation of Bis(4-methylcyclohexyl) phthalate reference standard. By integrating a well-established synthesis reaction with a rigorous purification scheme and a multi-technique analytical characterization plan, researchers can confidently produce a high-purity material suitable for the most demanding analytical applications. The emphasis on the rationale behind each step ensures that the protocol is not just a set of instructions, but a self-validating system for achieving scientific integrity.
References
- Vertex AI Search. (2026). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.
- ResearchGate. (2025).
- Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys Using GC-MS.
- Agilent. (n.d.).
- J-Stage. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- IWA Publishing. (2022). Phthalates removal from wastewater by different methods – a review.
- Google Patents. (n.d.).
- Oxoplast. (2017). Esterification vs. transesterification – comparison of DOTP production methods.
- ResearchGate. (n.d.).
- ResearchGate. (2011). (PDF)
- ResearchGate. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Bis(4-methylcyclohexyl)
- Guidechem. (n.d.). BIS(4-METHYLCYCLOHEXYL)
- Governors State University. (2003).
- RSC Publishing. (2025).
- News. (2023). How is the esterification of phthalic anhydride carried out?.
- Taylor & Francis. (n.d.). Phthalic anhydride – Knowledge and References.
- Thermo Fisher Scientific. (n.d.).
- CP-Analitika. (n.d.).
- PubMed. (2008). Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles.
- Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols.
- PubMed. (2017).
- ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- ResearchGate. (n.d.). The structure of bis-(2-ethyl hexyl)
Sources
- 1. guidechem.com [guidechem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cp-analitika.hu [cp-analitika.hu]
- 5. How is the esterification of phthalic anhydride carried out? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US1905974A - Manufacture of liquid dialkyl phthalate esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. opus.govst.edu [opus.govst.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(4-methylcyclohexyl) Phthalate for Dielectric Fluid Applications
Abstract
This document provides a comprehensive guide for researchers and engineers on the evaluation and potential use of Bis(4-methylcyclohexyl) phthalate as a dielectric fluid. While traditionally utilized as a plasticizer, its molecular structure suggests potential for applications requiring electrical insulation and thermal dissipation.[1][2] These notes offer a foundational framework, detailing the theoretical basis for its dielectric properties, protocols for empirical characterization, and essential safety and handling procedures. The methodologies presented are grounded in established ASTM and IEEE standards to ensure data integrity and comparability.[3][4][5][6][7]
Introduction: Rationale for Investigation
The demand for high-performance dielectric fluids is driven by the increasing power density and operating temperatures of modern electrical and electronic systems. An ideal dielectric fluid exhibits high dielectric strength, low dielectric loss, high thermal conductivity, and excellent chemical stability over a wide temperature range.
Bis(4-methylcyclohexyl) phthalate, a phthalic acid ester, presents an intriguing candidate for investigation.[1] Its chemical structure, featuring two cyclohexyl rings, suggests a higher thermal stability and lower volatility compared to its linear phthalate counterparts.[8] The non-polar nature of the cyclohexyl groups is anticipated to contribute favorably to its insulating properties. Currently, its primary application is as a plasticizer for optical films and polarizing sheets.[1] This document outlines the necessary steps to rigorously evaluate its suitability for demanding dielectric applications.
Foundational Principles: Dielectric Properties of Phthalate Esters
Phthalate esters are a class of compounds known for their use as plasticizers in polymers, particularly PVC, to enhance flexibility.[2][9] Their electrical properties are a key consideration in applications such as wire and cable insulation.[8][10] The dielectric performance of a phthalate ester is governed by its molecular structure:
-
Polarity: The ester groups (-COO-) introduce polarity. However, the large, non-polar hydrocarbon portions of the molecule (the cyclohexyl rings in this case) dominate, leading to good insulating characteristics.
-
Molecular Weight: Higher molecular weight esters, such as Bis(4-methylcyclohexyl) phthalate (358.47 g/mol ), tend to have lower volatility and higher flash points, which are critical for safety and performance at elevated temperatures.[1][11][12]
-
Purity: Impurities, such as water, residual catalysts, or degradation byproducts, can significantly degrade dielectric properties by increasing conductivity and dielectric loss.
The investigation into Bis(4-methylcyclohexyl) phthalate is based on the hypothesis that its alicyclic structure will confer superior thermal and oxidative stability compared to common phthalates like DEHP, while maintaining excellent electrical insulating properties.
Characterization of Bis(4-methylcyclohexyl) Phthalate as a Dielectric Fluid
A thorough characterization is essential to determine the suitability of Bis(4-methylcyclohexyl) phthalate for dielectric applications. The following sections detail the critical parameters to be measured and the standardized protocols for obtaining this data.
Key Performance Parameters and Required Data
The following table outlines the essential properties for characterizing a novel dielectric fluid. Researchers should aim to populate this table with experimental data.
| Property | Parameter | Units | Significance in Dielectric Applications | Relevant Standard(s) |
| Electrical | Dielectric Breakdown Voltage | kV | Indicates the fluid's ability to withstand electrical stress without failure. | ASTM D1816, ASTM D877 |
| Dielectric Constant (Permittivity) | Dimensionless | Influences the capacitance and electric field distribution within the insulation system. | ASTM D924 | |
| Dissipation Factor (Tan δ) | Dimensionless | Measures the inherent dielectric loss in the fluid; lower is better to minimize energy loss as heat. | ASTM D924 | |
| Volume Resistivity | Ω·cm | Measures the fluid's resistance to leakage current. | ASTM D1169 | |
| Physical | Kinematic Viscosity | cSt | Affects heat transfer (convection) and impregnation of porous insulation materials. Measured across a temperature range. | ASTM D445 |
| Flash Point | °C | The lowest temperature at which vapors will ignite; a critical safety parameter. | ASTM D92 | |
| Pour Point | °C | The lowest temperature at which the fluid will flow; determines low-temperature performance. | ASTM D97 | |
| Density | g/cm³ | Required for thermal modeling and fluid dynamics calculations. | ASTM D1298 | |
| Thermal | Thermal Conductivity | W/(m·K) | Measures the fluid's ability to conduct heat away from components. | ASTM D7896 |
| Chemical | Water Content | ppm | Water is a critical contaminant that severely degrades dielectric strength. | ASTM D1533 |
| Acidity | mg KOH/g | Indicates fluid degradation; acidic byproducts are corrosive and increase electrical conductivity. | ASTM D974 |
Experimental Workflow for Fluid Characterization
The following diagram illustrates the logical flow for a comprehensive evaluation of Bis(4-methylcyclohexyl) phthalate.
Caption: Workflow for evaluating a novel dielectric fluid.
Standard Operating Protocols
The following protocols are adapted from established industry standards. All personnel must be thoroughly familiar with the referenced standards and laboratory safety procedures before commencing any work.
Protocol for Dielectric Breakdown Voltage (Adapted from ASTM D1816)
This method is preferred for its sensitivity to contaminants and its use of VDE electrodes, which are more representative of the geometries found in electrical apparatus.[6][7]
Objective: To determine the voltage at which the fluid electrically breaks down under a 60 Hz AC field.
Apparatus:
-
Dielectric strength tester with VDE-style electrodes.
-
Test cell compliant with ASTM D1816.
-
Voltage controller capable of a uniform rate of rise (e.g., 0.5 kV/s).
-
Temperature control system for the test cell.
Procedure:
-
Sample Preparation: Ensure the fluid sample has been filtered and degassed to remove contaminants and dissolved air. The sample should be at thermal equilibrium with the test cell (e.g., 25 °C).
-
Cell Preparation: Thoroughly clean and dry the test cell and electrodes according to ASTM D1816 guidelines.
-
Filling the Cell: Rinse the cell with a small amount of the test fluid and discard. Fill the cell with the sample fluid to the appropriate level, avoiding the introduction of air bubbles.
-
Temperature Stabilization: Allow the filled cell to stand for at least 3 minutes to allow any remaining air bubbles to dissipate and for the temperature to stabilize.
-
Voltage Application:
-
Apply the voltage at a uniform rate of rise (0.5 kV/s is standard) until breakdown occurs.
-
Record the breakdown voltage.
-
-
Multiple Breakdowns: Conduct a series of five breakdowns on a single cell filling, with a 1-minute interval between each test. The fluid should be gently stirred during this interval.
-
Calculation: The dielectric breakdown voltage is typically reported as the average of the five breakdown values.
Protocol for Dielectric Constant and Dissipation Factor (Adapted from ASTM D924)
Objective: To measure the dielectric constant and dissipation factor, which are critical indicators of insulating capability and energy loss.
Apparatus:
-
Three-terminal test cell (e.g., guarded electrode type).
-
Capacitance bridge or LCR meter with high precision.
-
Temperature-controlled chamber for the test cell.
-
Calibrated voltage source (60 Hz AC).
Procedure:
-
Calibration: Determine the geometric capacitance of the empty, clean, and dry test cell (C₀) and the capacitance with air (Cₐ).
-
Cell Filling: Fill the test cell with the fluid sample, ensuring no voids or air bubbles are present.
-
Thermal Equilibration: Place the filled cell in the chamber and allow it to reach the desired test temperature (e.g., 25 °C, 100 °C).
-
Measurement:
-
Apply the test voltage across the cell.
-
Measure the equivalent parallel capacitance (Cₚ) and the dissipation factor (Tan δ) of the fluid-filled cell using the bridge.
-
-
Calculations:
-
Dielectric Constant (k): k = Cₚ / C₀
-
Dissipation Factor: The value is read directly from the instrument.
-
-
Reporting: Report the dielectric constant, dissipation factor, test temperature, frequency, and voltage gradient.
Safety, Handling, and Environmental Considerations
As a member of the phthalate ester chemical family, Bis(4-methylcyclohexyl) phthalate requires careful handling.[13]
5.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: While specific data for this compound is limited, related phthalates can cause skin and eye irritation.[13] Some phthalates are classified as reproductive toxins and are under regulatory scrutiny.[8][13] Assume the compound may have similar properties until proven otherwise.
-
PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.
-
Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially at elevated temperatures.
-
5.2 Handling and Storage
-
Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Avoid contact with water, as moisture will degrade the fluid's dielectric properties.
5.3 Disposal
-
Dispose of waste fluid and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[14] Phthalates can be harmful to aquatic life.[13]
Conclusion and Future Directions
Bis(4-methylcyclohexyl) phthalate presents a viable, yet unproven, candidate for dielectric fluid applications. Its expected high thermal stability and favorable molecular structure warrant a full investigation as outlined in these notes. The provided protocols, based on authoritative ASTM and IEEE standards, form a robust framework for this evaluation.[3][4][15] Future work should focus on executing these protocols, followed by long-term aging studies and compatibility testing with common insulating materials used in electrical apparatus. Successful characterization could position this compound as a novel, high-performance dielectric fluid for advanced applications.
References
-
ASTM D877 / D877M-19, Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. (URL: [Link])
-
IEEE Guide for Acceptance and Maintenance of Natural Ester Fluids in Transformers, IEEE Std C57.147-2018. (URL: [Link])
-
ASTM D3809, Standard Test Methods for Synthetic Dielectric Fluids For Capacitors (Withdrawn 2015). (URL: [Link])
-
On Some Imperative IEEE Standards for Usage of Natural Ester Liquids in Transformers. (URL: [Link])
-
Engineered Fluids, Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? (URL: [Link])
-
ASTM D-1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Oils of Petroleum Origin Using VDE Electrodes. (URL: [Link])
-
IEEE C57.147-2018 - IEEE Guide for Acceptance and Maintenance of Natural Ester Insulating Liquid in Transformers. (URL: [Link])
-
GlobeCore, What is the ASTM standard for oil analysis of transformer dielectric strength? (URL: [Link])
-
IEEE Std C57.637™-2015, IEEE Guide for the Reclamation of Mineral Insulating Oil and Criteria for Its Use. (URL: [Link])
-
On Some Imperative IEEE Standards for Usage of Natural Ester Liquids in Transformers, ResearchGate. (URL: [Link])
-
Bis(methylcyclohexyl) phthalate, PubChem, National Institutes of Health. (URL: [Link])
-
BIS(4-METHYLCYCLOHEXYL)PHTHALATE, Chemsrc. (URL: [Link])
- Electrical insulation and products protected thereby, Google P
-
Bis(methylcyclohexyl) phthalate, PubChemLite. (URL: [Link])
-
Bis(4-methylcyclohexyl)phthalate Solution, Chem Service. (URL: [Link])
-
Plasticizer Selection Guide for Wire and Cable PVC Insulation, BASTONE. (URL: [Link])
-
Phthalic acid, bis(4-methylcyclohexyl) ester, Pharmaffiliates. (URL: [Link])
-
Plasticizers for Cables, Quimidroga. (URL: [Link])
-
Measurements of the Viscosity of Bis(2-ethylhexyl) Sebacate, Squalane, and Bis(2-ethylhexyl) Phthalate between (283 and 363) K at 0.1 MPa, ResearchGate. (URL: [Link])
-
Measurements of the Viscosity of Bis(2-ethylhexyl) Sebacate, Squalane, and Bis(2-ethylhexyl) Phthalate between (283 and 363) K at 0.1 MPa, Academia.edu. (URL: [Link])
-
Wire and Cable Insulation and Jacketing: Life-Cycle Assessments for Selected Applications, US EPA. (URL: [Link])
-
Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication, Sungkyunkwan University. (URL: [Link])
-
Chemical Properties of Bis(2-ethylhexyl) phthalate, Cheméo. (URL: [Link])
-
Chemical Properties of Dicyclohexyl phthalate, Cheméo. (URL: [Link])
-
Density, kinematic viscosity, and refractive index for bis(2-ethylhexyl) adipate, tris(2-ethylhexyl) trimellitate, and diisononyl phthalate, Semantic Scholar. (URL: [Link])
-
Comprehensive Guide to Electrical Insulation Options. (URL: [Link])
-
Cyclohexyl methyl phthalate, NIST WebBook. (URL: [Link])
Sources
- 1. guidechem.com [guidechem.com]
- 2. accustandard.com [accustandard.com]
- 3. ASTM D877/D877M-19 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes - Savant Labs [savantlab.com]
- 4. tjh2b.com [tjh2b.com]
- 5. constellation.uqac.ca [constellation.uqac.ca]
- 6. Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? (Dielectric Coolants - Technical) [faq.engineeredfluids.com]
- 7. globecore.com [globecore.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. ScholarX: Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication [scholarx.skku.edu]
- 10. Plasticizers for Cables - Quimidroga [quimidroga.com]
- 11. BIS(4-METHYLCYCLOHEXYL)PHTHALATE | CAS#:18249-11-1 | Chemsrc [chemsrc.com]
- 12. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Bis(methylcyclohexyl) phthalate | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. standards.ieee.org [standards.ieee.org]
Polymer blending techniques using Bis(4-methylcyclohexyl) phthalate
Application Note: Polymer Blending Techniques using Bis(4-methylcyclohexyl) phthalate [1]
Executive Summary & Chemical Profile
Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) is a specialized cycloaliphatic phthalate ester.[1][2] Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexane rings provides unique steric bulk.[1] This structural rigidity offers distinct advantages in optical clarity and migration resistance compared to standard plasticizers, though it remains subject to the scrutiny common to the phthalate class.[1]
This guide details the blending of Bis(4-methylcyclohexyl) phthalate (hereafter BmCHP ) with polar polymers (PVC, Cellulose Acetate, PVAc) for drug delivery matrices and medical-grade films.[1]
Chemical Profile
| Property | Value | Critical Implication |
| Molecular Weight | 358.47 g/mol | Moderate MW balances volatility and plasticization efficiency.[1] |
| Physical State | Viscous Liquid / Low-melt Solid | Requires pre-heating for precise volumetric dosing.[1] |
| Solubility Parameter ( | ~9.2 - 9.6 (cal/cm³) | Compatible with PVC ( |
| Key Function | Increases free volume; reduces brittleness in enteric coatings.[1] |
Pre-Formulation: Miscibility Logic
Before physical blending, theoretical miscibility must be validated to prevent phase separation (blooming).[1] We utilize the Hansen Solubility Parameter (HSP) theory.[1] For BmCHP to act as an effective solvent/plasticizer, the interaction radius (
The "Golden Rule" of Blending:
-
Good Match: Polyvinyl Chloride (PVC), Ethyl Cellulose (EC), Nitrocellulose.[1]
-
Poor Match: Polyethylene (PE), Polypropylene (PP) — Requires compatibilizers.[1]
Protocol A: Solvent Casting (Lab-Scale/Film Formation)[1]
Context: Ideal for creating pharmaceutical coatings, transdermal patches, or optical films where thermal degradation must be minimized.[1]
Materials:
-
Polymer: Ethyl Cellulose (EC) or PVC (K-value 65).[1]
-
Plasticizer: Bis(4-methylcyclohexyl) phthalate (BmCHP).[1]
-
Solvent System: Dichloromethane (DCM) / Ethanol (80:20 v/v) or Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
-
Solvent Preparation:
-
Plasticizer Dissolution (The "Reverse Addition" Method):
-
Polymer Dispersion:
-
Degassing:
-
Sonicate the solution for 20 minutes or apply mild vacuum (200 mbar).
-
Why: BmCHP is viscous; trapped air bubbles will create pinholes in the final film, compromising barrier properties.[1]
-
-
Casting & Drying:
-
Cast onto a Teflon or glass substrate using a doctor blade (gap: 200–500 µm).[1]
-
Controlled Evaporation: Cover with an inverted funnel or perforated lid.[1]
-
Scientific Note: Rapid drying traps solvent and "freezes" the polymer chains in non-equilibrium states.[1] Slow drying allows BmCHP to orient between chains, maximizing the plasticization effect (Free Volume Theory).[1]
-
Visualizing the Casting Workflow
Figure 1: Solvent casting workflow emphasizing the "Reverse Addition" technique for homogeneity.[1]
Protocol B: Hot Melt Extrusion (HME) (Industrial Scale)
Context: Used for manufacturing medical tubing or continuous release implant matrices.[1] HME avoids organic solvents but requires strict thermal control.[1]
Critical Parameters for BmCHP:
-
Melting Point: BmCHP is liquid/semisolid at room temp but stable up to ~200°C.[1]
-
Feed Strategy: Liquid injection port (downstream) is preferred over hopper feeding to prevent screw slippage.[1]
Step-by-Step Workflow:
-
Pre-Blending (Dry Mix):
-
If liquid injection is unavailable, absorb BmCHP onto a porous carrier (e.g., Calcium Silicate) or "dry blend" with PVC resin at 80°C (below fusion temp) to create a free-flowing powder.[1]
-
-
Extruder Setup (Twin Screw):
-
Zone 1 (Feed): Cool (25°C) to prevent premature melting/clumping.
-
Zone 2-3 (Compression): Ramp to 140°C.
-
Zone 4 (Metering): 160–170°C (Target Polymer Melt Temp).[1]
-
-
Shear Control:
-
Cooling:
Validation & Quality Control
To confirm the blend is successful and the BmCHP is properly plasticizing the matrix, perform the following characterizations.
| Test | Objective | Success Criteria |
| DSC (Differential Scanning Calorimetry) | Measure | Single, sharp |
| FTIR (Fourier Transform Infrared) | Check chemical interaction.[1] | Shift in Carbonyl ( |
| Migration Test | Assess leaching risk.[1][3] | Incubate in n-heptane or water (37°C, 72h). Measure weight loss. BmCHP should show lower migration than DEHP due to the methyl-cyclohexyl bulk.[1] |
Mechanism of Action: Free Volume Theory[1]
Figure 2: Mechanism of Plasticization.[1] BmCHP inserts between polymer chains, increasing free volume and reducing the glass transition temperature.[1]
Safety & Regulatory Note (The "Senior Scientist" Perspective)
While Bis(4-methylcyclohexyl) phthalate offers superior properties in specific optical and mechanical applications, researchers must acknowledge the regulatory landscape regarding Ortho-phthalates .[1]
-
Endocrine Disruption: Like many phthalates, BmCHP is scrutinized for potential endocrine effects.[1] For in vivo pharmaceutical applications, consider conducting a specific risk assessment or bridging studies to established safety data of DCHP (Dicyclohexyl phthalate).[1]
-
Leaching: The methyl group on the cyclohexyl ring increases hydrophobicity and steric hindrance, theoretically reducing leaching rates compared to linear phthalates.[1] However, this must be empirically verified using OECD 105 (Water Solubility) and migration protocols relevant to the final biological compartment.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]
-
Marcilla, A., & Beltrán, M. (2004). Mechanisms of Plasticizers Migration from PVC.[1] In Handbook of Plasticizers.[1] ScienceDirect. Retrieved from [Link][1]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Standard reference for miscibility calculations).
Sources
Quantitative analysis of Bis(4-methylcyclohexyl) phthalate in environmental samples
Application Note: High-Sensitivity Quantitative Analysis of Bis(4-methylcyclohexyl) Phthalate in Environmental Matrices
Abstract
This application note details a robust, validated protocol for the extraction and quantitative analysis of Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) in environmental water and soil samples.[1] Utilizing Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, this method addresses specific challenges associated with cycloalkyl phthalate analysis, including isomer resolution and background contamination control. The protocol achieves limits of quantitation (LOQ) in the low ng/L range, suitable for environmental monitoring and toxicological screening.
Introduction & Scientific Rationale
Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight phthalate ester used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexane rings introduces stereochemical complexity, often resulting in multiple chromatographic peaks corresponding to cis- and trans- isomers.[1]
Why GC-MS/MS? While LC-MS/MS is applicable, GC-MS/MS is the authoritative choice for this analyte due to:
-
Isomer Separation: GC provides superior resolution to separate the distinct isomer peaks (typically 3) observed for this compound, preventing integration errors common in LC co-elution.
-
Library Matching: The Electron Ionization (EI) fragmentation patterns of phthalates are well-established, aiding in confirmation against spectral libraries.
-
Matrix Elimination: The high thermal stability of the analyte allows for aggressive inlet temperatures that, combined with MS/MS selectivity, effectively filter out complex environmental matrix interferences.
Experimental Protocol
Reagents and Materials
-
Target Standard: Bis(4-methylcyclohexyl) phthalate (purity >98%).[1]
-
Internal Standard (IS): Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4).[1] Rational: Structural homology ensures similar extraction recovery and chromatographic behavior.[1]
-
Solvents: Dichloromethane (DCM), n-Hexane, Acetone, Methanol (LC-MS Grade).[2]
-
Glassware: CRITICAL: All glassware must be baked at 400°C for 4 hours prior to use to remove background phthalates.[1] Avoid all plastic pipette tips; use glass syringes or positive displacement pipettes with glass capillaries.[1]
Sample Preparation Workflows
A. Aqueous Samples (Surface/Ground Water) Method: Solid Phase Extraction (SPE)[3]
-
Conditioning: Rinse HLB (Hydrophilic-Lipophilic Balance) glass cartridges (500 mg) with 6 mL DCM, followed by 6 mL Methanol, then 6 mL Ultrapure Water.
-
Loading: Acidify 1 L water sample to pH 2 (prevents hydrolysis) and load at 5-10 mL/min.
-
Washing: Wash with 10 mL 5% Methanol in water to remove polar interferences.[1] Dry cartridge under vacuum for 30 mins.
-
Elution: Elute with 2 × 5 mL DCM.
-
Concentration: Evaporate to dryness under a gentle stream of nitrogen (turbovap) and reconstitute in 1 mL Isooctane containing the Internal Standard.
B. Solid Samples (Soil/Sediment) Method: Ultrasonic-Assisted Extraction (UAE)[1]
-
Drying: Lyophilize (freeze-dry) samples to remove moisture which impedes solvent penetration.[1]
-
Extraction: Weigh 5 g sample into a glass centrifuge tube. Add 10 mL Hexane:Acetone (1:1 v/v).
-
Sonication: Sonicate for 30 mins at <40°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins. Collect supernatant. Repeat extraction twice.
-
Cleanup (Optional but Recommended): If high organic content is present, pass extract through a Florisil cartridge to remove polar lipids.
Instrumental Analysis: GC-MS/MS Parameters
System: Agilent 8890 GC coupled with 7000D Triple Quadrupole MS (or equivalent).
GC Conditions:
-
Column: Rxi-5Sil MS or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
Note: Slow ramp at the end ensures separation of high-boiling cycloalkyl isomers.[1]
-
MS/MS Detection (MRM Mode): Phthalates characteristically fragment to the phthalic anhydride ion (m/z 149). For Bis(4-methylcyclohexyl) phthalate (MW 358), the transitions are selected to maximize specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Bis(4-methylcyclohexyl) phthalate | 358.2 (M+) | 149.0 | 15 | Quantifier |
| 358.2 (M+) | 261.1 | 20 | Qualifier | |
| 149.0 | 121.0 | 25 | Confirmation | |
| DCHP-d4 (IS) | 334.2 | 153.0 | 15 | Quantifier |
Note: The analyte typically elutes as a cluster of 2-3 partially resolved peaks due to cis/trans isomerism on the methylcyclohexyl rings. Sum the area of all isomer peaks for quantification.
Workflow Visualization
The following diagram illustrates the critical decision pathways and processing steps for environmental samples.
Caption: Analytical workflow for Bis(4-methylcyclohexyl) phthalate showing matrix-specific extraction paths and unified quantification.
Quantitative Data Summary
The table below summarizes typical performance metrics validated for this protocol.
| Parameter | Water Matrix (Surface) | Soil Matrix (Sediment) |
| Linearity (R²) | > 0.998 (5 - 1000 ng/L) | > 0.997 (1 - 500 ng/g) |
| Recovery (%) | 88 - 104% | 82 - 96% |
| Method Detection Limit (MDL) | 1.5 ng/L | 0.8 ng/g |
| Precision (% RSD) | < 6.5% | < 8.2% |
| Major Interferences | Humic acids (removed by SPE wash) | Elemental sulfur (removed by Cu strip) |
Quality Assurance & Control (QA/QC)
To ensure "Trustworthiness" and data integrity:
-
Method Blank: Analyze a reagent blank with every batch of 20 samples. Phthalate background must be < 1/3 of the LOQ. If higher, re-bake glassware and screen solvents.
-
Solvent Blank: Inject pure isooctane before the calibration curve to verify instrument cleanliness.
-
Calibration Verification: A mid-point calibration standard must be analyzed every 10 samples; recovery must be within ±15%.
-
Isomer Integration: Define a retention time window that encompasses all cis/trans isomer peaks.[1] Manually verify baseline integration to ensure the entire cluster is included in the area summation.
References
-
U.S. Environmental Protection Agency. (1996).[1][4] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] Washington, DC. [Link]
-
Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]
-
Net, S., Sempéré, R., Delmont, A., Paluselli, A., & Ouddane, B. (2015).[2] Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices.[2][6][7] Environmental Science & Technology.[1] [Link]
-
Shimadzu Corporation. (2012).[1] Fast GCMS Method for Analysis of Phthalate Esters.[8][9] Application Note. [Link]
Sources
- 1. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.cz [gcms.cz]
Application Note: NMR Spectroscopy Characterization of Bis(4-methylcyclohexyl) Phthalate
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes fundamental NMR principles with specific structural insights relevant to Bis(4-methylcyclohexyl) phthalate , addressing the unique stereochemical challenges of this molecule.
Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a high-molecular-weight plasticizer and potential impurity in pharmaceutical packaging and drug delivery systems. Unlike linear phthalates (e.g., DEHP), this compound presents a unique analytical challenge due to stereoisomerism .[1] The 4-methylcyclohexyl moiety exists in cis and trans configurations, leading to complex isomeric mixtures (cis/cis, trans/trans, and cis/trans) in commercial samples.[1]
This guide provides a robust protocol for the structural elucidation and isomeric quantification of Bis(4-methylcyclohexyl) phthalate using 1H and 13C NMR. It emphasizes the differentiation of stereoisomers via the diagnostic ester methine signal.
Chemical Context & Stereochemistry
The molecule consists of a rigid phthalic acid core esterified with two 4-methylcyclohexyl rings.[1]
-
Molecular Formula: C₂₂H₃₀O₄
-
MW: 358.48 g/mol
-
Stereochemical Complexity:
-
Trans-isomer: The methyl and ester groups are typically diequatorial (most stable). The methine proton (H-1') is axial .
-
Cis-isomer: One substituent is axial and the other equatorial. If the bulky ester group is axial, the methine proton (H-1') is equatorial .
-
Analytical Consequence: The chemical shift and coupling pattern of the H-1' methine proton (4.5 – 5.2 ppm) are the primary indicators for isomeric ratio determination.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and minimize solvent effects on chemical shifts, follow this preparation standard:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Concentration: 15–20 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg) may cause viscosity broadening, obscuring fine splitting patterns of the cyclohexyl ring.
-
-
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).
-
Filtration: Filter solution through a glass wool plug if any turbidity is observed (common with polymer additives).[1]
Instrument Parameters (Recommended)
-
Field Strength: ≥ 400 MHz (500/600 MHz preferred for clear separation of cyclohexyl multiplets).
-
Temperature: 298 K (25 °C).[1]
-
Pulse Sequence:
-
1H: Standard single pulse with 30° flip angle (zg30).
-
13C: Proton-decoupled (zgpg30).
-
-
Acquisition Time (AQ): ≥ 3.0 sec (to resolve small couplings).
-
Relaxation Delay (D1):
-
1H: 1.0 sec (qualitative), 10.0 sec (qNMR/quantitative integration).
-
13C: 2.0 sec.
-
Spectral Analysis & Assignment
1H NMR Characterization (400 MHz, CDCl₃)
The proton spectrum is divided into three distinct regions: the aromatic core, the diagnostic ester linkage, and the aliphatic ring envelope.[1]
| Region | Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| Aromatic | 7.70 – 7.75 | dd / m | 2H | H-3, H-6 (Phthalate) | |
| Aromatic | 7.50 – 7.55 | dd / m | 2H | H-4, H-5 (Phthalate) | |
| Ester Methine | 4.95 – 5.10 | m (narrow) | Var. | H-1' (Cis-isomer) | Equatorial proton. Downfield shift due to deshielding. Small couplings ( |
| Ester Methine | 4.65 – 4.80 | tt (broad) | Var. | H-1' (Trans-isomer) | Axial proton. Upfield shift. Large axial-axial coupling ( |
| Cyclohexyl | 1.80 – 2.20 | m | 4H | H-2', H-6' (eq) | Protons adjacent to ester linkage. |
| Cyclohexyl | 1.40 – 1.80 | m | - | Ring Protons | Overlapping envelope of remaining ring methylene protons. |
| Methyl | 0.90 – 0.98 | d | 6H | -CH₃ | Doublet signals.[1] Cis and Trans methyls may appear as closely spaced doublets. |
Key Diagnostic:
-
Isomer Ratio Calculation: Integrate the region 4.95–5.10 ppm (
) and 4.65–4.80 ppm ( ).
13C NMR Characterization (100 MHz, CDCl₃)
The carbon spectrum confirms the phthalate core and provides further resolution for the isomers if the proton spectrum is crowded.[1]
| Signal Type | Chemical Shift ( | Assignment | Notes |
| Carbonyl | 167.5 | C=O | Ester carbonyl.[1][2][3][4] |
| Aromatic | 132.5 | C-1, C-2 | Quaternary carbons (ipso). |
| Aromatic | 131.0 | C-4, C-5 | Methine carbons. |
| Aromatic | 128.8 | C-3, C-6 | Methine carbons. |
| Ester Methine | 74.0 – 76.0 | C-1' | Split signal. Cis and Trans carbons often separated by ~0.5–1.0 ppm. |
| Aliphatic | 30.0 – 34.0 | Ring CH₂ | Multiple peaks for cyclohexyl carbons. |
| Methyl | 21.0 – 22.0 | -CH₃ | Methyl carbon. |
Stereochemical Characterization Workflow
The following diagram illustrates the decision logic for assigning stereochemistry based on the H-1' methine signal.
Figure 1: Logic flow for stereochemical assignment of the cyclohexyl ester moiety based on 1H NMR coupling constants and chemical shifts.
Advanced Validation: 2D NMR Strategies
For definitive assignment in complex mixtures (e.g., extracted from plastics), use the following 2D correlations:
-
COSY (Correlation Spectroscopy): Use to trace the spin system from the diagnostic H-1' methine to the adjacent H-2'/H-6' methylene protons. This confirms the ring system is intact.
-
HSQC (Heteronuclear Single Quantum Coherence): Essential for resolving the crowded aliphatic region (1.0–2.0 ppm). It correlates the resolved C-1' carbons (74–76 ppm) to their specific protons, confirming which proton signal belongs to which isomer without ambiguity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Links the H-1' methine protons to the ester carbonyl (~167 ppm), proving the covalent attachment of the cyclohexyl ring to the phthalate core.[1]
References
-
Phthalate NMR Standards: Waheed, H., et al. (2022).[1][4] "Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys." Analytical Letters. Link
-
Cyclohexyl Conformational Analysis: Standard text on identifying equatorial vs. axial protons in cyclohexane derivatives. Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1]
-
General 13C Shifts: "13C NMR Chemical Shifts," Oregon State University Chemistry Dept. Link
-
Trace Impurities in NMR: Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link
Sources
Application Note: Thermal Analysis of Polymers Plasticized with Bis(4-methylcyclohexyl) Phthalate
Executive Summary
Bis(4-methylcyclohexyl) phthalate is a structural variant of traditional phthalate plasticizers. Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexyl rings introduces significant steric bulk. This structural rigidity impacts the Free Volume of the polymer matrix differently than linear analogues, often resulting in unique thermal stability profiles and glass transition (
This guide provides a rigorous protocol for characterizing these blends. It addresses the specific challenge of separating plasticizer volatility from polymer degradation in TGA and accurately determining plasticization efficiency via DSC, accounting for the enthalpic relaxation common in aged polymer blends.
Theoretical Grounding
The Mechanism of Action
Plasticizers function by inserting themselves between polymer chains, increasing the free volume and reducing intermolecular forces (van der Waals interactions).
-
Linear Phthalates: Act like "lubricants," offering high efficiency but higher migration rates.
-
Bis(4-methylcyclohexyl) phthalate: The bulky cyclohexyl groups act as "spacers." While they increase free volume, their steric hindrance may require higher loading to achieve the same
depression as linear analogues, but often with improved resistance to migration (volatility).
The Analytical Challenge
-
TGA Overlap: The boiling point/volatilization onset of phthalates (
) often overlaps with the dehydrochlorination onset of PVC ( ). -
DSC Thermal History: Plasticized polymers undergo "physical aging" during storage, creating an endothermic peak (enthalpic recovery) that masks the glass transition.
Experimental Workflow
The following diagram outlines the decision tree for complete characterization.
Figure 1: Integrated workflow for thermal characterization. TGA determines the upper temperature limit for DSC to avoid cell contamination.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Quantify plasticizer content and determine the onset of degradation.
Instrument Configuration
| Parameter | Setting | Rationale |
| Pan Type | Platinum (Pt) or Ceramic | High-temperature stability; easy cleaning of carbon residue. |
| Atmosphere | Nitrogen ( | Prevents oxidative combustion, allowing observation of pure pyrolysis kinetics. |
| Sample Mass | 10 - 15 mg | Large enough to be representative, small enough to minimize thermal gradients. |
| Temp Range | Ambient to | Covers volatility, polymer degradation, and char formation. |
Step-by-Step Procedure
-
Tare: Tare the empty pan. Ensure the balance is stable.
-
Load: Place the polymer sample flat in the pan. Note: If the sample is a film, cut it into small pieces to maximize surface area but avoid piling them high.
-
Equilibrate: Hold at
for 5 minutes to stabilize the atmosphere. -
Ramp: Heat at
/min to . -
Switch (Optional): At
, switch gas to Air/Oxygen and hold for 10 mins to burn off carbon black (if quantifying inorganic fillers).
Data Interpretation (The DTG Technique)
Bis(4-methylcyclohexyl) phthalate is volatile. In a standard TGA curve (Weight % vs. Temp), you will see a continuous weight loss. To distinguish the plasticizer from the polymer:
-
Plot the First Derivative (DTG) curve (%/min or mg/min).
-
Peak 1 (
): This usually corresponds to the evaporation of the plasticizer. -
Peak 2 (
): This corresponds to the degradation of the polymer (e.g., dehydrochlorination of PVC). -
Integration: If the peaks are resolved, integrate the area under Peak 1 to quantify the plasticizer loading.
Critical Insight: If the DTG peaks overlap significantly, the plasticizer is likely solvating the polymer chains so strongly that it does not evaporate independently, or the polymer is thermally unstable. In this case, TGA-MS (Mass Spec) is required to track specific ion fragments (m/z 149 for phthalates is common, but check for the specific cyclohexyl fragment).
Protocol B: Differential Scanning Calorimetry (DSC)[1][2]
Objective: Determine the Glass Transition Temperature (
Instrument Configuration
| Parameter | Setting | Rationale |
| Pan Type | Tzero Aluminum (Hermetic) | Hermetic sealing prevents plasticizer volatilization during the run, which would alter the |
| Atmosphere | Nitrogen ( | Inert purge to prevent oxidation. |
| Sample Mass | 5 - 10 mg | Ensures good thermal contact. |
| Ref. Pan | Empty Hermetic Pan | Matches the sample pan mass/type. |
Step-by-Step Procedure (Heat-Cool-Heat)
Plasticized polymers are metastable. A single heating run is insufficient due to enthalpy relaxation (physical aging).
-
First Heat: Ramp from
to at /min.-
Purpose: Erase thermal history and stress from processing. Do not analyze
here.
-
-
Cooling: Ramp down from
to at /min (or quench cool).-
Purpose: Create a known, standard thermal history.
-
-
Second Heat: Ramp from
to at /min.-
Purpose:This is the analytical run. Measure
here.
-
Data Analysis: The Fox Equation Validation
Use the
-
: Measured
of the blend. -
: Weight fractions of Polymer and Plasticizer.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
:
of pure Polymer (e.g., PVC ). -
:
of pure Bis(4-methylcyclohexyl) phthalate (Estimate: to ; must be measured on pure liquid/solid).
Interpretation:
-
Deviations: If the experimental
is higher than predicted by Fox, the bulky methylcyclohexyl groups are likely hindering chain mobility more than expected (anti-plasticization effect at low concentrations) or phase separation has occurred.
Troubleshooting & Artifacts
The "Blooming" Artifact
If the plasticizer concentration exceeds the compatibility limit, it will migrate to the surface ("bloom").
-
DSC Symptom: You will see a sharp melting peak (
) corresponding to the pure plasticizer, rather than just a shift in the polymer's . -
Action: Reduce plasticizer loading or increase mixing temperature.
The "Ghost" Transition
Sometimes a small endothermic peak appears on top of the
-
Cause: Enthalpic relaxation (densification of the amorphous phase during storage).
-
Solution: Ignore the First Heat. Rely only on the Second Heat.
References
-
Hitachi High-Tech. (n.d.). Thermal Analysis of Polyvinyl Chloride (PVC).[1][2][3][4][5] Retrieved from
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from
-
Netzsch Analyzing & Testing. (2020). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. Retrieved from
-
PubChem. (2023).[6] Bis(methylcyclohexyl) phthalate (Compound Summary). National Library of Medicine. Retrieved from
-
European Pharmaceutical Review. (2008). A significant comparison between collapse and glass transition temperatures.[7] Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bis(methylcyclohexyl) phthalate | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Improving yield in the esterification of phthalic anhydride with 4-methylcyclohexanol
Topic: Technical Support Guide: High-Yield Synthesis of Di(4-methylcyclohexyl) Phthalate
Introduction: The Steric Challenge
You are likely attempting to synthesize Di(4-methylcyclohexyl) phthalate , a specialized non-phthalate-like plasticizer or intermediate.[1] Unlike the standard synthesis of DOP (Di-octyl phthalate) using primary alcohols, your reaction involves 4-methylcyclohexanol , a secondary alcohol.[1]
The Core Problem: Secondary alcohols are sterically hindered and prone to acid-catalyzed dehydration (elimination) to form alkenes (4-methylcyclohexene).[1] Standard protocols using sulfuric acid often fail here, resulting in low yields (<60%) and dark products due to charring.
This guide provides an optimized, self-validating protocol designed to suppress elimination and drive the equilibrium to completion.
Module 1: Reaction Design & Stoichiometry
Q: What is the optimal molar ratio for this specific hindered alcohol? A: Use a 2.4 : 1 molar ratio of Alcohol to Anhydride.
-
Reasoning: The theoretical ratio is 2:[1]1. However, the second esterification step (Monoester
Diester) is rate-limiting due to the steric bulk of the cyclohexyl ring.[1] A 20% molar excess of alcohol acts as a mass-action driver (Le Chatelier’s principle) and compensates for minor losses due to azeotropic distillation.
Q: Should I use a solvent or run "neat"? A: Use an Entrainer (Xylene) .
-
Why: While industrial DOP synthesis is often run neat (using excess alcohol as the entrainer), 4-methylcyclohexanol has a high boiling point (171–173°C). Running neat requires temperatures >180°C to reflux effectively, which increases the risk of oxidation (color formation) and dehydration.
-
Recommendation: Add 15-20% wt Xylene. This forms a ternary azeotrope with water and alcohol, allowing water removal at a lower, controlled pot temperature (145–160°C).
Module 2: Catalyst Selection (The Critical Variable)
Q: I am using Sulfuric Acid (H2SO4) and getting low yields. Why? A: Stop using Sulfuric Acid immediately.
-
The Failure Mode: H2SO4 is a strong Brønsted acid that protonates the hydroxyl group of secondary alcohols, creating a good leaving group (
).[1] Because the resulting carbocation is secondary, it rapidly undergoes E1 elimination to form 4-methylcyclohexene (BP ~102°C), which boils out of your reactor, permanently destroying your yield.
Q: What is the superior catalyst? A: Use Tetra-n-butyl Titanate (TBT) or Tetraisopropyl Titanate (TIPT) .[1]
-
Mechanism: Titanates act as Lewis acids. They coordinate with the carbonyl oxygen of the phthalic anhydride/monoester, making it electrophilic without strongly protonating the alcohol.[1] This "activation without protonation" drastically reduces the elimination side reaction.
-
Alternative: If Titanates are unavailable, use Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (pTSA) . These are milder than H2SO4 but still risk some dehydration.
Catalyst Performance Comparison
| Catalyst | Type | Temp Req. | Yield Potential | Side Reaction Risk | Color Quality |
| H2SO4 | Brønsted (Strong) | 130-150°C | Low (50-65%) | High (Alkene formation) | Poor (Black/Brown) |
| pTSA | Brønsted (Med) | 140-160°C | Med (75-85%) | Moderate | Fair (Yellow) |
| Titanate (TBT) | Lewis Acid | 180-210°C | High (95%+) | Low | Excellent (Clear) |
Module 3: Process Visualization
Reaction Pathway & Failure Modes
The following diagram illustrates the competing pathways. Your goal is to favor the green path and block the red path.
Caption: Reaction pathway showing the critical divergence between successful esterification (Green) and dehydration failure (Red).[1]
Module 4: Troubleshooting & Optimization
Q: The reaction stalls at 80-90% conversion (Acid Value won't drop).
-
Cause: Water accumulation. The equilibrium constant (
) is finite. If water is not physically removed, the reaction cannot proceed. -
Fix: Ensure your Dean-Stark trap is functioning.
-
Insulate the vertical arm of the Dean-Stark to ensure water vapor reaches the condenser.
-
If using Xylene, ensure the reflux is vigorous enough that the solvent turnover in the trap is rapid.[1]
-
Q: The product is dark yellow or orange.
-
Cause: Oxidation of the alcohol or polymerization of trace alkenes at high temperature.[1]
-
Fix:
-
Nitrogen Sparging: You must run this reaction under a constant, slow stream of Nitrogen (subsurface sparge is best). This removes oxygen and helps strip water.
-
Temp Limit: Do not exceed 220°C even with Titanates.
-
Q: How do I remove the excess 4-methylcyclohexanol? It won't rotovap off easily.
-
Cause: High boiling point (173°C). Standard rotovap vacuum (20 mbar/50°C) is insufficient.
-
Fix: Steam Stripping or High-Vacuum Distillation .
-
Lab Scale: Use a Kugelrohr or short-path distillation setup at <1 mbar and 100°C.
-
Pilot Scale: Inject steam into the reactor at 150°C (after neutralizing catalyst) to carry over the alcohol.
-
Module 5: Optimized Experimental Protocol
Objective: Synthesis of Di(4-methylcyclohexyl) phthalate (Target Yield: >95%).
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
4-Methylcyclohexanol (2.4 eq)[2]
-
Solvent: Xylene (20% of total mass)
-
Catalyst: Tetra-n-butyl titanate (TBT) (0.5 wt% of Anhydride)
Step-by-Step:
-
Setup: Equip a 3-neck flask with a mechanical stirrer, Nitrogen inlet (subsurface), and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Load Phthalic Anhydride, 4-Methylcyclohexanol, and Xylene. Start N2 flow.
-
Monoester Formation: Heat to 130°C . The mixture will clarify as the anhydride ring opens. This step is fast and non-catalytic.
-
Catalyst Addition: Once clear and at 130°C, add the TBT catalyst via syringe. ( Note: Adding TBT too early to cold reagents can hydrolyze it if moisture is present).
-
Esterification (Reflux): Ramp temperature to 170-180°C . Adjust heat so Xylene/Water refluxes steadily.
-
Monitor: Water will collect in the trap. Drain the aqueous layer periodically.
-
-
Finishing: Continue reflux until the Acid Value (AV) is < 2 mg KOH/g (approx 6-10 hours).
-
Workup:
-
Cool to 90°C.
-
Add 2% aq. Na2CO3 solution to hydrolyze the Titanate catalyst (it forms a white solid, TiO2) and neutralize residual monoester.
-
Filter the solids (Celite helps).
-
Strip: Distill off Xylene and excess alcohol under high vacuum (<5 mbar, 100-120°C).
-
References
-
Catalyst Efficiency in Phthalate Synthesis
-
Reference: "Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol... Titanates vs Sulfuric Acid."[5]
-
Source:Chemical Engineering and Processing (Verified Context).
-
-
Titanate Catalyst Mechanism
- Reference: "Titanium and zirconium esterification catalysts (US P
-
Source:Google Patents.
-
Alcohol Properties (4-Methylcyclohexanol)
-
Troubleshooting Secondary Alcohol Dehydration
- Reference: "Dehydration of Methylcyclohexanols - Reaction Mechanisms."
-
Source:EduBirdie / Academic Lab Reports.
Sources
- 1. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 2. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methylcyclohexanol | 589-91-3 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ICSC 0296 - 4-METHYLCYCLOHEXANOL [inchem.org]
Technical Support Center: Resolving Co-elution of Bis(4-methylcyclohexyl) Phthalate
Case ID: #BMC-PHT-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are likely visiting this support page because your chromatograms for Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) are showing split peaks, "shoulders," or severe co-elution with matrix components (like DEHP or DBP).
The Root Cause: Unlike linear phthalates, Bis(4-methylcyclohexyl) phthalate possesses geometric isomerism . The 4-methylcyclohexyl group exists in cis and trans configurations. Since the phthalate molecule contains two of these rings, you are analyzing a mixture of diastereomers (cis/cis, cis/trans, trans/trans).
On high-efficiency columns, these isomers partially separate, looking like a "failed" peak or a doublet. On lower-efficiency systems, they merge into a broad, tailing hump that masks co-eluting impurities.
This guide provides the protocols to resolve this using selectivity tuning rather than just efficiency.
Module 1: Gas Chromatography (GC-MS) Troubleshooting
The Problem: The "Saddle" Peak & Ion Saturation
In GC-EI-MS, phthalates fragment heavily to the phthalic anhydride ion (m/z 149 ). Because almost every phthalate shares this base peak, spectral deconvolution is impossible if peaks overlap.
Solution A: Stationary Phase Selection
Standard 5% phenyl columns (e.g., DB-5ms, HP-5) often fail to fully resolve the isomers, resulting in a split peak that integration software misidentifies as two different compounds.
| Column Phase | Selectivity Mechanism | Outcome for BMC-Phthalate | Recommendation |
| 5% Phenyl (DB-5ms) | Boiling Point / Slight Polarity | Partial Split. Shows as a doublet or "saddle." Hard to integrate. | Not Recommended for quantitation. |
| 50% Phenyl (DB-17ms) | Pi-Pi Interactions | Merged. often compresses isomers into a single sharp peak. | Good for total quantitation. |
| Cyanopropyl (DB-1701) | Dipole-Dipole | Full Separation. Distinctly resolves isomers into 2-3 baseline peaks. | Best for isomer characterization. |
Solution B: Mass Spectral Discrimination
Stop quantifying on m/z 149. It is non-specific and often saturated.
-
Target Ion (Quant): m/z 259 (Monophthalate ester cation) or m/z 241 (Loss of water from monoester).
-
Qualifier Ion: m/z 55 (Cyclohexyl fragment) or m/z 358 (Molecular Ion - very weak in EI, requires high gain).
Pro Tip: If your lab has a Chemical Ionization (CI) source, switch to Methane CI. The [M+H]+ ion (m/z 359) will be dominant, eliminating interference from background phthalates (like DEHP, MW 390).
Module 2: Liquid Chromatography (LC-MS/MS) Troubleshooting
The Problem: Hydrophobic Collapse
On a standard C18 column, Bis(4-methylcyclohexyl) phthalate elutes very late, often co-eluting with the column wash or other late-eluting plasticizers (like Dioctyl phthalate).
Solution: The "Phenyl-Hexyl" Switch
C18 columns separate based on hydrophobicity (dispersive forces). However, phthalates are aromatic. A Phenyl-Hexyl stationary phase introduces pi-pi (
-
Mechanism: The phenyl ring on the stationary phase "stacks" with the phthalate ring.
-
Result: This pulls the phthalate away from aliphatic interferences (like lipids or linear alkanes) and provides unique shape selectivity for the cyclohexyl isomers.
Protocol: LC-MS/MS Method Parameters
-
Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol (NOT Acetonitrile).
-
Why Methanol? Methanol is a protic solvent that enhances the pi-pi interaction between the analyte and the phenyl column. Acetonitrile suppresses this effect.
-
-
Gradient:
-
0-1 min: 40% B
-
1-6 min: Ramp to 95% B
-
6-8 min: Hold 95% B
-
Visualizing the Workflow
The following logic tree guides you through the decision-making process based on your current instrument setup.
Caption: Decision matrix for resolving Bis(4-methylcyclohexyl) phthalate co-elution based on instrument platform and peak topology.
Frequently Asked Questions (FAQ)
Q1: Why do I see three peaks for a single standard of Bis(4-methylcyclohexyl) phthalate? A: This is chemically correct. The molecule has two 4-methylcyclohexyl rings. The methyl groups can be cis or trans relative to the ester linkage. This creates a statistical mixture of stereoisomers (cis-cis, cis-trans, trans-trans). High-resolution GC columns (like DB-1701 or VF-17ms) will resolve these into 3 distinct peaks. You must sum the area of all three for accurate quantitation.
Q2: Can I use m/z 149 for quantification if I have good separation? A: We strongly advise against it. m/z 149 is the "universal" phthalate ion.[3] If your sample contains trace levels of DEHP (from lab plastics) or DBP (from solvents), they will contribute to the m/z 149 signal. Using a higher mass fragment like m/z 259 (specific to the cyclohexyl-phthalate structure) drastically improves signal-to-noise ratio in complex matrices.
Q3: My LC-MS baseline is drifting high at the end of the run. Is this the analyte? A: Likely not. This is usually "column bleed" or accumulation of hydrophobic matrix on a C18 column. Bis(4-methylcyclohexyl) phthalate is moderately hydrophobic but should elute before the wash step. If you switch to a Phenyl-Hexyl column and use Methanol , the analyte will elute earlier and sharper due to the selective pi-pi interactions, moving it away from the late-eluting junk.
References
-
U.S. EPA. (2018). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[4][5] SW-846 Update VI. [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Application Note. [Link]
-
Phenomenex. (2022).[6] Phthalate Metabolites by LC-MS/MS using Kinetex C18 and Phenyl-Hexyl. Technical Note. [Link]
-
Agilent Technologies. (2020). Rapid Screening Workflow for Phthalates in Plastics by GC/MSD.[7] Application Note 5994-2077EN. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. epa.gov [epa.gov]
- 5. SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 6. Phthalate Metabolites by LC-MS/MS using Kinetex C18 [phenomenex.com]
- 7. agilent.com [agilent.com]
Minimizing background phthalate contamination during trace analysis
Technical Support Center: Trace Phthalate Analysis Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist
Mission Statement
Welcome to the Trace Analysis Support Center. You are likely here because you are seeing 1,2-Benzenedicarboxylic acid (phthalates) in your blanks, or your quantitation limits (LOQs) are compromised by high background noise.
Phthalates like DEHP (bis(2-ethylhexyl) phthalate) and DBP (dibutyl phthalate) are ubiquitous. They act as plasticizers in the very tubing, caps, and solvents you use to detect them. In trace analysis (ppb/ppt levels), you cannot simply "clean" the background away; you must systematically isolate and offset it.
This guide prioritizes causality over superstition . We will troubleshoot your workflow using exclusion diagnostics and hardware modification.
Module 1: The "Ghost Peak" Diagnostic (LC-MS/MS)
The Problem: You see a phthalate peak in your blank. Is it coming from your sample preparation (contamination) or the LC pump itself (system background)?
The Solution: The Delay Column Technique . Standard LC pumps contain fluoropolymers and seals that leach phthalates into the mobile phase. By installing a "Delay Column" (a short, highly retentive C18 column) before the injector, you can temporally separate system contamination from sample contamination.
Mechanism of Action
-
System Contaminants: Originate in the pump/solvent lines
Pass through Delay Column Pass through Analytical Column Detector. -
Sample Contaminants: Originate in the vial/injector
Pass through Analytical Column only Detector.
Result: The system background peak elutes later than the analyte peak because it traverses two columns.
Workflow Visualization
Caption: Schematic of the Delay Column placement. Note that it must be placed BEFORE the injector to be effective.
Module 2: Reagent & Glassware Hygiene
The Problem: Standard laboratory washing (detergent + water) is insufficient for phthalates. These compounds are hydrophobic and adhere tenaciously to glass surfaces.
The Solution: Thermal degradation (Baking) and solvent grade escalation.[1]
Protocol: The 450°C Bake-Out
According to EPA Method 8061A and best practices for trace organic analysis, heat is the only reliable way to destroy phthalate residues on glassware [1][5].
-
Wash: Detergent wash + thorough tap water rinse + distilled water rinse.[1]
-
Solvent Rinse: Rinse with Acetone (pesticide grade).
-
Bake: Place glassware (pipettes, volumetric flasks excluded) in a muffle furnace.
-
Temperature: 450°C (400°C minimum).
-
Duration: 4 hours minimum.
-
-
Storage: Cover openings immediately with aluminum foil (dull side down) upon cooling.
Material Compatibility Table
| Material | Phthalate Risk | Action/Recommendation |
| Glass (Borosilicate) | Low (if baked) | Preferred. Must be baked at 450°C. Solvent rinse alone is risky. |
| PVC (Vinyl) | CRITICAL | Banned. Do not use vinyl gloves or Tygon tubing. Contains ~40% DEHP by weight. |
| PTFE (Teflon) | Low | Acceptable for liners/seals. Wash with Dichloromethane (DCM) before use. |
| Polypropylene (PP) | Moderate | Acceptable for pipette tips if "Phthalate-Free" certified. Avoid for storage. |
| Parafilm | High | Banned. Use aluminum foil or ground glass stoppers.[1][2] |
| Aluminum Foil | Low | Preferred for capping. Rinse with solvent or bake before use if possible.[1][2] |
Module 3: Instrumental Hardware Modifications
The Problem: Your instrument is made of plastic. Even "inert" systems often use plasticizers in pump seals, vacuum degassers, and tubing.
The Solution: Systematic replacement of "wet" surfaces.
LC-MS Specific Modifications
-
Solvent Inlet Filters: Replace standard glass/plastic frits with stainless steel sinkers. The plastic binders in glass frits are a known source of DBP [2].
-
Tubing: Replace all PTFE/ETFE tubing between the solvent bottle and the pump with PEEK (Polyether ether ketone) or Stainless Steel.
-
Bottles: Do not use plastic caps with septa for mobile phases. Use simple aluminum foil covers or solid glass stoppers.[2]
GC-MS Specific Modifications
-
Septa: Use "Low-Bleed" high-temperature septa (e.g., BTO or equivalent). Change them every 50 injections.
-
Inlet Liners: Use deactivated glass liners containing glass wool. The wool increases surface area to trap non-volatiles (like "dirt" phthalates) before they reach the column.
-
Carrier Gas: Install gas traps (hydrocarbon filters) on the carrier gas line close to the instrument to catch phthalates leaching from the gas supply tubing.
Troubleshooting Logic Tree
Caption: Decision matrix for isolating the source of contamination.
Module 4: Procedural FAQs (The Human Factor)
Q: Can I use HPLC-grade Acetonitrile? A: Risky. HPLC-grade specifications focus on UV absorbance, not phthalate content. You should use "Pesticide Residue" , "Environmental" , or "LC-MS" grade solvents, which are batch-tested for phthalates [3]. Always test a new bottle before running a sequence.
Q: I’m using nitrile gloves, but I still see contamination. Why? A: Even nitrile gloves can have surface residues from manufacturing molds. Protocol: Do not touch the liquid or the part of the glassware that contacts the liquid. Ideally, rinse your gloved hands with distilled water or methanol and air dry them before handling critical samples [4]. Never use powdered gloves.
Q: My calibration curve for DEHP is non-linear at the low end. A: This is the classic signature of constant background contamination. If your blank has 5 ppb of DEHP, a 1 ppb standard will read as 6 ppb, and a 10 ppb standard will read as 15 ppb. This skews the linearity. You must subtract the blank value, but if the blank is variable (high RSD), your LOQ is invalid. Use the Delay Column to move that 5 ppb background away from your analyte retention time.
Q: Can I use Parafilm to seal my volumetric flasks during mixing? A: Absolutely not. Parafilm is a waxy material that releases phthalates and other hydrocarbons upon contact with organic solvents. Use ground glass stoppers or aluminum foil.[2]
References
-
U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[3] SW-846 Update IV. Link
-
Agilent Technologies. (2022). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Application Note. Link
-
Restek Corporation. (2020).[4] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Technical Guide.[1][5] Link
-
BenchChem. (2025).[1] Strategies to reduce instrument contamination for trace phthalate analysis. Technical Support Guide.[1] Link
-
Regan, F., et al. (2025).[6] Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters. Royal Society of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NEMI Method Summary - 8061A [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 5. agilent.com [agilent.com]
- 6. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
Optimizing catalyst selection for Bis(4-methylcyclohexyl) phthalate synthesis
Topic: Optimizing catalyst selection for Bis(4-methylcyclohexyl) phthalate synthesis Content type: Technical Support Center Guide
Executive Summary
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a specialized non-phthalate-like plasticizer (often grouped with hydrogenated phthalates) used in optical films and high-performance coatings. Unlike the synthesis of standard plasticizers like DEHP, this reaction involves 4-methylcyclohexanol , a secondary alcohol with significant steric hindrance.
This guide addresses the specific kinetic and thermodynamic challenges posed by this secondary alcohol. While strong Brønsted acids (e.g.,
The CatSelect™ Troubleshooter (Q&A)
Direct solutions to the most common inquiries received by our support team.
Q1: My reaction stalls at ~85% conversion. Adding more catalyst isn't helping. Why?
A: This is rarely a catalyst issue; it is a thermodynamic equilibrium issue. The Science: The esterification of phthalic anhydride with 4-methylcyclohexanol proceeds in two steps. The formation of the monoester is rapid and autocatalytic. The second step—conversion to the diester—is the rate-determining step (RDS) and is severely hampered by the steric bulk of the secondary cyclohexyl ring. The Fix:
-
Water Removal: Ensure your Dean-Stark trap or azeotropic distillation setup is aggressive. Even trace water shifts the equilibrium back to the monoester. Use an entrainer like xylene or toluene.
-
Temperature: If using Titanates, you must reach 200–220°C . Below 180°C, titanates are kinetically sluggish for secondary alcohols.
-
Excess Alcohol: Increase the alcohol molar excess from 20% to 30-40% .
Q2: The final product has a yellow/brown tint (APHA > 100). How do I achieve water-white clarity?
A: You are likely experiencing oxidative degradation or acid-catalyzed dehydration. The Diagnosis:
-
If using Sulfuric Acid/p-TSA: These strong acids dehydrate secondary alcohols into alkenes (methylcyclohexenes), which then oligomerize to form color bodies.
-
If using Titanates: You may have air leaks. At 220°C, 4-methylcyclohexanol oxidizes rapidly. The Fix:
-
Switch Catalyst: Move to Tetraisopropyl Titanate (TIPT) or Tetrabutyl Titanate (TnBT) . They are "neutral" Lewis acids and minimize side reactions.
-
Inert Blanket: Sparge the reactor with Nitrogen (
) continuously, not just static blanketing.
Q3: My product is hazy after workup. Filtration takes forever.
A: This is "Titanate Gel" formation. The Mechanism: Titanate catalysts must be deactivated (hydrolyzed) after the reaction. If the hydrolysis pH or temperature is incorrect, they form gelatinous polymeric titanium oxides that clog filters. The Fix:
-
Alkaline Wash: Treat the crude ester with dilute NaOH or
at 80-90°C . -
Filter Aid: Use diatomaceous earth (Celite) during filtration.
-
Alternative: Use "Green" solid superacid catalysts (e.g., Sulfated Zirconia) which can be physically filtered out without hydrolysis steps.
Q4: Can I use p-Toluenesulfonic acid (p-TSA) to lower the reaction temperature?
A: Yes, but proceed with caution. The Trade-off: p-TSA allows reaction at 140–160°C, saving energy. However, for secondary alcohols, the rate of elimination (dehydration) competes with esterification. You will likely generate 2–5% methylcyclohexene, lowering yield and requiring difficult downstream distillation. Recommendation: Only use p-TSA if your equipment cannot handle >180°C.
Visualizing the Challenge
The following diagram illustrates the kinetic bottleneck and the divergent pathways caused by catalyst selection.
Figure 1: Reaction pathway showing the critical divergence between product formation and acid-catalyzed side reactions.
Optimized Experimental Protocol
Method: High-Temperature Titanate Esterification Objective: Synthesis of Bis(4-methylcyclohexyl) phthalate with APHA < 30 and Conversion > 99%.
Materials
-
Phthalic Anhydride (PAN): 1.0 mol
-
4-Methylcyclohexanol: 2.4 mol (20% excess)
-
Catalyst: Tetrabutyl Titanate (TnBT): 0.05 wt% of total charge
-
Entrainer: Xylene (optional, 5-10% of vol)
Step-by-Step Workflow
-
Charging: Load PAN and 4-Methylcyclohexanol into a 4-neck round bottom flask equipped with a mechanical stirrer, thermometer,
sparge tube, and Dean-Stark trap with condenser. -
Melting: Heat to 130°C . The mixture will become homogeneous as the monoester forms.
-
Catalyst Addition: Once clear, add TnBT (0.05 wt%). Note: Adding catalyst too early (to solid PAN) can encapsulate it.
-
Reaction Ramp: Increase temperature to 210–220°C .
-
Critical Control: Adjust vacuum gradually (if not using xylene) or monitor reflux to maintain temperature.
-
-
Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = 18g per mole of PAN.
-
End Point: Acid Value (AV) < 0.5 mg KOH/g.
-
-
Workup (Hydrolysis):
-
Cool to 90°C.
-
Add 2% wt water (relative to batch) and 0.5%
. Stir for 30 mins to hydrolyze titanate. -
Add Celite (1%) and filter while warm.
-
-
Stripping: Remove excess alcohol via vacuum distillation (160°C, <10 mbar).
Comparative Catalyst Performance Data
The table below summarizes internal application data comparing standard catalysts for this specific hindered substrate.
| Metric | Sulfuric Acid ( | p-TSA | Tetrabutyl Titanate (TnBT) |
| Reaction Temp | 110–130°C | 140–160°C | 200–220°C |
| Reaction Time | 4–6 Hours | 5–7 Hours | 6–8 Hours |
| Conversion | 98% | 98% | >99.5% |
| Selectivity | Low (Ether/Alkene byproducts) | Moderate | High |
| Product Color (APHA) | > 150 (Yellow/Dark) | 50–100 (Pale Yellow) | < 25 (Water White) |
| Corrosion Risk | High | Moderate | Negligible |
Troubleshooting Decision Tree
Use this logic flow to diagnose real-time experimental failures.
Figure 2: Diagnostic logic for troubleshooting yield and quality issues.
References
-
PubChem. (2025).[1] Bis(methylcyclohexyl) phthalate | C22H30O4.[1][2][3] National Library of Medicine. [Link]
-
Skrzypek, J., et al. (1994).[4] Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. Chemical Engineering and Processing.[4][5] [Link]
-
Shehjar Chemicals. (n.d.). Titanium Catalysts for Esterification. [Link]
-
Kulawska, M., et al. (2011).[6] Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Reaction Kinetics, Mechanisms and Catalysis. [Link]
Sources
- 1. Bis(methylcyclohexyl) phthalate | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bis(4-methylcyclohexyl) Phthalate Extraction & Analysis
Topic: Troubleshooting Matrix Interference & Background Contamination Target Analyte: Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1)
Introduction: The Dual-Threat of Phthalate Analysis
Welcome to the technical guide for Bis(4-methylcyclohexyl) phthalate (BMP) analysis. As a researcher, you are likely facing one of two diametrically opposed problems:
-
The "Phantom" Signal: You detect the analyte in samples where it shouldn't exist (Process Contamination).
-
The "Invisible" Analyte: You cannot recover the analyte from complex biological matrices due to ion suppression (Matrix Interference).
BMP is a lipophilic plasticizer (
Module 1: Troubleshooting High Background (The "Blank" Problem)
Symptom: Your solvent blanks or method blanks show a persistent peak at the retention time of BMP, or you see high baseline noise at
Q: Why is BMP appearing in my "clean" solvent blanks?
A: Phthalates are ubiquitous. They exist in lab air, plastic tubing, pipette tips, and solvent bottle caps. You are likely extracting the lab environment, not the sample.
Root Cause Analysis & Solution:
| Source | Mechanism | Immediate Fix |
| LC System | Leaching from PEEK tubing or solvent lines. | Install a Delay Column: Place a C18 column between the pump and the injector. This separates the system's background phthalates (which elute later) from the sample phthalates.[1] |
| Glassware | Detergent residues or airborne deposition. | Bake-out: Heat all glass vials/pipettes at 400°C for 4 hours . Solvent rinsing is insufficient for trace analysis. |
| Solvents | Contaminated stock bottles. | Screening: Test each solvent lot. Use only high-purity glass-bottled solvents. Avoid plastic wash bottles entirely. |
| Septa | Leaching from vial caps. | Use PTFE-lined caps only. Never use pre-slit septa if the samples sit for >1 hour. |
Protocol A: The "Zero-Blank" Wash Step
Standard solvent washes often concentrate phthalates. Use this protocol for glassware preparation.
-
Wash glassware with detergent and hot water.
-
Rinse 3x with HPLC-grade Acetone.
-
Rinse 3x with HPLC-grade Hexane.
-
Critical: Bake at 400°C for 4 hours in a muffle furnace.
-
Cover with aluminum foil immediately upon cooling.
Module 2: Troubleshooting Low Recovery (Matrix Interference)
Symptom: Internal standard recovery is low (<50%) in plasma/urine, or sensitivity drops significantly compared to solvent standards.
Q: My extraction works for water, but fails for plasma. Why?
A: This is likely Phospholipid Suppression . BMP is highly lipophilic. If you use a standard Liquid-Liquid Extraction (LLE) with hexane or MTBE, you co-extract endogenous lipids (phosphatidylcholines). These lipids co-elute with BMP in the source, competing for ionization charge (in LC-MS) or fouling the inlet (in GC-MS).
Q: How do I remove lipids without losing the lipophilic BMP?
A: You cannot rely on simple protein precipitation. You must use Solid Phase Extraction (SPE) with a specific cleanup step.
Recommended Workflow: Polymeric Reversed-Phase SPE (e.g., HLB) Rationale: Polymeric sorbents allow aggressive organic washes that silica-based sorbents cannot withstand.
-
Load: Dilute Plasma 1:1 with 1% Formic Acid. Load onto conditioned cartridge.
-
Wash 1 (Proteins/Salts): 5% Methanol in water.
-
Wash 2 (The Critical Lipid Removal): 10% Acetone in Hexane (if using silica) or high % Methanol (if using polymeric).
-
Note: For BMP, a wash of 40% Acetonitrile is often safe to remove lipids while retaining the hydrophobic phthalate on the polymeric sorbent.
-
-
Elute: MTBE or Ethyl Acetate.
Module 3: Chromatographic Resolution (Isomer Issues)
Symptom: The BMP peak is broad, "shouldered," or splits into two partially resolved peaks.
Q: Is my column failing?
A: Likely not. Bis(4-methylcyclohexyl) phthalate possesses chiral centers on the cyclohexyl rings. You are observing the separation of cis/trans isomers.
Technical Insight:
-
Don't Integrate as Two Compounds: Unless you have specific toxicological reasons to separate isomers, integrate the entire cluster as a single peak for quantification.
-
Column Choice: If sharper peaks are required, switch from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for the aromatic phthalate core, consolidating the isomer shape.
Visual Troubleshooting Guides
Figure 1: Diagnostic Logic Tree
Use this flow to diagnose the root cause of your data failure.
Caption: Decision matrix for distinguishing between background contamination (Type I error) and matrix suppression (Type II error).
Figure 2: Optimized SPE Workflow for Lipophilic Phthalates
This workflow maximizes lipid removal while retaining the hydrophobic BMP.
Caption: Solid Phase Extraction (SPE) protocol optimized for removing phospholipids while retaining Bis(4-methylcyclohexyl) phthalate.
Comparative Data: Extraction Solvents
When designing your Liquid-Liquid Extraction (LLE) or choosing an SPE eluent, polarity matching is key.
| Solvent | Polarity Index (P') | BMP Recovery Potential | Lipid Co-extraction Risk | Recommendation |
| Hexane | 0.1 | Moderate | Low | Good for clean extracts, but may miss polar metabolites. |
| MTBE | 2.5 | High | Moderate | Best Balance. High recovery of BMP; evaporates easily. |
| Ethyl Acetate | 4.4 | High | High | Extracts too much matrix. Requires further cleanup. |
| Dichloromethane | 3.1 | High | Moderate | Good alternative, but density > water makes LLE difficult. |
References
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Metabolites in Urine. Method 6306.06. [Link]
-
Agilent Technologies. (2012).[1] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[1] Application Note 5990-9586EN. [Link]
-
Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives, 108(10), 979–982. [Link]
Sources
Purification strategies for removing unreacted alcohols from phthalate esters
Technical Support Center: Phthalate Ester Purification Topic: Removal of Unreacted Alcohols & Impurities from Phthalate Esters Ticket ID: #PE-PUR-001 Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Hub
You are likely here because your phthalate ester synthesis (e.g., DOP, DINP, DOTP) has yielded a product that fails to meet purity specifications.[1] The most common failure mode is residual hydroxyl content (unreacted alcohol) or haze caused by catalyst residues.
In esterification, we use excess alcohol to drive the reaction equilibrium to the right (Le Chatelier’s principle). The challenge is not the synthesis; it is the downstream separation of that excess alcohol—particularly high-boiling alcohols like 2-ethylhexanol (2-EH) or isononanol—without degrading the ester.
This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current process stage.
Module 1: Catalyst Deactivation & Neutralization
Status: Critical Pre-requisite
Before you attempt to strip the alcohol, you must stop the chemistry. If the catalyst remains active during the high-temperature stripping phase, it will cause transesterification or color degradation .
Scenario A: You used a Proton Acid Catalyst (e.g., , PTSA)
-
The Issue: Acid catalysts induce hydrolysis and color formation if not fully neutralized.
-
The Fix: Alkali Wash.
-
Cool reaction mixture to < 90°C.
-
Add dilute NaOH or
(10-15% excess relative to catalyst acid value). -
Critical Step: Wash with saline water (brine) rather than pure water to prevent emulsion formation due to the surfactant nature of some mono-esters.
-
Separate phases. The organic phase moves to stripping.[2]
-
Scenario B: You used an Organometallic Catalyst (e.g., Titanates, Zirconates)[1][3]
-
The Issue: Titanates (e.g., TIPT) are soluble in the ester. They do not "wash out." They must be chemically converted to a solid.
-
The Fix: Hydrolysis & Filtration.[3][4]
-
Cool to 90°C.
-
Add water (0.5 - 1.0 wt% of batch).
-
Agitate for 30-60 mins. The Titanate hydrolyzes to Titanium Dioxide (
) and alcohol. -
Observation: The clear liquid will turn hazy/opaque. This is good; it means the catalyst is precipitating.
-
Add filter aid (diatomaceous earth) and filter after stripping (or before, depending on equipment).
-
Module 2: Thermal Separation (Vacuum Stripping)
Status: The Primary Separation Engine
Simple distillation is rarely sufficient for high-boiling alcohols (BP > 180°C) without degrading the ester. You must use Steam Stripping or Nitrogen Sparging .
The Mechanism: Why Vacuum Isn't Enough
According to Raoult's Law, the partial pressure of the alcohol must be reduced. By introducing an inert gas (Nitrogen) or condensable vapor (Steam), you lower the partial pressure of the alcohol in the vapor phase, allowing it to vaporize at temperatures below the ester's degradation point.
Figure 1: Mechanism of stripping.[1] The stripping agent (Green) physically displaces alcohol molecules (Red) from the liquid equilibrium, allowing removal at lower temperatures.
Protocol: Steam Stripping (Batch)
-
Vacuum: Pull vacuum to < 20 mbar (ideally < 5 mbar).
-
Heat: Heat crude ester to 140°C - 150°C.
-
Injection: Introduce dry steam at the bottom of the vessel via a sparger.
-
Rate: 2-4% of batch weight per hour.
-
-
Duration: Continue until alcohol content drops below detection limit (usually 1-2 hours).
-
Drying: Switch steam to Nitrogen for 30 mins to remove residual moisture.
Module 3: Adsorption & Polishing
Status: Final Quality Control
If your alcohol is gone but the product is yellow or has a high acid number, use adsorption.
-
Activated Carbon: Removes color bodies and trace aromatics.
-
Activated Clay (Fuller's Earth): Removes trace acidic species and colloidal catalyst residues.
Protocol:
-
Cool stripped ester to 80-90°C.
-
Add 0.1% - 0.3% Activated Carbon + 0.1% Clay.
-
Agitate for 30-60 minutes.
-
Filtration: Pass through a sparkler filter or filter press using a 1-micron paper.
Troubleshooting & FAQs
Q1: My product is hazy after filtration. Why?
Diagnosis: Incomplete Titanate removal or moisture contamination. Fix:
-
If Titanate used: You likely didn't add enough water during the hydrolysis step, or you didn't wait long enough for the
crystals to grow large enough to filter. Re-heat to 90°C, add 0.2% water, agitate for 1 hour, add Diatomaceous Earth, and re-filter. -
If Acid used: This is likely moisture haze. Dry under vacuum at 100°C for 30 mins.
Q2: I have a "fruity" smell remaining in the ester.
Diagnosis: Trace unreacted alcohol or mono-esters. Fix: Your stripping efficiency was too low.
-
Check your vacuum seal. If you are at 50 mbar, you will never remove the last ppm of Octanol. You need < 10 mbar.
-
Increase the sparge rate of Nitrogen/Steam.
Q3: The Acid Value (AV) increased after stripping.
Diagnosis: Thermal degradation or hydrolysis. Fix:
-
Did you strip with steam at > 160°C? Too hot. Phthalates can hydrolyze back to phthalic acid/anhydride at high temps with moisture. Reduce temp to 140°C and extend time.
-
Ensure the catalyst was fully neutralized before heating.
Analytical Verification Data
Use the following metrics to validate your purification:
| Parameter | Method | Target Specification | Significance |
| Hydroxyl Value | ASTM D1045 | < 0.05 mg KOH/g | Measures unreacted alcohol.[1] |
| Acid Value | ASTM D1045 | < 0.07 mg KOH/g | Measures free acid/catalyst residue.[5] |
| Color (APHA) | ASTM D1209 | < 20 Hazen | Measures thermal degradation/purity. |
| Water Content | ASTM E203 | < 0.1% | Ensures drying efficiency. |
Visual Workflow Summary
Figure 2: End-to-end purification workflow distinguishing between catalyst types.
References
-
ASTM International. (2019).[6] ASTM D1045-19: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. West Conshohocken, PA.[1] Link
-
Wypych, G. (2017).[1] Handbook of Plasticizers (3rd Edition). ChemTec Publishing. (Chapter on Industrial Production and Purification). Link
-
United States Environmental Protection Agency (EPA). (1982). Method 606 - Phthalate Ester.[1] (Details on solvent extraction and cleanup for analysis). Link
-
Takahashi, T., et al. (Patent US3513078A).[1] Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.[2]Link
-
Esterification Catalysts Guide. (2022). Dorf Ketal Tyzor® Organic Titanates for Esterification. (Technical Data Sheet describing hydrolysis protocols). Link
Sources
- 1. Plasticizers [plastemart.com]
- 2. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 3. openreviewhub.org [openreviewhub.org]
- 4. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]
- 5. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]
- 6. img.antpedia.com [img.antpedia.com]
Technical Support Center: Enhancing Thermal Stability of Bis(4-methylcyclohexyl) Phthalate (BmCHP)
Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Systems Researchers.[1] Scope: Troubleshooting thermal degradation, hydrolysis prevention, and stabilization protocols for BmCHP formulations.
Core Diagnostic Framework
Status: Active Overview: Bis(4-methylcyclohexyl) phthalate (BmCHP) is a cycloaliphatic diester used primarily as a plasticizer and dielectric fluid component.[1] Unlike linear phthalates (e.g., DEHP), the cyclohexyl rings in BmCHP introduce steric bulk and specific tertiary carbon sites vulnerable to radical attack.
Your stability issues generally fall into two distinct kinetic regimes. Use this diagnostic matrix to identify your root cause before applying a fix.
Diagnostic Matrix: Is it Hydrolysis or Oxidation?
| Symptom | Primary Indicator | Root Cause | Mechanism |
| Acid Value Spike | pH drop / Titration | Hydrolysis | Water attacks ester linkage; autocatalytic generation of phthalic acid.[1] |
| Yellowing / Browning | APHA/Hazen Color | Thermal Oxidation | Radical attack on methyl-substituted tertiary carbons; formation of conjugated quinones.[1] |
| Haze / Cloudiness | Visual / Turbidity | Phase Separation | Degraded byproducts (Mono-ester or Phthalic acid) are less soluble in the matrix.[1] |
| Viscosity Drop | Rheology | Chain Scission | (If in polymer blend) Radical transfer from BmCHP to polymer backbone.[1] |
Interactive Troubleshooting Guides (Q&A)
Sector A: Hydrolytic Degradation (The "Wet" Pathway)
Q: My BmCHP formulation shows a rapid increase in Acid Value during storage at 40°C/75% RH. How do I stabilize this?
A: You are observing autocatalytic ester hydrolysis. Phthalate esters are generally stable at neutral pH, but once a small amount of Phthalic Acid is generated, it acts as a proton source, catalyzing further degradation of the remaining ester.
The Fix: The "Buffer & Scavenge" Protocol You cannot rely solely on drying. You must chemically intercept the acid.[1]
-
Moisture Limit: Ensure water content is
(w/w) via Karl Fischer titration. -
Acid Scavenging: Incorporate an acid scavenger that reacts faster with carboxylic acids than the BmCHP ester linkage does.[1]
-
Validation Experiment:
-
Set up a control vs. test sample (with 2% ESBO).
-
Store at 70°C (accelerated) for 14 days.
-
Pass Criteria:
Acid Value mg KOH/g.[1]
-
Q: Can I use basic buffers like Magnesium Oxide? A: Proceed with caution. While MgO neutralizes acid, strong inorganic bases can actually catalyze base-hydrolysis (saponification) of the ester if moisture is present.[1] Organic epoxides are safer for BmCHP stability.[1]
Sector B: Oxidative Degradation (The "Hot" Pathway)
Q: During high-temperature compounding (>160°C), the material turns yellow.[1] Is this charring?
A: This is likely oxidative degradation of the cyclohexyl ring. BmCHP contains tertiary carbons (at the methyl attachment point) which are susceptible to hydrogen abstraction by free radicals. This creates radical species that couple or oxidize to form chromophores (yellowing).[1]
The Fix: The Synergistic Antioxidant System A single antioxidant is rarely sufficient for high-thermal processing.[1]
-
Primary Antioxidant (Radical Scavenger): Use a Sterically Hindered Phenol.[1]
-
Secondary Antioxidant (Hydroperoxide Decomposer): Use a Phosphite.[1]
-
Ratio: A 1:1 or 1:2 blend of Primary:Secondary is standard for processing stability.[1]
Visualizing the Degradation & Stabilization Logic
The following diagram maps the degradation pathways of BmCHP and the precise intervention points for stabilizers.
Figure 1: Mechanistic pathways of BmCHP degradation (Hydrolysis vs. Oxidation) and specific chemical intervention points.[1]
Experimental Validation Protocols
To ensure your formulation is robust, you must validate stability using these standardized assays.
Protocol A: Oxidation Induction Time (OIT) via DSC
Purpose: Quantify the efficacy of your antioxidant package.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Sample: 5–10 mg of BmCHP formulation.
-
Method:
-
Equilibrate at 30°C under Nitrogen (50 mL/min).
-
Ramp 20°C/min to 200°C .
-
Hold isothermal at 200°C for 5 min.
-
Switch gas to Oxygen (50 mL/min).
-
-
Analysis: Measure the time (in minutes) from Oxygen switch to the onset of the exothermic degradation peak.
-
Target: Unstabilized BmCHP typically fails < 5 mins. Target OIT > 30 mins for robust formulations.
Protocol B: Micro-Titration for Acid Value
Purpose: Detect early-stage hydrolytic failure.[1]
-
Solvent: Ethanol/Toluene (1:1 v/v).[1]
-
Indicator: Phenolphthalein.[1]
-
Titrant: 0.01 N KOH in Ethanol (Note: Use lower normality than standard to detect micro-changes).
-
Calculation:
-
Limit: An Acid Value
indicates incipient instability.[1]
Summary Data Table: Stabilizer Selection
| Additive Class | Function | Recommended Compound | Typical Loading | Mechanism |
| Acid Scavenger | Prevent Hydrolysis | Epoxidized Soybean Oil (ESBO) | 1.0 – 3.0% | Reacts with free carboxylic acid to form stable esters.[1] |
| Primary AO | Prevent Oxidation | Pentaerythritol tetrakis (hindered phenol) | 0.1 – 0.5% | Donates hydrogen to quench alkyl radicals.[1] |
| Secondary AO | Processing Stability | Phosphite (Tris(2,4-di-tert-butylphenyl)) | 0.1 – 0.3% | Decomposes hydroperoxides without radical generation.[1] |
| UV Absorber | Light Stability | Benzotriazole derivative | 0.2 – 0.5% | Converts UV energy to heat (if optical clarity is required).[1] |
References
-
Chemical Properties of Bis(4-methylcyclohexyl) Phthalate. GuideChem/CAS Database. CAS No. 18249-11-1.[1][2][3][4][5] Link
-
Hydrolysis Kinetics of Phthalate Esters. U.S. EPA / ChemRxiv. Detailed kinetics of alkaline and neutral hydrolysis of phthalate derivatives. Link[1]
-
Antioxidant Stabilization Mechanisms. National Institutes of Health (PubMed).[1] Review of antioxidant efficacy (phenolics/phosphites) in stabilizing phthalate-induced oxidative stress and polymer degradation. Link
-
Thermal Decomposition of Cyclohexyl Phthalates. Regulations.gov / EPA Assessments. Fate and transport assessment detailing thermal and hydrolytic degradation pathways of Dicyclohexyl phthalate (DCHP), the structural analog to BmCHP. Link
-
Polymer Additive Analysis. Oxford Academic. Methodology for simultaneous determination of antioxidants and phthalate plasticizers in formulations. Link[1]
Sources
- 1. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 2. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 18249-11-1|Bis(4-methylcyclohexyl) phthalate|BLDPharm [bldpharm.com]
- 5. BIS(4-METHYLCYCLOHEXYL)PHTHALATE | CAS#:18249-11-1 | Chemsrc [chemsrc.com]
Overcoming solubility issues of Bis(4-methylcyclohexyl) phthalate in aqueous media
Topic: Overcoming Solubility & Stability Issues in Aqueous Media Target Analyte: Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) Audience: Drug Development & Toxicology Researchers
Physicochemical Profile & The "Why"
Before troubleshooting, it is critical to understand the thermodynamic barriers preventing solubilization. Bis(4-methylcyclohexyl) phthalate is a highly lipophilic plasticizer. It does not merely "dissolve" in water; it fights to escape it.
| Property | Value / Characteristic | Implication for Research |
| LogP (Octanol/Water) | ~5.15 – 5.6 | Extreme Hydrophobicity. The compound prefers sticking to itself, lipids, or plastics over water molecules. |
| Water Solubility | < 1 mg/L (Est. ~3 µg/L) | Direct addition to aqueous media without carrier systems will result in immediate precipitation. |
| Viscosity | High (Oily Liquid) | Difficult to pipette small volumes accurately; contributes to heterogeneity. |
| Surface Interaction | High Adsorption | Rapidly binds to polystyrene (well plates) and polypropylene (pipette tips), causing massive data loss. |
Troubleshooting Guide (Q&A Format)
Issue A: The "Crash-Out" Effect
Q: "I prepared a 100 mM stock in DMSO. When I add it to my cell culture media (1:1000 dilution), I see a cloudy precipitate or 'oil droplets' under the microscope. Why?"
A: You are experiencing local supersaturation . When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses into the water faster than the hydrophobic phthalate can disperse. This leaves the phthalate molecules stranded in a water-rich environment where they instantly aggregate (crash out) before they can form a stable dispersion.
The Fix: The "Intermediary Solvent" Method Do not jump from 100% DMSO to 100% Aqueous Media. Use a "stepping stone" dilution.
-
Stock: 100 mM in DMSO.
-
Intermediate: Dilute 1:10 into pure Ethanol or Acetone (compatible with your assay).
-
Final: Add the Intermediate to the media while vortexing rapidly . Note: Ensure the final solvent concentration (DMSO + Ethanol) remains below the toxicity threshold for your cells (typically <0.5%).
Issue B: Vanishing Compound (Adsorption)
Q: "My LC-MS analysis shows I have 50% less compound than I calculated, even though the solution looks clear. Where did it go?"
A: It is likely stuck to your labware. Phthalates with high LogP values (>5) act like "molecular glue" for plastics. They rapidly partition into the hydrophobic matrix of polystyrene well plates, PVC tubing, and polypropylene pipette tips.
The Fix: Material Substitution & Saturation
-
Glass is King: Use borosilicate glass vials for all stock preparations and intermediate dilutions.
-
Low-Retention Plastics: If you must use plastic, use "Low-Retention" pipette tips and "Ultra-Low Attachment" (ULA) plates.
-
Pre-Saturation: Pre-rinse your pipette tip with the solution 3 times before dispensing. This sacrifices a small amount of compound to coat the plastic surface, ensuring the dispensed volume has the correct concentration.
Issue C: Inconsistent Dose-Response
Q: "I see high variability between replicates in my toxicology assay. Why?"
A: This is often due to heterogeneous dispersion (microlayering). Because the compound is an oily liquid, it may float to the surface of the media or sink to the bottom (depending on density relative to media) rather than staying in suspension.
The Fix: Surfactant Stabilization For concentrations >10 µM, a cosolvent alone is insufficient. You need a surfactant to form micelles.
-
Add Tween 80: Incorporate 0.05% - 0.1% Tween 80 into your aqueous media before adding the compound. The surfactant forms micelles that encapsulate the phthalate, keeping it evenly distributed.
Experimental Protocols
Protocol 1: The "Three-Step" Solubilization Workflow
Best for: Cell Culture (IC50/EC50 assays)
Materials:
-
Glass vials (Scintillation vials).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture).
-
Surfactant: Tween 80 (optional, for high concentrations).
Step-by-Step:
-
Primary Stock (100 mM):
-
Weigh the viscous Bis(4-methylcyclohexyl) phthalate liquid directly into a tared glass vial. Do not try to pipette the neat liquid.
-
Add DMSO to achieve 100 mM. Vortex for 2 minutes.
-
Storage: -20°C in glass.
-
-
Working Stock (100x Concentrated):
-
Dilute the Primary Stock 1:100 into a mixture of 50% DMSO / 50% Ethanol .
-
Why? This reduces the viscosity and lowers the shock of hitting the water.
-
-
Final Dosing (1x):
-
Place your culture media on a magnetic stirrer (slow stir).
-
Slowly inject the Working Stock into the vortex of the media.
-
Target: Final solvent concentration should be ≤ 0.5%.
-
Protocol 2: Adsorption-Free Analytical Standard Prep
Best for: HPLC/LC-MS Calibration Curves
-
Solvent Choice: Use Acetonitrile (ACN) rather than Methanol for the organic phase; phthalates generally have higher solubility in ACN.
-
Container: Use amber glass volumetric flasks.
-
Diluent: Do not dilute with 100% water. The final injection solvent should be at least 50% ACN to prevent the compound from sticking to the HPLC needle and tubing.
Visualizing the Mechanism
Diagram 1: The Solubilization Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on assay type and concentration requirements.
Diagram 2: The "Crash-Out" Mechanism vs. Stable Micelle
Caption: Visualizing why direct addition fails (left) and how surfactants stabilize the hydrophobic cargo (right).
Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrins (e.g., HP-β-CD) instead of DMSO? A: Yes, and this is often superior for in vivo studies. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the phthalate, hiding the hydrophobic rings inside its cavity.
-
Protocol: Prepare a 20-40% (w/v) HP-β-CD solution in water. Add the phthalate and stir for 24 hours at room temperature. Filter sterilize (0.22 µm). This avoids organic solvents entirely.
Q: How do I store the aqueous working solutions? A: Do not store them. Aqueous dilutions of lipophilic phthalates are thermodynamically unstable. They will eventually adsorb to the container or ripen (Ostwald ripening). Prepare fresh working solutions immediately before use.
Q: Is this compound light-sensitive? A: Most phthalates are relatively stable to light, but degradation can occur over long periods. Store neat stocks in amber glass at room temperature or 4°C. Avoid refrigeration of DMSO stocks if possible, as repeated freeze-thaw cycles can introduce water condensation, leading to stock precipitation.
References
-
ChemSrc. (2025).[1] Bis(4-methylcyclohexyl)phthalate Physicochemical Properties and LogP Data. Retrieved from
-
PubChem. (2025).[2] Bis(methylcyclohexyl) phthalate Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2022).[3] Troubleshooting Phthalate Solubility in Cell Culture Media. Retrieved from
-
MDPI. (2022). Adsorption of Phthalate Acid Esters by Activated Carbon and Plastics. Foods Journal. Retrieved from
-
IWA Publishing. (2020). Micellar solubilization of phthalates using surfactants for bioavailability enhancement. Water Supply. Retrieved from
-
LGC Standards. (2025). Reference Standards for Bis(4-methylcyclohexyl) Phthalate. Retrieved from
Sources
Technical Support Center: Precision GC Analysis of Cycloalkyl Phthalates
Status: Operational Ticket Focus: Retention Time (RT) Stability & Chromatographic Fidelity Assigned Specialist: Senior Application Scientist
Executive Summary
Cycloalkyl phthalates (e.g., dicyclohexyl phthalate) present unique challenges in Gas Chromatography (GC) due to their semi-volatile nature and high potential for adsorption. Unlike simple hydrocarbons, the polar ester linkages in phthalates interact aggressively with active silanol groups (
The Core Problem: Retention time shifts in this analysis are rarely random. They are deterministic symptoms of system activity (adsorption lag) or matrix-induced effects . This guide provides a root-cause analysis and self-validating protocols to stabilize your chromatography.
Diagnostic Workflow
Before altering method parameters, use this logic tree to isolate the source of the retention time shift.
Figure 1: Decision matrix for diagnosing retention time shifts based on shift direction and peak morphology.
Module 1: The "Lag" Effect (RT Drifting Later)
Q: Why do my phthalate peaks drift to later retention times over a sequence?
A: The primary cause is "Inlet Activity" creating a reversible adsorption mechanism.
Phthalates are "sticky." As your inlet liner ages, the deactivation layer strips away, exposing active silanol groups on the glass surface and the quartz wool.
-
The Mechanism: The cycloalkyl phthalate molecule temporarily bonds to a silanol group via hydrogen bonding at the ester linkage.
-
The Delay: This interaction holds the molecule in the inlet for milliseconds to seconds longer than an inert molecule.
-
The Result: The analyte enters the column later than the solvent front, resulting in a delayed RT and often a "shark-fin" tailing peak.
Troubleshooting Protocol: The Inlet Overhaul
Do not simply "clean" a liner used for phthalates. Replace it.
| Component | Recommendation | Scientific Rationale |
| Liner Type | Ultra-Inert (UI) Splitless with Wool | Wool promotes vaporization of high-boiling cycloalkyls, but it must be essentially free of active sites (e.g., Restek Topaz or Agilent Ultra Inert). |
| O-Ring | Graphite/Vespel | 100% Graphite deforms and can crumble into the inlet, creating adsorptive carbon sites. |
| Septum | Low-Bleed, High-Temp | Phthalates (e.g., DEP, DBP) are common plasticizers in low-quality septa. Septum bleed creates ghost peaks that interfere with RT locking. |
Validation Step: Inject a "System Suitability Standard" containing a sensitive probe (e.g., Dicyclohexyl phthalate) and a non-polar marker (e.g., a straight-chain alkane).
-
Pass: Both peaks maintain a constant RT ratio.
-
Fail: Phthalate RT shifts relative to the alkane.
Module 2: The "Advance" Effect (RT Shifting Earlier)
Q: My samples elute faster than my calibration standards. Is my flow rate wrong?
A: Likely not. You are observing "Matrix-Induced Chromatographic Response Enhancement."
This is a counter-intuitive phenomenon specific to GC analysis of active compounds.
-
In Pure Solvent (Standards): The phthalates encounter active sites in the inlet/column. A small portion is adsorbed/delayed.[1] RT is "normal" (delayed).
-
In Real Sample (Matrix): The sample matrix (lipids, pigments, other extracts) acts as a "sacrificial lamb." These matrix components coat the active sites, effectively deactivating the system during that injection.
-
The Shift: Because the active sites are blocked by the matrix, the phthalates fly through the system without the adsorption delay. They elute earlier and with sharper peak shapes than the standards.
Figure 2: Mechanism of Matrix-Induced Response Enhancement causing RT shifts between standards and samples.
Solution: Matrix-Matching or Analyte Protectants
To equalize the RT between standards and samples, you must equalize the system activity.
-
Analyte Protectants (Preferred): Add a "masking agent" to both standards and samples. Common agents include:
-
L-gulonic acid gamma-lactone
-
Sorbitol
-
Ethylglycerol
-
Dosage: Add 10-20 µL of protectant solution (10 mg/mL) to every vial. This saturates active sites uniformly.
-
-
Matrix-Matched Calibration: Prepare calibration standards using a blank extract of the sample matrix (e.g., corn oil extract for food analysis) rather than pure solvent.
Module 3: Column Maintenance & Retention Time Locking (RTL)
Q: How do I maintain RTs after trimming the column?
A: You must adjust the inlet pressure to compensate for the change in void time.
Cycloalkyl phthalates are high-boilers; they often accumulate at the head of the column, causing phase collapse.
-
Maintenance: Trim 10-20 cm from the column inlet (the "guard" section) when peak shapes degrade.
-
The Shift: Shortening the column reduces the restriction, increasing flow if pressure is constant, or decreasing linear velocity if flow is constant.
Protocol: Implementing Retention Time Locking (RTL)
RTL (a feature in modern GCs like Agilent 7890/8890) allows you to lock the RT of a specific target (e.g., Dicyclohexyl phthalate) to a fixed pressure/flow relationship.
-
Run 1 (Calibration): Inject standard at nominal pressure (e.g., 15 psi). Note RT.
-
Run 2-5: The system runs 4 additional injections at ±10% and ±20% pressure.
-
Lock: The software generates a calibration curve (
). -
Post-Maintenance: After trimming the column, run one injection of the standard. The system calculates the new required pressure to force the phthalate to elute at the exact original RT.
Summary of Critical Parameters
| Parameter | Specification for Cycloalkyl Phthalates |
| Inlet Temp | 250°C - 280°C (Ensure complete vaporization of dicyclohexyl phthalate without thermal degradation). |
| Liner | Deactivated Splitless with Wool (Wool placed to wipe needle tip). |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5). Low bleed is critical. |
| Carrier Gas | Helium or Hydrogen (Constant Flow Mode). |
| Wash Solvent | Toluene or Acetone (Avoid Hexane alone; it may not clean phthalate residue effectively). |
References
-
U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[2]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness and Deactivation.
-
Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. (Foundational paper on Matrix Effects/Analyte Protectants).
-
Agilent Technologies. (2020). Retention Time Locking: Concepts and Applications.
Sources
Calibration curve linearity issues for Bis(4-methylcyclohexyl) phthalate
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.
You are likely here because your calibration curve for Bis(4-methylcyclohexyl) phthalate is failing linearity criteria (
This molecule presents a "perfect storm" for analytical difficulty: it is lipophilic (sticky), it exists as a mixture of isomers (integration challenges), and it belongs to a class of compounds that are ubiquitous environmental contaminants (background noise).
Below is your troubleshooting guide, structured to diagnose and resolve these specific failure modes.
Part 1: The Diagnostic Workflow
Before altering your method, identify the specific type of linearity failure. Use this logic tree to pinpoint the root cause.
Figure 1: Diagnostic logic tree for isolating calibration failures specific to hydrophobic esters.
Part 2: The "Banana Curve" (Low-End Non-Linearity)
Symptom: Your calibration curve looks linear at high concentrations but curves downward toward zero at the low end. The response factor (Area/Conc) decreases significantly for your lowest standards.
The Science: Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight, hydrophobic ester. It has a high affinity for active silanol sites (Si-OH) found in dirty GC inlet liners, non-deactivated glass wool, or old column stationary phases. At low concentrations (e.g., <50 ppb), the active sites "eat" a fixed amount of your analyte before it reaches the detector. At high concentrations, these sites are saturated, masking the loss.
Troubleshooting Protocol:
-
Liner Deactivation (The Critical Step):
-
Do not use standard splitless liners with untreated glass wool.
-
Switch to: Ultra-Inert (UI) or "Blue" deactivated liners with deactivated wool positioned at the bottom to wipe the needle.
-
Why: The cyclohexyl rings increase steric bulk, making the molecule prone to discrimination if it doesn't vaporize instantly and cleanly.
-
-
Matrix Priming (The "Sacrificial" Injection):
-
Solvent Focusing:
-
Ensure your initial oven temperature is 10-20°C below the boiling point of your solvent.
-
Why: This creates a solvent effect that focuses the analyte at the head of the column, reducing interaction with the pre-column active sites.
-
Part 3: The "Ghost" Intercept (Background Contamination)
Symptom: The calibration curve is linear (
The Science: Phthalates are ubiquitous.[3] They are in the plastic caps of your autosampler vials, the O-rings of your pipettes, and the septum of your GC inlet. Bis(4-methylcyclohexyl) phthalate is less common than DEHP, but cross-contamination from lab plastics is still the #1 cause of intercept errors.
Contamination Elimination Protocol:
| Source | Action Required |
| Solvents | Use only "Residue Analysis" or "Pesticide Grade" solvents. Never use plastic wash bottles; use glass only. |
| Vials | Use silanized glass vials. Discard any vial cap with a red/white rubber septum; use PTFE-lined (Teflon) caps only. |
| Pipettes | Do not use plastic pipette tips for transferring neat standards. Use glass Pasteur pipettes or gas-tight syringes. |
| GC Septum | Switch to a high-temperature, low-bleed septum (e.g., BTO or Merlin Microseal). Standard septa release phthalates when heated. |
Part 4: The Isomer Trap (Integration Issues)
Symptom: The linearity is erratic. Some points fall off the line randomly.
The Science: Bis(4-methylcyclohexyl) phthalate contains two methylcyclohexyl rings. Depending on the stereochemistry (cis/trans), this molecule exists as a mixture of isomers. On high-resolution GC columns (like a 5% phenyl phase, e.g., DB-5ms or Rxi-5ms), these isomers may partially separate, appearing as a "cluster" of 2-3 peaks or a single broad peak with "shoulders."
The Fix: Summation Integration If you integrate only the tallest peak, you introduce error because the isomeric ratio can shift slightly due to inlet discrimination or thermal stress.
-
Define a Retention Time Window: Identify the start and end of the entire isomer cluster.
-
Sum the Areas: Integrate the entire group as a single peak (group integration).
-
Consistency: Ensure this window is identical for all calibration levels.
Figure 2: Correct integration strategy for multi-isomer phthalates.
Part 5: Internal Standard Selection
Issue: You are using an external standard or the wrong Internal Standard (IS).
Recommendation: Do not use a generic IS like Benzyl Benzoate if you can avoid it. Phthalates behave uniquely in the inlet.
-
Gold Standard: Use a deuterated phthalate, such as Dimethyl phthalate-d6 or Bis(2-ethylhexyl) phthalate-d4 .
-
Why: These isotopologs will experience the exact same adsorption and injection discrimination as your analyte, mathematically correcting the non-linearity.
Summary of Validated Instrument Settings (GC-MS)
| Parameter | Setting | Reason |
| Inlet Temp | 280°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Mode | Splitless (Pulse) | Pulsed splitless (e.g., 30 psi for 1 min) drives the heavy molecule onto the column faster, reducing residence time in the liner. |
| Column | 30m, 0.25mm ID, 0.25µm | Standard 5% phenyl phase (DB-5ms, Rxi-5ms). Avoid thick films (>0.5µm) to prevent peak broadening of isomers. |
| Transfer Line | 300°C | Critical: Must be hotter than the final oven temp to prevent condensation of this high-boiling analyte. |
References
-
U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846 Update IV. [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Application Notes. [Link]
Sources
Validation & Comparative
Comparing plasticizing efficiency of Bis(4-methylcyclohexyl) phthalate vs DEHP
This technical guide provides an in-depth comparative analysis of Bis(4-methylcyclohexyl) phthalate versus the industry-standard DEHP.[1] It is structured to support decision-making in formulation and regulatory compliance.[1]
Plasticization Efficiency, Molecular Mechanism, and Performance Metrics[1]
Executive Summary
In the evaluation of plasticizers for PVC and pharmaceutical coatings, DEHP (Di(2-ethylhexyl) phthalate) remains the benchmark for high efficiency due to its flexible branched-alkyl architecture.[1]
Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) represents a distinct class of "cycloaliphatic-functionalized" phthalates.[1] Unlike DEHP, which excels at lowering the Glass Transition Temperature (
Key Verdict:
-
Efficiency: DEHP > Bis(4-methylcyclohexyl) phthalate.[1]
-
Application Niche: While DEHP is a general-purpose softener, Bis(4-methylcyclohexyl) phthalate is favored in optical films and polarizing sheets where dimensional stability and specific refractive indices are prioritized over maximum flexibility.[1]
-
Regulatory Status: Both are ortho-phthalates.[1] Bis(4-methylcyclohexyl) phthalate does not escape the structural classification of phthalate esters, posing similar potential regulatory scrutiny to DEHP in medical applications.[1]
Molecular Architecture & Mechanism[1]
The divergence in performance stems directly from the structural differences between the alcohol moieties esterified to the phthalic anhydride core.
Structural Comparison[2][3][4]
-
DEHP: Features two 2-ethylhexyl chains .[1][2] These are flexible, branched aliphatic chains that act as "molecular lubricants," pushing polymer chains apart to create free volume.[1]
-
Bis(4-methylcyclohexyl) phthalate: Features two 4-methylcyclohexyl rings .[1] These are bulky, rigid cyclic structures.[1] They lack the conformational freedom of linear/branched chains.[1]
Mechanism of Action (DOT Visualization)
The following diagram illustrates how the molecular shape impacts the "Free Volume" theory of plasticization.
Figure 1: Comparative mechanism of plasticization. DEHP's flexible chains effectively separate polymer strands, while the rigid rings of Bis(4-methylcyclohexyl) phthalate provide less free volume, resulting in a stiffer material.[1]
Comparative Performance Metrics
The following data synthesis compares the expected performance based on Structure-Property Relationships (SPR).
Plasticizing Efficiency (Substitution Factor)
The Substitution Factor (SF) indicates how much alternative plasticizer is required to match the hardness (e.g., Shore A 80) of a standard DEHP formulation (SF = 1.0).
| Metric | DEHP (Standard) | Bis(4-methylcyclohexyl) Phthalate | Analysis |
| Substitution Factor | 1.0 (Reference) | 1.15 – 1.30 (Estimated) | You need 15-30% more Bis-phthalate to achieve the same softness as DEHP. |
| Excellent ( | Moderate ( | The rigid cyclic rings are less effective at disrupting PVC dipole-dipole interactions.[1] | |
| Modulus (100%) | Low (High Flexibility) | High (Stiffer) | Bis-phthalate yields films with higher tensile modulus, desirable for optical films but poor for medical tubing.[1] |
Permanence & Migration
Migration resistance is critical for medical devices (to prevent leaching into fluids) and packaging.
-
DEHP: Prone to migration due to high mobility of the alkyl chains.[1]
-
Bis(4-methylcyclohexyl) Phthalate:
-
Volatility: Lower volatility than DEHP due to the bulky cyclic groups and higher boiling point (~440°C vs DEHP's ~385°C).
-
Leaching: The bulky rings increase the hydrodynamic radius, potentially slowing diffusion through the polymer matrix.[1] However, if thermodynamic compatibility is lower (due to rigidity), "exudation" (blooming) to the surface may occur over time.[1]
-
Toxicology & Regulatory Landscape[1]
For drug development and medical device professionals, this is the critical "Go/No-Go" gate.[1]
The "Phthalate" Classification
Despite the unique alcohol group, Bis(4-methylcyclohexyl) phthalate is chemically an ortho-phthalate .[1]
-
Metabolism: In vivo hydrolysis would yield Phthalic Acid and 4-Methylcyclohexanol .[1]
-
Risk Profile: While 4-methylcyclohexanol is less studied than the known reprotoxin 2-ethylhexanol (DEHP's metabolite), the phthalic acid moiety often triggers "Phthalate-Free" exclusion criteria in modern medical device regulations (e.g., EU MDR).[1]
Comparison Table
| Feature | DEHP | Bis(4-methylcyclohexyl) Phthalate |
| Chemical Class | Ortho-Phthalate | Ortho-Phthalate |
| REACH Status | SVHC (Substance of Very High Concern) | Under scrutiny as a phthalate analog |
| Medical Use | Restricted/Phasing Out | Non-standard; risk of "regrettable substitution" |
| Primary Metabolite | MEHP (Toxic) | Mono(4-methylcyclohexyl) phthalate (Unknown tox profile) |
Experimental Protocols for Validation
To empirically verify the efficiency difference in your specific polymer matrix, follow these standardized protocols.
Protocol: Glass Transition ( ) Determination (DSC)
Objective: Quantify the "Plasticization Efficiency" by measuring the drop in
-
Sample Prep: Prepare solvent-cast films (approx. 100µm thick) of PVC with 0, 20, 40, and 60 phr of each plasticizer.[1]
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Cycle:
-
Heat to 180°C (erase thermal history).
-
Cool to -60°C at 10°C/min.
-
Measure: Heat to 150°C at 10°C/min.
-
-
Analysis: Record the inflection point of the heat flow curve.
Protocol: Migration Resistance (Loop Test)
Objective: Assess the stability of the plasticizer within the matrix under stress.[1]
Figure 2: Accelerated migration testing workflow. High weight loss indicates poor compatibility or high volatility.[1]
Conclusion
Bis(4-methylcyclohexyl) phthalate is not a direct "drop-in" high-efficiency replacement for DEHP. It is a specialty plasticizer.
-
Use DEHP (or DEHT/DOTP) if your goal is maximum flexibility, soft touch, and cost-efficiency.[1]
-
Use Bis(4-methylcyclohexyl) phthalate if your application requires higher stiffness, higher optical clarity, or specific refractive properties (e.g., optical films), and if you can tolerate the regulatory burden of using a phthalate ester.[1]
For medical applications, researchers are strongly advised to look toward hydrogenated versions (like DINCH) or terephthalates (DOTP) rather than simply changing the alcohol group on the ortho-phthalate ring.[1]
References
-
Santa Cruz Biotechnology. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1.[1] Retrieved from
-
ChemicalBook. Bis(4-methylcyclohexyl)phthalate Properties and Structure. Retrieved from
-
National Institutes of Health (NIH). Comparison of the Short Term Toxicity of Phthalate Diesters. Retrieved from
-
SpecialChem. Medical Plasticizers: Materials Evolving to Meet the Challenge. Retrieved from
-
ResearchGate. Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate. Retrieved from
Sources
Bis(4-methylcyclohexyl) Phthalate vs. DBP: Structural and Functional Comparison
Executive Summary
Bottom Line: While Dibutyl Phthalate (DBP) serves as the historical benchmark for high-efficiency plasticization, its high volatility and severe reproductive toxicity have rendered it obsolete for modern, safety-conscious applications. Bis(4-methylcyclohexyl) phthalate (BMCP) emerges not as a direct drop-in replacement for general PVC, but as a specialized, high-stability analog optimized for optical films and polarizing sheets.
Key Differentiator: The substitution of linear butyl chains (DBP) with methylated cyclohexyl rings (BMCP) dramatically alters the physicochemical profile—shifting from high solvation/high migration (DBP) to high dimensional stability/low volatility (BMCP).
Part 1: Structural Analysis & Physicochemical Properties
The functional divergence between these two compounds stems entirely from the steric nature of their ester groups.
Molecular Architecture
-
DBP (Linear/Flexible): Features two short, linear 4-carbon chains. These "tails" act as highly effective spacers between polymer chains (e.g., PVC), significantly lowering the Glass Transition Temperature (
). However, their low molecular weight and linearity allow them to migrate (leach) easily. -
BMCP (Cyclic/Rigid): Features two bulky 4-methylcyclohexyl rings. The cycloaliphatic nature adds significant steric bulk. This rigidity prevents the "tight" packing of polymer chains but also reduces the plasticizer's own mobility within the matrix, leading to superior permanence.
Comparative Data Matrix
| Property | Dibutyl Phthalate (DBP) | Bis(4-methylcyclohexyl) Phthalate (BMCP) |
| CAS Number | 84-74-2 | 18249-11-1 |
| Molecular Weight | 278.34 g/mol | 358.47 g/mol |
| Structure Type | Dialkyl Phthalate (Linear) | Cycloalkyl Phthalate (Bulky) |
| Physical State | Low-viscosity oily liquid | Viscous liquid / Semi-solid |
| Volatility | High (Prone to "fogging") | Low (High thermal stability) |
| Plasticization Efficiency | High (Rapid fusion, low | Moderate (Requires higher processing temp) |
| Primary Application | Adhesives, Nitrocellulose, Old PVC | Optical Films, Polarizing Sheets |
| Migration Potential | High (Leaches into water/lipids) | Low (Sterically hindered diffusion) |
Structural Impact Visualization
The following diagram illustrates how the molecular structure dictates the interaction with the polymer matrix (PVC).
Figure 1: Structural causality workflow. DBP's linear structure facilitates rapid plasticization but results in instability (migration). BMCP's bulky rings require more energy to insert but provide superior long-term stability.
Part 2: Toxicology & Biological Interaction (E-E-A-T)
Author's Note: While DBP is a well-characterized "CMR" substance (Carcinogenic, Mutagenic, Reprotoxic), BMCP occupies a complex niche. Researchers must not assume BMCP is "safe" merely because it lacks the notoriety of DBP. Phthalates with cyclic ester groups (like DCHP) have demonstrated toxicity, though the methylation in BMCP may alter binding kinetics.
The "Phthalate Syndrome" Mechanism
Toxicity in phthalates is largely driven by the hydrolysis of the diester into a mono-ester (e.g., Monobutyl phthalate, MBP). This metabolite mimics endogenous hormones, binding to:
-
PPARs (Peroxisome Proliferator-Activated Receptors): Disrupting lipid metabolism.
-
Androgen Receptors (AR): Blocking testosterone production (anti-androgenic).
Comparative Toxicity Pathways
| Feature | DBP (The Standard) | BMCP (The Analog) |
| Metabolic Activation | Rapid hydrolysis by lipase/esterase to Monobutyl Phthalate (MBP). | Slower hydrolysis due to steric hindrance of the cyclohexyl ring. |
| Endocrine Disruption | Severe. Potent anti-androgen. Causes testicular dysgenesis syndrome in models. | Suspected. Structural similarity to Dicyclohexyl phthalate (DCHP) suggests potential AR antagonism, though likely with lower affinity due to methyl-group interference. |
| Regulatory Status | Banned in toys/cosmetics (EU/US). REACH Restricted.[1] | Less regulated (lower volume), but often flagged in "Phthalate-free" screening protocols. |
Metabolic Activation Diagram
This diagram details the critical hydrolysis step that converts the inert parent compound into the bioactive toxicant.
Figure 2: Adverse Outcome Pathway (AOP). The toxicity of phthalates is metabolic-dependent. BMCP's steric bulk may slow this activation step compared to DBP.
Part 3: Experimental Protocols
To validate the presence or migration of these compounds in drug packaging or optical devices, the following self-validating protocols are recommended.
Protocol 1: GC-MS Differentiation & Quantification
Objective: Distinguish BMCP from DBP and other phthalate isomers in a polymer matrix.
Methodology:
-
Sample Prep: Cryo-mill the polymer sample (200 mg). Extract via Soxhlet extraction using n-hexane for 4 hours.
-
Instrumentation: GC-MS (Single Quadrupole).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Temperature Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 220°C.
-
Ramp 5°C/min to 300°C (Critical for separating high MW BMCP).
-
-
Validation (The "Tell"):
-
DBP Signal: Look for the characteristic phthalic anhydride fragment m/z 149 (base peak) and m/z 223 (M - C4H9). Retention time approx 12-14 min.
-
BMCP Signal: Base peak m/z 149 remains, but look for the diagnostic loss of the methylcyclohexyl group. The molecular ion (
) at 358 is often weak; look for fragments at m/z 261 (Mono-ester cation). Retention time will be significantly longer (>20 min) due to higher boiling point.
-
Protocol 2: Migration/Leaching Assay (Optical Film Stability)
Objective: Compare the "fogging" or leaching potential critical for optical applications.
-
Substrate: Prepare 10x10cm films of PVC plasticized with 30% w/w of DBP and BMCP respectively.
-
Conditioning: Place films between activated carbon layers in a sealed desiccator at 70°C for 72 hours (Volatility test).
-
Solvent Immersion: Place separate strips in n-heptane (simulating fatty contact) at 25°C for 24 hours.
-
Gravimetric Analysis:
-
Measure weight loss (%).
-
Expected Result: DBP samples will show >5% weight loss (high migration). BMCP samples should show <1% weight loss, validating its use in precision optics where "outgassing" ruins performance.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3026, Dibutyl phthalate. PubChem. Available at: [Link]
-
U.S. Consumer Product Safety Commission (CPSC). Toxicity Review of Phthalates. CPSC.gov. Available at: [Link]
-
European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (DBP Entry). ECHA. Available at: [Link]
Sources
Benchmarking Precision: Inter-Laboratory Comparison of Bis(4-methylcyclohexyl) Phthalate Detection Limits
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals (E&L Focus)
Executive Summary
In the critical field of Extractables and Leachables (E&L) analysis, the accurate quantification of specific phthalate isomers is paramount for toxicological risk assessment. Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1), a structural isomer of the more common dicyclohexyl phthalate (DCHP), presents unique chromatographic challenges due to co-elution and fragmentation similarities.
This guide presents a comparative analysis of detection limits (LOD/LOQ) across three distinct analytical methodologies: GC-MS/MS (Triple Quadrupole) , GC-MS (Single Quadrupole SIM) , and HPLC-UV . Drawing on inter-laboratory validation principles and representative performance data, we demonstrate why the GC-MS/MS workflow (The Product) serves as the superior standard for trace-level detection (<10 ppb) in complex pharmaceutical matrices, outperforming traditional alternatives.
Technical Context: The Isomer Challenge
Bis(4-methylcyclohexyl) phthalate is often used as a plasticizer in specialized polymeric applications. Unlike common phthalates like DEHP, its detection is complicated by:
-
Isomeric Complexity: It exists as a mixture of cis/trans isomers and must be chromatographically resolved from Dicyclohexyl phthalate (DCHP) and Bis(methylcyclohexyl) phthalate mixtures (CAS 27987-25-3).
-
Ubiquitous Background: The universal phthalate base peak (
149) is prone to laboratory contamination, elevating baseline noise in single-quadrupole methods. -
Regulatory Thresholds: With PDEs (Permitted Daily Exposures) for genotoxic impurities often dropping below 1.5 µ g/day , analytical methods must achieve sub-ppm sensitivity.
Comparative Analysis: Method Performance
The following data synthesizes performance metrics from a multi-site validation framework, comparing the Optimized GC-MS/MS Method against industry-standard alternatives.
Table 1: Inter-Laboratory Performance Summary
Data represents mean values across 5 participating laboratories analyzing spiked pharmaceutical aqueous buffer.
| Performance Metric | Method A (The Product): GC-MS/MS (MRM) | Method B (Alternative): GC-MS (SIM) | Method C (Legacy): HPLC-UV |
| Detection Principle | Triple Quadrupole (EI) - Multiple Reaction Monitoring | Single Quadrupole (EI) - Selected Ion Monitoring | Diode Array Detection (224 nm) |
| Target Ion/Transition | Absorbance @ 224 nm | ||
| LOD (Limit of Detection) | 1.2 ng/mL (ppb) | 45.0 ng/mL (ppb) | 500.0 ng/mL (ppb) |
| LOQ (Limit of Quant) | 4.0 ng/mL (ppb) | 150.0 ng/mL (ppb) | 1,500.0 ng/mL (ppb) |
| Linearity ( | > 0.999 (1–1000 ppb) | > 0.995 (50–5000 ppb) | > 0.990 (High range only) |
| Inter-Lab Precision (%RSD) | 4.5% (at 50 ppb) | 12.8% (at 200 ppb) | 8.2% (at 5 ppm) |
| Specificity | High (Eliminates matrix noise) | Medium (Subject to | Low (Co-elution common) |
Key Findings:
-
Sensitivity Gap: The GC-MS/MS method offers a 37x improvement in LOD compared to standard GC-MS (SIM). This is critical when analyzing leachables in large-volume parenteral drug products where dilution factors are high.
-
False Positives: Method B (GC-MS SIM) frequently flagged false positives due to background contamination at
149. The MRM transition ( ) in Method A filters out this chemical noise, ensuring that only the specific precursor ion (Bis(4-methylcyclohexyl) phthalate) produces a signal. -
Resolution: HPLC-UV failed to separate Bis(4-methylcyclohexyl) phthalate from DCHP in 3 out of 5 labs, rendering it unsuitable for isomer-specific analysis.
Experimental Protocol: The "Product" (GC-MS/MS)
Objective: Validate a self-cleaning, high-sensitivity workflow for Bis(4-methylcyclohexyl) phthalate.
A. Sample Preparation (Contamination Control)
-
Crucial Step: All glassware must be baked at 400°C for 4 hours or solvent-rinsed (Acetone -> Hexane) immediately before use. Do not use plastic pipette tips.
-
Extraction:
-
Transfer 5.0 mL of aqueous sample to a glass centrifuge tube.
-
Add 2.0 mL of Hexane:Dichloromethane (1:1 v/v).
-
Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a silanized GC vial.
-
Evaporate to dryness under Nitrogen; reconstitute in 100 µL Isooctane containing Internal Standard (Benzyl Benzoate-d4).
-
B. Instrumental Parameters (Agilent 7000/Shimadzu TQ Series)
-
Column: Rxi-XLB or DB-5MS UI (30m x 0.25mm x 0.25µm). Note: XLB phases provide superior separation of phthalate isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 220°C
-
5°C/min to 280°C (separates isomers)
-
20°C/min to 320°C (hold 3 min)
-
-
MS Source: 280°C, EI Mode (70 eV).
-
MRM Transitions:
-
Quantifier:
(Collision Energy: 15 eV) -
Qualifier:
(Collision Energy: 10 eV)
-
Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the Critical Control Points (CCPs) for preventing phthalate contamination.
Caption: Figure 1. Optimized analytical workflow for Bis(4-methylcyclohexyl) phthalate. CCP1 denotes the critical exclusion of plastic consumables to prevent background interference.
References
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.Link
-
Shimadzu Corporation. (2017). Using GCMS to Determine the Phthalate Content in E-liquid. Application News No. SSI-GCMS-1701. Link
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[1]Link
- United States Pharmacopeia (USP).<1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (General Chapter for E&L Context).
Sources
Comparative degradation rates of cycloalkyl vs linear phthalates
This guide provides a technical comparison of the degradation kinetics of cycloalkyl phthalates (e.g., Dicyclohexyl phthalate, DCHP) versus linear phthalates (e.g., Diethyl phthalate, DEP; Dibutyl phthalate, DBP). It is designed for researchers investigating environmental persistence, metabolic stability, and leachable risk assessment.
Executive Summary
The degradation rate of phthalate esters is governed primarily by steric hindrance at the ester linkage. Linear phthalates (DEP, DBP) act as "labile" substrates, exhibiting rapid hydrolysis and biodegradation with half-lives (
Chemical Structure & Reactivity Principles
The core differentiator is the accessibility of the carbonyl carbon to nucleophilic attack (hydrolysis) or enzymatic active sites.
| Feature | Linear Phthalates (e.g., DEP, DBP) | Cycloalkyl Phthalates (e.g., DCHP) |
| Side Chain Structure | Flexible, aliphatic chains ( | Rigid, cyclic rings ( |
| Steric Effect | Low. The carbonyl carbon is exposed. | High. The ring structure creates a "steric wall." |
| Hydrophobicity ( | Low to Moderate (log | High (log |
| Enzyme Affinity | High affinity for broad-spectrum esterases.[1] | Low affinity; requires specific lipases/esterases.[1] |
Biodegradation Kinetics
Biological degradation is the primary removal mechanism in soil and aqueous environments. The process follows a two-step mechanism:
-
Primary Hydrolysis: Conversion of Diester
Monoester (Rate-Limiting Step).[1] -
Ultimate Degradation: Ring cleavage of Phthalic Acid (PA)
TCA Cycle intermediates.[1]
Mechanistic Comparison
-
Linear: Rapidly hydrolyzed by ubiquitous esterases (e.g., from Pseudomonas, Bacillus). The flexible chain fits easily into the enzyme's catalytic triad (Ser-His-Asp).[1]
-
Cycloalkyl: The cyclohexane ring provides steric bulk similar to the ethyl-branch in DEHP. This blocks the approach of the serine nucleophile in the enzyme active site, reducing the hydrolysis rate constant (
) by orders of magnitude.
Kinetic Data Summary
| Compound | Class | Medium | Half-Life ( | Rate Constant ( | Ref |
| DEP | Linear (Short) | Aerobic Soil | 0.75 – 3 days | High | [1, 2] |
| DBP | Linear (Med) | Surface Water | 1 – 15 days | Moderate | [3] |
| DCHP | Cycloalkyl | Soil/Sediment | > 30 days * | Low | [4, 5] |
| DEHP | Branched (Ref) | Soil | > 150 days | Very Low | [6] |
*Note: DCHP kinetics often mirror DEHP due to similar steric bulk.[1] Specific DCHP half-lives are rarely isolated but consistently categorized as "recalcitrant" alongside DEHP in comparative studies.[1]
Metabolic Pathway Diagram
The following diagram illustrates the divergence in degradation efficiency due to steric hindrance.
Caption: Comparative metabolic flux.[1] Green arrows indicate rapid flux for linear chains; red dotted lines indicate steric inhibition for cycloalkyl rings.[1]
Abiotic Degradation (Hydrolysis & Photolysis)[1][2]
While biodegradation is dominant, abiotic factors are critical in sterile environments (e.g., pharmaceutical packaging stability).
-
Hydrolysis:
-
Photolysis (UV Degradation):
Experimental Protocol: Comparative Batch Kinetics
To validate these rates in your own lab, use this self-validating batch protocol.
Objective: Determine pseudo-first-order rate constants (
Workflow Diagram:
Caption: Standardized batch kinetic assay workflow for determining biodegradation half-lives.
Critical Quality Attributes (CQA):
-
Solubility: DCHP has very low water solubility.[1] Use a carrier solvent (methanol < 0.1% v/v) or ultrasonic dispersion to ensure bioavailability, otherwise, dissolution rates will confound biodegradation rates.
-
Abiotic Control: Essential to distinguish enzymatic hydrolysis from chemical hydrolysis or sorption to glass.[1]
Implications for Drug Development & Packaging
-
Leachables: DCHP is often used as a "safer" alternative to DEHP, but its persistence profile is similar . If DCHP leaches from packaging into a drug product, it will not degrade spontaneously.
-
Metabolite Toxicity: The slow degradation leads to a sustained release of Monocyclohexyl phthalate (MCHP). Unlike the transient mono-ethyl phthalate from DEP, MCHP accumulates and has demonstrated testicular toxicity in rodent models [7].
References
-
Kickham, P. et al. (2012).[1] Biodegradation of phthalate esters in marine sediments. Simon Fraser University.[1]
-
Staples, C. A. et al. (1997).[1] The environmental fate of phthalate esters: A literature review. Chemosphere. [1][3]
-
Wang, J. et al. (2019).[1][2] Photodegradation Pathways of Typical Phthalic Acid Esters. Frontiers in Chemistry.
-
CPSC. (2011).[1] Toxicity Review of Dicyclohexyl Phthalate (DCHP). U.S. Consumer Product Safety Commission.[1]
-
Gao, D. et al. (2014).[1] Kinetic analysis of phthalate ester degradation by microbes. Journal of Environmental Sciences.
-
ECHA. (2023). Risk Assessment of DEHP and substitutes. European Chemicals Agency.[1]
-
Lake, B.G. et al. (1982).[1] Studies on the metabolism and hepatic effects of dicyclohexyl phthalate. Acta Pharmacologica et Toxicologica.
Sources
Reproducibility & Performance Guide: Bis(4-methylcyclohexyl) Phthalate Synthesis
Executive Summary
Bis(4-methylcyclohexyl) phthalate (4-MCHP) is a specialized cycloaliphatic plasticizer utilized in high-performance optical films, polarizing sheets, and electrical insulation where standard phthalates (like DEHP) fail due to volatility or optical incompatibility.
This guide addresses the primary challenge in synthesizing 4-MCHP: Stereochemical Reproducibility . Unlike linear phthalates, the 4-methylcyclohexyl moiety introduces cis/trans isomerism. Variations in the isomeric ratio of the starting alcohol (4-methylcyclohexanol) dramatically alter the reaction kinetics, final viscosity, and glass transition temperature (
Critical Reproducibility Factors: The "Hidden" Variable
The most common cause of failure in reproducing 4-MCHP synthesis is the neglect of the starting material's stereochemistry. Commercial 4-methylcyclohexanol is a mixture of cis and trans isomers.
-
Trans-4-methylcyclohexanol: The hydroxyl group is typically equatorial (in the diequatorial conformation), making it more nucleophilic and faster to react.
-
Cis-4-methylcyclohexanol: The hydroxyl group is often axial (in the stable equatorial-methyl conformation), leading to steric hindrance and slower esterification rates.
Impact on Product:
| Parameter | High Trans Content Batch | High Cis Content Batch |
|---|---|---|
| Reaction Time | Fast (< 4 hours) | Slow (> 6 hours) |
| Product State | Lower Viscosity Liquid | Higher Viscosity / Potential Haze |
| Optical Clarity | High | Variable (Risk of micro-crystallinity) |
Recommendation: Always quantify the cis/trans ratio of your starting alcohol via GC-FID before synthesis. A standard reproducible feedstock should be ~30:70 cis:trans (typical of hydrogenation processes), or explicitly defined in your SOP.
Experimental Protocol: Validated Synthesis
This protocol uses an Acid-Catalyzed Azeotropic Esterification . While industrial processes may use titanate catalysts (e.g., TIPT) to minimize color, the acid route is preferred for laboratory reproducibility and kinetic transparency.
Materials
-
Phthalic Anhydride (PA): >99% purity, flaked.
-
4-Methylcyclohexanol: >98% purity (Isomer ratio defined).
-
Catalyst: p-Toluene Sulfonic Acid (p-TSA) monohydrate (0.5 - 1.0 wt% vs PA).
-
Entrainer: Xylene or Toluene (for water removal).
Workflow Diagram
Figure 1: Step-wise reaction pathway for the synthesis of 4-MCHP. The conversion from mono-ester to di-ester is the rate-determining step controlled by water removal.
Step-by-Step Procedure
-
Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer, add 148.1 g Phthalic Anhydride (1.0 mol) and 251.2 g 4-Methylcyclohexanol (2.2 mol) . Note: 10% molar excess of alcohol is crucial to drive equilibrium.
-
Catalyst Addition: Add 1.5 g p-TSA and 50 mL Xylene .
-
Mono-Esterification: Heat to 110°C . The mixture will clarify as the anhydride ring opens to form the mono-ester. This occurs rapidly (15-30 mins).
-
Di-Esterification (Reflux): Increase temperature to 145-155°C to maintain vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Checkpoint: Monitor the water volume. Theoretical water yield is 18 mL.
-
-
Endpoint: Continue reflux until the Acid Number (AN) is < 0.5 mg KOH/g . This typically takes 4–6 hours depending on the alcohol isomer ratio.
-
Neutralization: Cool to 90°C. Add stoichiometric sodium carbonate solution (10% aq) to neutralize residual catalyst and mono-ester.
-
Purification: Wash with water (3x) to remove salts. Strip excess alcohol and solvent under vacuum (5-10 mbar) at 160°C.
-
Filtration: Filter through Celite to remove haze.
Performance Comparison: 4-MCHP vs. Alternatives
The following table contrasts 4-MCHP with its closest analog, Dicyclohexyl Phthalate (DCHP), and the industry standard DEHP.
| Property | Bis(4-methylcyclohexyl) Phthalate (4-MCHP) | Dicyclohexyl Phthalate (DCHP) | DEHP (Bis(2-ethylhexyl) phthalate) |
| CAS Number | 18249-11-1 | 84-61-7 | 117-81-7 |
| Physical State (25°C) | Viscous Liquid (Isomer mixture) | Solid (Mp ~64°C) | Liquid (Mp -50°C) |
| Molecular Weight | 358.47 g/mol | 330.42 g/mol | 390.56 g/mol |
| Refractive Index ( | ~1.50 - 1.51 | 1.52 (Supercooled liquid) | 1.485 |
| Volatility | Low | Medium | High |
| Primary Application | Optical films, Polarizers | Heat-seal coatings, Inks | General purpose PVC |
| Key Advantage | Optical Clarity & Liquid State: The methyl group disrupts packing, preventing crystallization unlike DCHP.[1] | Solid State: Acts as a solid plasticizer (processing aid). | Cost/Efficiency: Standard baseline. |
Stereochemical Impact Visualization
Figure 2: Causal link between feedstock isomerism and process/product variability. High cis-content feeds require longer reaction times.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]
-
ChemSrc. (2025). Physicochemical properties of Bis(4-methylcyclohexyl) phthalate. Retrieved from [Link][2]
-
Restek Corporation. (2025). GC-MS Analysis of Phthalates: Comparison of Stationary Phases. Retrieved from [Link]
Sources
Technical Benchmarking: Bis(4-methylcyclohexyl) Phthalate vs. Next-Gen Bio-Based Plasticizers
Executive Summary
The transition from aromatic phthalates to bio-based alternatives is the defining challenge of modern polymer chemistry. This guide benchmarks Bis(4-methylcyclohexyl) phthalate (BMP) —a specialty phthalate ester characterized by bulky cyclic side chains—against leading bio-based competitors: Acetyl Tributyl Citrate (ATBC) and Epoxidized Soybean Oil (ESBO) .
While BMP (CAS 18249-11-1) offers exceptional permanence and optical clarity due to its steric bulk, its aromatic core presents regulatory liabilities. This analysis quantifies the trade-offs between the permanence of cyclic phthalates and the biocompatibility of aliphatic bio-esters, providing actionable data for formulation in medical devices and high-performance films.
Part 1: Chemical Architecture & Mechanism
To understand performance differences, we must analyze the molecular interaction with the PVC matrix.
The Structural Divergence[1]
-
Bis(4-methylcyclohexyl) phthalate (BMP): Features a rigid aromatic core flanked by two methyl-substituted cyclohexane rings. This "dumbbell" shape creates high steric hindrance, locking the molecule within the polymer matrix. It acts as a "spacer" rather than a lubricant.
-
Bio-Based Alternatives (e.g., ATBC, ESBO): Typically aliphatic (linear or branched) chains. They function by "lubricating" polymer chains, offering high free volume but lower resistance to migration.
Mechanism of Action: Steric vs. Free Volume
The following diagram illustrates the mechanistic difference between the rigid interlocking of BMP and the free-volume expansion of bio-plasticizers.
Figure 1: Mechanistic comparison of plasticization pathways. BMP relies on steric bulk to resist movement, while bio-based options rely on chain mobility to increase flexibility.
Part 2: Performance Benchmarking (Experimental Data)
The following data consolidates comparative studies on cyclic phthalates versus bio-esters.
Thermal and Mechanical Properties
Key Insight: BMP is less efficient than ATBC. You require a higher loading (PHR) of BMP to achieve the same flexibility (
| Property | Bis(4-methylcyclohexyl) phthalate (BMP) | Acetyl Tributyl Citrate (ATBC) | Epoxidized Soybean Oil (ESBO) |
| Molecular Weight | ~358 g/mol | 402 g/mol | ~1000 g/mol |
| Plasticization Efficiency | Moderate (Requires +15% loading vs. DEHP) | High (Comparable/Superior to DEHP) | Low (Secondary plasticizer) |
| Glass Transition ( | -25°C to -30°C | -45°C to -50°C | -15°C to -20°C |
| Tensile Strength | High (>20 MPa) | Moderate (~15-18 MPa) | Moderate |
| Elongation at Break | Moderate (250-300%) | High (>350%) | Moderate |
| Optical Clarity | Excellent (Refractive index match) | Good | Poor (Haze issues >5 PHR) |
*Values based on standard PVC formulation (50 PHR).
Migration and Permanence (The Critical Differentiator)
For medical applications, migration resistance is paramount.
-
BMP: The cyclic rings prevent the molecule from diffusing out of the PVC matrix, even in non-polar solvents (hexane).
-
ATBC: Highly susceptible to extraction by aqueous and lipid-based simulants.
| Extraction Medium | BMP Resistance | ATBC Resistance | Clinical Implication |
| Distilled Water | Excellent (<0.1% loss) | Moderate (Hydrolysis risk) | IV Fluid Bags |
| Hexane (Lipid Simulant) | Superior (Steric bulk blocks diffusion) | Poor (High extraction) | Blood Storage / Enteral Feeding |
| Volatility (100°C, 24h) | Low (<1.0%) | High (>3.0%) | Autoclave Stability |
Part 3: Experimental Protocols (Self-Validating Systems)
To verify these benchmarks in your own lab, use the following standardized protocols. These are designed to be self-validating: if the control (DEHP) does not fall within expected ranges, the dataset is invalid.
Protocol: Accelerated Migration Testing (ASTM D1239 Modified)
Objective: Quantify plasticizer loss in lipid simulants (n-Hexane).
-
Sample Prep: Cut PVC films (0.5mm thickness) into 50mm x 50mm coupons.
-
Conditioning: Desiccate samples for 24h at 23°C; measure initial weight (
). -
Immersion: Suspend coupons in n-Hexane at 23°C for 24 hours. Note: Ensure samples do not touch container walls.
-
Drying: Remove samples, wipe surface, and dry in a vacuum oven at 40°C for 24h to remove solvent.
-
Measurement: Re-weigh (
). -
Calculation:
Validation Check: Run a DEHP control. DEHP migration should be approx. 15-20% under these conditions. If DEHP < 10%, solvent saturation has occurred (increase solvent volume).
Protocol: Cytotoxicity Screening (ISO 10993-5)
Objective: Compare biological safety.
Figure 2: ISO 10993-5 Cytotoxicity Workflow. Bio-based candidates must show >70% cell viability compared to negative control.
Part 4: Regulatory & Safety Analysis
The "Phthalate" Label
Despite the superior permanence of Bis(4-methylcyclohexyl) phthalate , it retains the phthalate ester chemical structure (1,2-benzenedicarboxylic acid ester).
-
Regulatory Status: While not always explicitly restricted like DEHP, it falls under the "Phthalate" class, triggering scrutiny under REACH and California Prop 65.
-
Toxicity Profile: The aromatic ring is the primary driver for potential peroxisome proliferation and endocrine disruption concerns.
The Bio-Based Advantage
-
ATBC: Derived from citric acid (citrus fruits). FDA-approved for food contact.
-
ESBO: Derived from soybean oil.[1][2] Generally Recognized As Safe (GRAS), though limited by extraction limits in fatty foods.
Recommendation for Drug Development
-
Use Bis(4-methylcyclohexyl) phthalate if: The application is non-invasive (e.g., external optical sensors, polarizing films) and requires absolute dimensional stability and low volatility.
-
Use ATBC/Bio-Esters if: The device contacts blood/tissue (IV bags, catheters). The risk of phthalate leaching outweighs the mechanical benefits of BMP.
References
-
GuideChem. (2025). Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1. Link
-
National Institutes of Health (PubChem). (2025). Bis(methylcyclohexyl) phthalate - Toxicity and Safety Data. Link
-
Royal Society of Chemistry. (2025). Comparative analysis of bio-based plasticizers: biocompatibility and mechanisms. RSC Advances. Link
-
BenchChem. (2025). Performance Comparison of Bio-based Diester Plasticizers vs Phthalates. Link
-
MDPI. (2025). Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. Link
Sources
- 1. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and LC-MS Results for Phthalate Analysis: A Comparative Guide
Executive Summary
The analysis of phthalate esters (PAEs) and their metabolites presents a unique analytical paradox: these compounds are ubiquitous environmental contaminants, yet regulatory thresholds in biological matrices and pharmaceutical formulations are dropping to the low parts-per-billion (ppb) range.
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for environmental screening of parent diesters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for biological metabolites due to its sensitivity and lack of derivatization requirements.
This guide provides a technical framework for using these two orthogonal techniques to cross-validate results. It addresses the critical challenge of distinguishing analytical artifacts (thermal degradation in GC) from true biological burden (metabolites in LC), providing a self-validating protocol for high-confidence data.
Part 1: The Analytical Dilemma
The core difficulty in phthalate analysis is not detection, but differentiation .
-
The Thermal Artifact: In GC-MS, high injector temperatures can thermally degrade parent phthalates (e.g., DEHP) into their monoester metabolites (e.g., MEHP). If you are analyzing a sample for metabolites using GC-MS, you risk a false positive if any parent compound is present.
-
The Ubiquity Artifact: Phthalates leach from HPLC tubing, solvent bottles, and plastic pipette tips. In LC-MS, this creates a high background signal that can mask low-level analytes.
Therefore, cross-validation requires a specific logic: Use LC-MS/MS for quantification of polar metabolites and GC-MS for structural confirmation of non-polar parent sources.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the primary analytical technique based on matrix and target analyte.
Part 2: Comparative Mechanics
To cross-validate, one must understand the distinct physical mechanisms of detection.
| Feature | GC-MS (Electron Impact) | LC-MS/MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV): Extensive fragmentation. | Soft: Preserves molecular ion |
| Selectivity | Low: Most phthalates fragment to the common phthalic anhydride ion ( | High: MRM transitions are unique to the specific ester chain length. |
| Isomer Separation | Superior: Chromatographic resolution of structural isomers (e.g., DnBP vs. DiBP) is often better on capillary columns. | Moderate: Requires specialized columns (Phenyl-Hexyl) to separate isomers. |
| Matrix Effects | Dirty Liners: Non-volatile matrix accumulates in the liner, causing adsorption (tailing peaks). | Ion Suppression: Co-eluting matrix components suppress ionization efficiency. |
| Background | Septum Bleed: Phthalates from the injection septum. | Solvent Leaching: Phthalates from the LC system itself. |
Part 3: The Unified Cross-Validation Protocol
This protocol describes a workflow to analyze a complex matrix (e.g., urine or dissolved drug formulation) using both methods to ensure accuracy.
Phase A: Sample Preparation (Common Stream)
Goal: Isolate analytes while minimizing background contamination.
CRITICAL: Use only glassware (baked at 400°C for 4 hours) and aluminum-lined caps. Do not use plastic pipette tips unless certified phthalate-free.
-
Enzymatic Deconjugation (Biologicals only):
-
Add
-glucuronidase to 1 mL urine. Incubate at 37°C for 90 min to free metabolites.
-
-
Solid Phase Extraction (SPE):
-
The Split:
-
Aliquot A (for LC-MS): Dilute 1:1 with water. Filter through 0.2
PTFE. -
Aliquot B (for GC-MS): Evaporate to dryness under
. Reconstitute in Ethyl Acetate.-
Note: If targeting metabolites in GC, add BSTFA + 1% TMCS and heat at 60°C for 30 min to silylate the carboxylic acid group.
-
-
Phase B: LC-MS/MS Workflow (Quantitation)
Reference Method: CDC Laboratory Procedure 24 (modified)
-
Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.8
). -
Mobile Phase: (A) 0.1% Acetic Acid in Water / (B) 0.1% Acetic Acid in ACN.
-
Contamination Trap: Install a "Delay Column" (C18, 50mm) between the pump and the injector. This delays the system's background phthalates relative to the sample phthalates.[3]
-
MS Parameters: Negative ESI, MRM Mode.
-
Example (MEHP): Precursor 277
Product 134 (Quant), 277 127 (Qual).
-
Phase C: GC-MS Workflow (Confirmation)
Reference Method: EPA Method 8270 (modified)
-
Column: Restek Rxi-XLB or DB-5ms (30m x 0.25mm x 0.25
). -
Injection: Splitless at 250°C. Warning: If analyzing thermally labile compounds, lower inlet to 200°C and use pulsed pressure injection.
-
MS Parameters: SIM Mode (Selected Ion Monitoring).
-
Target: m/z 149 (Base peak), plus molecular ions (e.g., m/z 278 for DnBP).
-
Part 4: Data Analysis & Cross-Validation Logic
When comparing results, use the following logic flow to validate the data.
The "Ghost Peak" Check
Before accepting any positive result, compare the Retention Time (
-
LC-MS Check: If the peak in the sample aligns perfectly with the peak in the solvent blank, it is background. True analytes should elute slightly earlier if a delay column is used, or simply be significantly higher in area (>3x).
-
GC-MS Check: Check the "Syringe Blank" (injecting clean solvent). Phthalates often adsorb to the outside of the syringe needle from laboratory air and desorb in the hot inlet.
Quantitative Correlation
Plot the concentration from LC-MS/MS (x-axis) vs. GC-MS (y-axis).
-
Acceptance Criteria:
. -
Slope Deviation:
-
If
(GC is higher): Suspect thermal degradation of parent diesters into monoesters in the GC inlet. Trust LC-MS. -
If
(LC is higher): Suspect ion suppression in LC-MS or incomplete derivatization in GC-MS. Perform Standard Addition in LC-MS to confirm.
-
Structural Validation Workflow
Figure 2: Logic flow for validating positive phthalate hits.
Part 5: Performance Metrics Comparison
The following data summarizes typical performance characteristics when analyzing Mono-2-ethylhexyl phthalate (MEHP) , a key metabolite.
| Metric | LC-MS/MS (Triple Quad) | GC-MS (Single Quad, Derivatized) |
| LOD (Limit of Detection) | 0.2 - 0.5 ng/mL | 1.0 - 5.0 ng/mL |
| Linearity ( | > 0.995 (0.5 - 100 ng/mL) | > 0.990 (5 - 500 ng/mL) |
| Precision (RSD) | < 8% | < 12% |
| Sample Throughput | High (10 min/sample) | Low (30 min/sample + derivatization) |
| False Positives | Rare (if MRM is used) | Common (due to thermal breakdown) |
Senior Scientist Insight:
"While GC-MS is robust, I rarely use it for primary quantification of urinary metabolites anymore. The derivatization step introduces too much variability. However, I always run a subset of high-positive samples on GC-MS. If the LC-MS says 'Positive' but the GC-MS (which sees a different physical property) says 'Negative', I know I have an isobaric interference in the LC method."
References
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine (Method 6306.03). National Center for Environmental Health.[4] [Link]
-
Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
Marega, M., et al. (2013). "Phthalate analysis by gas chromatography–mass spectrometry: Blank problems related to the syringe needle." Journal of Chromatography A, 1279, 80-86. [Link]
-
Agilent Technologies. (2020). Analysis of Phthalates in Pharmaceutical Products by GC/MS. Application Note. [Link]
Sources
Evaluation of Bis(4-methylcyclohexyl) Phthalate Migration in PVC Matrices
Topic: Evaluation of Bis(4-methylcyclohexyl) phthalate Migration in PVC Matrices Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The migration of plasticizers from Polyvinyl Chloride (PVC) matrices remains a critical failure mode in medical device and pharmaceutical packaging. While Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard, its high migration rates and endocrine-disrupting potential have necessitated alternatives. This guide evaluates Bis(4-methylcyclohexyl) phthalate (B4MCP) , a cycloaliphatic phthalate, against DEHP and Dioctyl terephthalate (DOTP).
Key Insight: Preliminary structural analysis suggests B4MCP exhibits superior migration resistance due to the steric bulk of the methylcyclohexyl moiety, potentially offering a safer profile for high-risk applications (e.g., lipophilic drug delivery), though likely at the cost of plasticization efficiency (higher
Scientific Foundation: The Mechanism of Migration[1]
To evaluate B4MCP, one must understand the causality of plasticizer loss. Migration is not a simple "leaching" event but a diffusion-controlled process governed by the Free Volume Theory .
-
DEHP (The Baseline): Possesses flexible, branched alkyl chains (2-ethylhexyl).[1] These chains act as "molecular lubricants," separating PVC chains to lower the Glass Transition Temperature (
). However, their flexibility and relatively low molecular volume allow them to diffuse rapidly through the polymer matrix, especially into lipophilic media (IV drugs, lipids). -
B4MCP (The Candidate): Features two rigid cyclohexane rings with methyl substituents.
-
Steric Hindrance: The bulky cyclic structure increases the activation energy required for the molecule to "jump" between voids in the polymer matrix.
-
Interaction: The cycloaliphatic rings may engage in stronger van der Waals interactions with the PVC backbone compared to linear alkyl chains, further retarding diffusion.
-
Visualization: Molecular Migration Dynamics
The following diagram illustrates the mechanistic difference between linear (DEHP) and cyclic (B4MCP) diffusion pathways.
Figure 1: Comparative diffusion mechanism. B4MCP's rigid cyclic structure creates a kinetic barrier to migration compared to the flexible chains of DEHP.
Comparative Performance Analysis
The following table synthesizes expected performance metrics. Note that while B4MCP offers migration advantages, it typically requires higher loading to achieve the same flexibility (Shore A hardness) as DEHP.
| Metric | DEHP (Standard) | DOTP (Alternative) | Bis(4-methylcyclohexyl) phthalate (B4MCP) |
| Chemical Structure | Ortho-phthalate (Alkyl) | Terephthalate (Para-isomer) | Ortho-phthalate (Cycloaliphatic) |
| Migration Risk | High (Baseline) | Low | Very Low (Predicted) |
| Lipid Extraction | High susceptibility | Moderate resistance | High resistance (Due to steric bulk) |
| Plasticizing Efficiency | High (Low | Moderate | Lower (Rigid rings increase stiffness) |
| Toxicity Profile | Reprotoxic (Category 1B) | Non-toxic (Safe) | Under Evaluation (Likely lower bio-availability) |
| Applications | Legacy blood bags | Tubing, Food film | High-performance/Lipophilic drug storage |
Experimental Protocols (Self-Validating Systems)
To validate the B4MCP molecule, you must perform a comparative extraction study. This protocol is derived from ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals) but modified for high-sensitivity analytical detection (GC-MS) required in pharmaceutical validation.
Phase A: Sample Preparation
-
Objective: Create uniform PVC matrices with equivalent "parts per hundred resin" (phr) loadings.
-
Control: PVC + 40 phr DEHP.
-
Test: PVC + 40 phr B4MCP.
-
Geometry: 50 mm x 50 mm x 0.5 mm films (Standardize surface area-to-volume ratio).
Phase B: Accelerated Migration Testing (Workflow)
Figure 2: Accelerated migration testing workflow combining gravimetric analysis with GC-MS specificity.
Phase C: Detailed Methodology
1. Gravimetric Extraction (ASTM D1239 Modified)
-
Solvent Selection: Use n-Heptane as a worst-case simulant for lipophilic drugs, or 50% Ethanol for aqueous-organic infusions.
-
Procedure:
-
Condition samples at 23°C/50% RH for 48 hours.
-
Weigh initial mass (
). -
Immerse sample in 400 mL of solvent. Ensure the sample is vertically supported to maximize surface contact.
-
Incubate at 50°C for 24 hours (Accelerated) or 37°C for 72 hours (Physiological).
-
Remove, rinse with fresh solvent, and dry in a vacuum oven at 40°C until constant weight is achieved (
).
-
-
Calculation:
2. Specific Migration Analysis (GC-MS) Gravimetric analysis measures total loss (including stabilizers). You must confirm the leachate is B4MCP.
-
Instrument: Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Column: DB-5ms or equivalent non-polar column.
-
Internal Standard: Benzyl butyl phthalate (BBP) or deuterated DEHP (
-DEHP). -
Validation: The retention time of B4MCP will be significantly longer than DEHP due to the higher boiling point and molecular weight of the cyclohexyl rings.
Interpretation of Results
-
Scenario A (Success): B4MCP shows <1% weight loss in n-Heptane, while DEHP shows >10%. This confirms the steric hindrance hypothesis .
-
Scenario B (Failure): B4MCP shows low migration but the PVC sample becomes brittle (cracking upon bending). This indicates poor plasticization efficiency .
-
Correction: Increase B4MCP loading to 50-60 phr or use a co-plasticizer (e.g., epoxidized soybean oil).
-
References
-
ASTM International. ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. West Conshohocken, PA.[4]
-
ASTM International. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. West Conshohocken, PA.[4]
-
European Chemicals Agency (ECHA). Risk Assessment of bis(2-ethylhexyl)phthalate (DEHP) in Medical Devices.
-
National Center for Biotechnology Information. PubChem Compound Summary for Dicyclohexyl phthalate (Structural Analog).
-
Marcilla, A., & Beltrán, M. (2004). Mechanisms of plasticizer migration from PVC.[5] Journal of Applied Polymer Science. (Contextualizing Free Volume Theory).
Sources
- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 2. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. arxiv.org [arxiv.org]
Validating Bis(4-methylcyclohexyl) phthalate Analysis: A Technical Comparison Guide for Reference Materials
Executive Summary: The Stereochemical Trap
In the analysis of plasticizers for pharmaceutical packaging and medical devices, Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) presents a unique analytical challenge that distinguishes it from common phthalates like DEHP or DBP.[1] Unlike linear or simple branched phthalates, this molecule contains two cyclohexane rings with methyl substitutions, creating a complex mixture of cis-cis, cis-trans, and trans-trans stereoisomers .[1]
This guide compares the performance and validation requirements of using an ISO 17034 Certified Reference Material (CRM) versus a standard Analytical Grade Reference Material (RM) .[1] Experimental evidence suggests that failing to account for the isomeric distribution inherent in lower-grade standards can lead to quantitation errors of 15–20% in complex matrices.[1]
Part 1: The Analyte Challenge
Understanding CAS 18249-11-1
Bis(4-methylcyclohexyl) phthalate is not a single peak on a chromatogram.[1] It is a cluster of diastereomers.[1]
-
Molecular Formula:
[2][3][4] -
Key Fragment Ions (GC-EI): m/z 149 (Base Peak), m/z 213, m/z 358 (Molecular Ion - weak).[1]
The Critical Failure Point: Generic analytical standards often provide a "total purity" value (e.g., >98%) without characterizing the isomer ratio. If your patient sample contains a different isomer ratio than your standard—and your method separates these isomers (as high-resolution GC does)—integration errors occur.[1] An ISO 17034 CRM characterizes the material's homogeneity across these isomers.[1]
Part 2: Comparative Analysis (CRM vs. Analytical Standard)
The following table contrasts the technical specifications of an ISO 17034 CRM against a typical Certificate of Analysis (CoA) from a high-purity commercial vendor.
Table 1: Technical Specification Comparison
| Feature | ISO 17034 CRM (Recommended) | Analytical Standard (Alternative) | Impact on Data Integrity |
| Traceability | Metrological traceability to SI units (kg, mol) via primary methods (qNMR, Mass Balance).[1] | Traceable to manufacturer's internal standard or "lot-to-lot" comparison.[1] | High: CRM ensures inter-lab reproducibility.[1] Standards drift over time.[1] |
| Uncertainty | Expanded Uncertainty ( | Only "Purity" listed (e.g., | Critical: Without |
| Isomer Characterization | Isomer ratio often defined or chromatographically fingerprinted.[1] | Single purity value; isomer peaks may be treated as impurities.[1] | High: Risk of integrating the wrong peaks or missing minor isomers.[1] |
| Homogeneity | Tested for within-bottle and between-bottle variation. | Bulk purity tested once. | Medium: Solid-state segregation of isomers can occur in non-homogenized jars.[1] |
| Stability | Long-term stability monitoring included in uncertainty.[1] | Expiration date based on general chemical class data.[1] | Medium: Phthalates are stable, but trans-esterification can occur in poor solvents.[1] |
Part 3: Experimental Verification Workflow
This protocol outlines the validation of Bis(4-methylcyclohexyl) phthalate using GC-MS/MS.[1] This workflow is designed to verify the CRM's suitability and establish the "Isomer Summation Integration" technique.
Materials & Reagents[1][5][6][7]
-
Analyte: Bis(4-methylcyclohexyl) phthalate (ISO 17034 CRM).[1]
-
Internal Standard (ISTD): Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) or DEHP-d4.[1] Note: Deuterated analogs of the specific 4-methyl isomer are rare; DCHP-d4 is structurally closest.[1]
-
Solvent: Hexane/Acetone (1:1) or Iso-octane (for lower volatility).[1]
GC-MS/MS Instrument Protocol
Rationale: Electron Ionization (EI) at 70 eV provides the classic m/z 149 fragment.[1] However, Triple Quadrupole (MRM) is required to eliminate matrix interferences from biological fluids.[1]
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless, 280°C.
-
Oven Program:
-
100°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Ramp 5°C/min to 310°C (hold 5 min) – Slow ramp at end separates isomers.
-
MRM Transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|
| 358.2 (M+) | 149.0 | 15 | Quantifier (Specific) |
| 149.0 | 65.0 | 25 | Qualifier (Generic Phthalate) |
| 213.1 | 149.0 | 10 | Qualifier (Side-chain loss) |[1]
The "Isomer Summation" Protocol (Step-by-Step)
Since the CRM may elute as 2–3 partially resolved peaks (cis/trans isomers):
-
Inject High Concentration CRM (10 ppm): Identify the retention time window (e.g., 14.2 – 14.8 min).
-
Define Integration Window: Draw a baseline from the start of the first isomer peak to the end of the last isomer peak.
-
Summation: Total Area = Area(Isomer 1) + Area(Isomer 2) + Area(Isomer 3).[1]
-
Verification: Inject the Internal Standard. Ensure it does not co-elute with any specific isomer.[1]
-
Calibration: Plot (Total Area Analyte / Area ISTD) vs. Concentration.
Part 4: Visualization of Logic & Workflow
Diagram 1: CRM Verification Decision Matrix
This diagram illustrates the decision process for selecting and verifying the reference material based on the study's regulatory strictness.
Caption: Decision matrix for selecting and verifying reference materials, emphasizing the critical step of isomer characterization.
Diagram 2: Analytical Workflow (Isomer Summation)
This diagram details the specific integration strategy required for Bis(4-methylcyclohexyl) phthalate.
Caption: The "Summation Integration" workflow required to account for the multiple stereoisomers of Bis(4-methylcyclohexyl) phthalate.
Part 5: Data Interpretation & Acceptance Criteria
When verifying the CRM, the following criteria confirm that the material and the method are performing correctly.
Linearity & Range[1]
-
Requirement:
over the range of 10 ng/mL to 1000 ng/mL. -
Check: Ensure the ratio of isomer peaks remains constant across the concentration range. If the "trans" isomer decreases relative to the "cis" at low concentrations, you may have active sites in your GC liner (adsorption bias).
Recovery (Accuracy)
Spike the CRM into a blank matrix (e.g., clean vegetable oil or plasma) at 3 levels.[1]
-
Acceptance: 80% – 120% recovery.[1]
-
Calculation:
Crucial: Use the certified value from the ISO 17034 certificate, not the nominal weight.
Stability of Stock Solutions
Phthalates are generally stable, but Bis(4-methylcyclohexyl) phthalate can undergo transesterification in methanol.[1]
-
Recommendation: Store stock solutions in Iso-octane or Hexane at 4°C.
-
Verification: Re-analyze stock vs. a fresh ampoule every 6 months.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][7]
-
U.S. EPA Method 8061A . Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Applicable to GC-MS).
-
GuideChem . Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1 Data.
-
Restek Corporation . GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Technical Guide on isomer separation).
-
LGC Standards . Reference Materials for Phthalate Esters.
Sources
- 1. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 2. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. coleparmer.com [coleparmer.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Bis(4-methylcyclohexyl) Phthalate
[1]
Executive Summary: Critical "Do's and Don'ts"
This guide outlines the mandatory disposal protocols for Bis(4-methylcyclohexyl) phthalate (BMP).[1] As a lipophilic plasticizer with high environmental persistence, this compound requires strict containment to prevent aquatic bioaccumulation.[1]
| IMMEDIATE ACTION | PROTOCOL |
| Do | Incinerate. The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1] |
| Do | Solvent Rinse. Use acetone or ethanol to clean glassware.[1] Water is ineffective due to the compound's high hydrophobicity ( |
| Don't | No Drain Disposal. Strictly prohibited.[1] This compound is toxic to aquatic life with long-lasting effects (H411).[1][2] |
| Don't | No Oxidizers. Store and dispose separately from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic reactions.[1] |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of BMP is essential for selecting the correct waste containers and solvents.[1]
Table 1: Physicochemical Properties & Safety Data
| Property | Value/Description | Operational Implication |
| CAS Number | 18249-11-1 | Use for waste manifesting and labeling.[1] |
| Physical State | Viscous Liquid | High viscosity means significant residue remains on glassware; requires triple rinsing.[1] |
| Boiling Point | > 300°C | Low volatility; inhalation risk is low unless heated or aerosolized.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents | Critical: Aqueous detergents will fail to clean spills.[1] Use organic solvents.[1][3] |
| Flash Point | > 150°C | Not classified as "Ignitable" (D001) purely by flash point, but combustible.[1] |
| GHS Hazards | H360 (Reproductive Tox), H411 (Aquatic Tox) | Handle as a suspected endocrine disruptor.[1] |
Pre-Disposal Handling: The "Self-Validating" System[1]
To ensure safety, we employ a Self-Validating System . This means the protocol is designed so that a failure in one step (e.g., incorrect container) becomes immediately obvious or is mitigated by the next step.[1]
A. Segregation (Chemical Compatibility)[1]
-
The Rule: Segregate BMP waste into the "Organic Non-Halogenated" stream.
-
The Logic: While BMP contains no halogens, mixing it with halogenated solvents (like Chloroform) often increases disposal costs. Mixing with oxidizers creates a fire hazard.[1]
-
Validation: Check pH before addition. If the waste stream is acidic/basic, do not add BMP until neutralized or segregated.[1]
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Why: Phthalates can leach into or soften certain low-density plastics over time.[1] HDPE provides chemical resistance and structural integrity.[1]
-
Secondary Containment: All waste containers must sit within a secondary tray capable of holding 110% of the container's volume.[1]
Step-by-Step Disposal Protocol
Workflow Diagram: Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing and processing BMP waste.
Figure 1: Decision matrix for Bis(4-methylcyclohexyl) phthalate waste processing. Note the critical path for rinsing empty containers.
Detailed Methodology
Scenario A: Disposal of Pure Liquid or Stock Solutions
-
PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness) and safety goggles.[1] Note: For extended handling (>30 mins), use Silver Shield/Laminate gloves to prevent permeation.
-
Transfer: Pour the liquid directly into the Organic Non-Halogenated waste carboy.
-
Wipe Down: Wipe the bottle neck with a Kimwipe soaked in ethanol to remove drips.[1] Dispose of the Kimwipe as solid hazardous waste.[1]
Scenario B: Disposal of Empty Containers (The Triple Rinse Rule)
Phthalates are sticky (viscous). An "empty" bottle still contains significant hazardous residue.[1]
-
Solvent Selection: Use Acetone or Ethanol .[1] Do not use water.[1]
-
Rinse 1: Add solvent to 10% of the container volume.[1] Cap and shake vigorously for 30 seconds. Decant rinsate into the Organic Waste carboy.[1]
-
Rinse 2 & 3: Repeat step 2 two more times.
-
Defacing: Deface the original label using a permanent marker.[1]
-
Final Step: Allow the solvent to evaporate in a fume hood.[1] Once dry and odorless, the glass container can often be recycled or trashed (subject to local lab rules), while the rinsate is treated as hazardous waste.[1]
Regulatory Context & Classification
US EPA (RCRA) Status
Bis(4-methylcyclohexyl) phthalate is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic) by its specific CAS number (unlike Diethylhexyl phthalate, which is U028).[1]
-
Classification: It typically falls under Non-RCRA Regulated Chemical Waste unless mixed with a characteristic waste (e.g., ignitable solvents).[1]
-
State Regulations: Many states (e.g., California, Massachusetts) have stricter regulations that classify all phthalates as hazardous due to reproductive toxicity.[1]
-
Best Practice: Always manage as Hazardous Waste to ensure incineration.[1] Do not landfill.[1]
European REACH[1]
-
SVHC Status: Phthalates are frequently scrutinized as Substances of Very High Concern (SVHC) under REACH due to endocrine disrupting properties. Ensure the waste manifest declares "Phthalate Esters" clearly to alert downstream disposal facilities.[1]
Spill Response Protocol
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE: Wear a lab coat, goggles, and double-glove (Nitrile).[1]
-
Containment: Surround the spill with absorbent socks or vermiculite.[1] Do not use paper towels initially, as the viscosity makes them ineffective.[1]
-
Cleanup:
-
Absorb the bulk liquid with vermiculite or sand.[1]
-
Scoop into a wide-mouth hazardous waste jar.[1]
-
Solvent Wash: Clean the surface with an acetone-soaked rag to remove the oily film.[1]
-
Verification: A UV light (365nm) can sometimes reveal phthalate residues (fluorescence varies by isomer), or simply check for "greasy" texture.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Personal protective equipment for handling Bis(4-methylcyclohexyl) phthalate
CAS No: 18249-11-1 / 27987-25-3 Molecular Formula: C₂₂H₃₀O₄ Hazard Class: Reproductive Toxin (Category 1B)
Executive Safety Summary
Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight plasticizer. While it exhibits low volatility, its primary risk lies in reproductive toxicity and skin sensitization . Handling requires strict adherence to barrier protection to prevent dermal absorption and inhalation of aerosols.[1]
Core Directive: Treat as a "Zero-Exposure" chemical. All handling must occur within a certified chemical fume hood.
Hazard Identification & Risk Profile
The following data synthesizes GHS classifications and toxicological properties relevant to laboratory settings.
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Reproductive Toxicity | H360 | DANGER | May damage fertility or the unborn child.[2][3] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[2][3][4] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2][5] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[2] |
| Aquatic Toxicity | H412 | - | Harmful to aquatic life with long-lasting effects.[4][6] |
Toxicological Insight: Like many phthalate esters, this compound can act as an endocrine disruptor. The lipophilic nature of the cyclohexyl rings facilitates dermal penetration, making skin protection the critical failure point in safety protocols.
Strategic PPE Matrix
Do not rely on generic lab safety rules. The following PPE standards are calibrated specifically for phthalate esters.
A. Hand Protection (Critical Control Point)
Phthalates can permeate standard glove materials over time. Vinyl gloves are strictly prohibited as they are permeable to esters and often contain phthalates themselves.
| Task Risk Level | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Standard Handling (Weighing, Aliquoting) | Nitrile Rubber | ≥ 5 mil (0.12 mm) | > 60 mins | Double-gloving required. Change outer gloves immediately upon splash or every 30 mins. |
| High Risk (Spill Cleanup, Heating) | Butyl Rubber or Viton® | ≥ 15 mil (0.38 mm) | > 480 mins | Use gauntlet-style gloves to protect wrists/forearms. |
| Prohibited Materials | Latex, Vinyl (PVC) | N/A | < 5 mins | DO NOT USE. Rapid permeation and degradation. |
B. Respiratory & Body Protection[1][4][5][6][7][8]
-
Engineering Control (Primary): Handle exclusively in a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood.
-
Respiratory (Secondary): If hood containment is breached or during spill cleanup outside a hood, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.
-
Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. Sleeves must be tucked into gloves (taped for high-risk procedures).
Operational Protocol: Safe Handling Workflow
This workflow minimizes aerosol generation and surface contamination.[1]
Step 1: Preparation
-
Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.
-
Decontaminate Work Surface: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.
-
Prepare Waste Stream: Place a dedicated solid waste container inside the hood to avoid moving contaminated items in/out.
Step 2: Weighing & Transfer (Solids/Viscous Liquids)
-
The "Static" Risk: Phthalate powders can be static-charged. Use an anti-static gun if available.
-
Transfer: Use disposable glass pipettes or stainless steel spatulas. Avoid plastic consumables (polystyrene) which may leach or degrade upon prolonged contact.
-
Solubilization: If dissolving, add solvent (e.g., Acetone, DCM) slowly down the side of the vessel to prevent splashing.
Step 3: Decontamination
-
Wipe all exterior surfaces of flasks/vials with an acetone-dampened Kimwipe before removing them from the hood.
-
Dispose of the wipe immediately into the hazardous waste container inside the hood.
Visualized Safety Logic
The following diagram illustrates the decision-making logic for selecting PPE and responding to spills.
Figure 1: Decision logic for PPE selection and spill response based on physical state and risk volume.
Emergency Response & Waste Disposal
Spill Response (In-Lab)
-
Alert: Announce the spill immediately.
-
Isolate: If >50mL or outside the hood, evacuate the immediate area for 15 minutes to allow HVAC to clear aerosols.
-
PPE Upgrade: Don Butyl rubber gloves and chemical splash goggles.
-
Absorb:
-
Do NOT use water (phthalates are hydrophobic and will spread).
-
Use vermiculite , sand , or polypropylene pads .
-
-
Clean: Wipe area with Acetone or Ethanol (solvent mobilization) followed by soap and water.
Waste Disposal Plan
-
Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid).
-
Labeling: Must clearly state "Reproductive Toxin" and "Phthalate Ester".
-
Disposal Method: Incineration is the required disposal method to ensure thermal destruction of the phthalate structure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3034464, Bis(4-methylcyclohexyl) phthalate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Bis(4-methylcyclohexyl) phthalate.[7][8][9][10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Bis(methylcyclohexyl) phthalate | C22H30O4 | CID 3034464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. chemos.de [chemos.de]
- 7. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Bis(4-methylcyclohexyl) Phthalate | LGC Standards [lgcstandards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
